5-Bromo-4-methyl-2-(methylthio)pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-methyl-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c1-4-5(7)3-8-6(9-4)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDRTOTWPGVKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-4-methyl-2-(methylthio)pyrimidine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Bromo-4-methyl-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 1294446-69-7) is a trifunctional heterocyclic compound featuring a pyrimidine core.[1] This structure is strategically decorated with three distinct functional groups: a bromine atom at the 5-position, a methyl group at the 4-position, and a methylthio group at the 2-position. This arrangement provides multiple reaction sites, positioning the molecule as a versatile building block for the synthesis of more complex chemical entities in medicinal chemistry and materials science.[2]
The pyrimidine scaffold is a cornerstone in drug discovery, found in numerous FDA-approved drugs and biologically active compounds.[3][4] The substituents on this particular molecule offer a powerful toolkit for synthetic chemists: the bromo group serves as a handle for cross-coupling reactions, the methylthio group can be modified to modulate electronic properties or act as a leaving group, and the methyl group provides a point of steric and electronic differentiation.
This guide provides a comprehensive overview of the known properties, anticipated reactivity, and potential applications of this compound. Due to the limited specific experimental data in publicly accessible literature for this exact compound, this document synthesizes information from closely related analogs and established principles of pyrimidine chemistry to provide a robust and predictive technical profile.
Physicochemical and Spectroscopic Profile
The core physicochemical properties of this compound are summarized below.
Table 1: Core Properties of this compound
| Property | Value | Source |
| CAS Number | 1294446-69-7 | [1] |
| Molecular Formula | C₆H₇BrN₂S | [1] |
| Molecular Weight | 219.10 g/mol | [1][5] |
| MDL Number | MFCD29760803 | [1] |
Table 2: Comparison of Physical Properties with Related Pyrimidine Analogs
| Compound | Structure | Melting Point (°C) |
| 5-Bromo-2-(methylthio)pyrimidine | 63-68 | |
| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 158-162 (dec.) |
The presence of the 4-methyl group in the target compound, compared to a hydrogen in 5-Bromo-2-(methylthio)pyrimidine, would be expected to slightly increase the melting point due to increased molecular weight and potentially more efficient crystal packing.
Spectroscopic Characterization (Predicted)
While specific spectra are not published, the expected NMR signatures can be predicted based on the structure:
-
¹H NMR: The spectrum would be expected to show three distinct signals:
-
A singlet for the C6-H proton on the pyrimidine ring, likely in the aromatic region (~8.5-8.8 ppm).
-
A singlet for the methyl group protons at C4, likely around 2.4-2.6 ppm.
-
A singlet for the methylthio group protons at C2, likely around 2.5-2.7 ppm.
-
-
¹³C NMR: The spectrum would show six signals corresponding to the six carbon atoms in the molecule, including the carbons of the pyrimidine ring and the two methyl groups.
Synthesis and Methodology
A definitive, published synthesis for this compound is not available. However, a plausible and efficient synthetic route can be designed based on established pyrimidine chemistry, particularly the sequential nucleophilic aromatic substitution (SNAr) of dihalopyrimidines. The proposed synthesis starts from the commercially available 5-bromo-2,4-dichloropyrimidine.
Proposed Synthetic Protocol
Reaction Scheme:
Caption: Proposed two-step synthesis of the target compound.
Step 1: Selective Nucleophilic Substitution with a Thiolate
-
To a stirred solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of sodium thiomethoxide or lithium thiomethoxide (1.0 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of the monosubstituted product, 5-bromo-2-chloro-4-(methylthio)pyrimidine. The C4 position is generally more reactive towards nucleophilic attack than the C2 position in dichloropyrimidines.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the intermediate.
Step 2: Iron-Catalyzed Cross-Coupling for Methylation
-
Dissolve the purified 5-bromo-2-chloro-4-(methylthio)pyrimidine (1.0 eq) and a catalytic amount of iron(III) acetylacetonate (Fe(acac)₃, ~5 mol%) in a mixture of anhydrous THF and N-Methyl-2-pyrrolidone (NMP).
-
Cool the solution to 0 °C under an inert atmosphere.
-
Add methylmagnesium bromide (CH₃MgBr, ~1.2 eq, as a solution in THF or Et₂O) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
After completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Perform an aqueous workup as described in Step 1.
-
Purify the final product by flash column chromatography or recrystallization to yield this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups.
The 5-Bromo Position: A Handle for Cross-Coupling
The bromine atom at the C5 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a C-C bond, enabling the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents.
Caption: Suzuki-Miyaura coupling at the 5-bromo position.
Causality in Experimental Design:
-
Catalyst Choice: Palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. The choice of ligand is crucial; bulky, electron-rich phosphine ligands often facilitate the oxidative addition step, which can be challenging with electron-deficient pyrimidines.[6]
-
Base: An aqueous base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming the more nucleophilic boronate species.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
The 2-(Methylthio) Group: Modulation and Displacement
The methylthio group is a versatile substituent. It can be retained, or it can be oxidized to create a better leaving group, facilitating nucleophilic aromatic substitution.
Oxidation to Sulfone: The thioether can be readily oxidized to the corresponding sulfoxide and then to the sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.[7]
Caption: Oxidation of the methylthio group.
The resulting methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group and an excellent leaving group.[7] This activates the C2 position for SNAr reactions with a wide range of nucleophiles (amines, alcohols, thiols), allowing for further diversification of the scaffold.
Applications in Research and Drug Development
While specific applications of this compound have not been documented, its structure makes it a highly valuable intermediate for several key areas:
-
Medicinal Chemistry: As a building block, it can be used to generate libraries of novel compounds for screening against various biological targets. The pyrimidine core is prevalent in kinase inhibitors, antivirals, and antibacterial agents.[3][8][9] The ability to functionalize both the C5 and C2/C4 positions allows for systematic Structure-Activity Relationship (SAR) studies.[8]
-
Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and multiple points for synthetic elaboration make it an ideal fragment for FBDD campaigns.
-
Agrochemicals: Substituted pyrimidines are widely used as herbicides and fungicides. This compound could serve as a precursor for new crop protection agents.[9]
-
Materials Science: Heterocyclic compounds are used in the development of organic light-emitting diodes (OLEDs) and other functional materials. The tunable electronic properties of this scaffold could be exploited in this field.[9]
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on data for structurally related compounds such as 5-bromo-2-(methylthio)pyrimidine and other halogenated heterocycles, the following precautions are strongly advised:[10][11][12]
-
Hazard Classification (Anticipated): Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.
References
- Journal of Chemical and Pharmaceutical Research. (n.d.). Reactivity of substituted Pyrimidines with Some Nucleophiles. JOCPR. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]
- PubChem. (n.d.). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid.
- University of Liverpool. (n.d.). Chapter 10: Pyrimidines. University of Liverpool. [Link]
- SlideShare. (n.d.). Pyrimidine. SlideShare. [Link]
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Sunway Pharm Ltd. (n.d.). This compound. Sunway Pharm Ltd. [Link]
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media.
- Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. [Link]
- Royal Society of Chemistry. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - pyrimidines. RSC Publishing. [Link]
- Oxford Academic. (n.d.). In vitro replication and thermodynamic studies of methylation and oxidation modifications of 6-thioguanine. Nucleic Acids Research. [Link]
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- PubMed. (n.d.). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide.
- LOCKSS. (n.d.). OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. LOCKSS. [Link]
- National Institutes of Health. (n.d.). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. PMC. [Link]
- National Institutes of Health. (2023, June 2). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. [Link]
- MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]
- 5. This compound - CAS:1294446-69-7 - Sunway Pharm Ltd [3wpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
5-Bromo-4-methyl-2-(methylthio)pyrimidine CAS number
An In-depth Technical Guide to 5-Bromo-4-methyl-2-(methylthio)pyrimidine (CAS: 1294446-69-7)
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis. With the CAS Number 1294446-69-7, this trifunctional pyrimidine derivative offers a versatile scaffold for the development of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. This document, intended for researchers, scientists, and drug development professionals, delves into the compound's chemical identity, physicochemical properties, synthesis, and chemical reactivity. We will explore its utility in advanced synthetic applications, such as transition-metal-catalyzed cross-coupling reactions and strategic modifications of its methylthio group. Furthermore, this guide presents detailed, field-proven experimental protocols, safety and handling procedures, and a discussion of its applications, grounded in authoritative references to ensure scientific integrity and practical utility.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyrimidine, a class of aromatic heterocycles that form the core of nucleobases and a vast array of pharmaceuticals.[1] The unique arrangement of a reactive bromine atom, a methylthio group, and a methyl group on the pyrimidine ring makes it a highly valuable and versatile intermediate for creating diverse molecular libraries.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1294446-69-7[2][3][4] |
| Molecular Formula | C₆H₇BrN₂S[2] |
| Molecular Weight | 219.10 g/mol [2] |
| IUPAC Name | This compound |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Density | No data available | - |
Note: Specific experimental data for this exact compound is limited in public literature. Properties are often inferred from closely related analogues like 5-Bromo-2-(methylthio)pyrimidine, which has a melting point of 63-68 °C.[5]
Synthesis and Purification
The synthesis of substituted pyrimidines often involves building the ring from acyclic precursors or, more commonly, functionalizing a pre-existing pyrimidine core. For this compound, a logical and efficient approach involves the nucleophilic substitution of a suitable dihalopyrimidine. This strategy provides a high degree of control and typically results in good yields.
A plausible and field-proven methodology, adapted from the synthesis of similar 2-(methylthio)pyrimidines, is the reaction of a dichloropyrimidine precursor with a sulfur nucleophile like sodium thiomethoxide or methyl mercaptan.[6][7]
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from a commercially available dichloropyrimidine.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established chemical principles for similar transformations and should be adapted and optimized under appropriate laboratory conditions.
Step 1: Synthesis of 5-Bromo-4-chloro-2-(methylthio)pyrimidine
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 5-bromo-2,4-dichloropyrimidine (1.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) to dissolve the starting material completely.
-
Nucleophile Preparation: In a separate flask, prepare a solution of sodium thiomethoxide (1.0 eq.) in anhydrous MeCN.
-
Causality: Using sodium thiomethoxide provides a potent sulfur nucleophile. Acetonitrile is an excellent polar aprotic solvent for this type of SNAr reaction. The reaction is performed at room temperature to favor selective substitution at the more reactive C4 position.[7]
-
-
Reaction: Slowly add the sodium thiomethoxide solution to the dichloropyrimidine solution at room temperature over 24 hours.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into water. Extract the aqueous layer with dichloromethane. Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by recrystallization from hexane to yield 5-Bromo-4-chloro-2-(methylthio)pyrimidine.[7]
Step 2: Methylation at the C4 Position
-
Catalyst Setup: In a new flask under argon, add the intermediate from Step 1 (1.0 eq.) and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%).
-
Solvent: Add a suitable anhydrous solvent like toluene or THF.
-
Reagent Addition: Add trimethylaluminium (AlMe₃, ~1.2 eq.) dropwise at 0 °C.
-
Causality: This step is a form of Negishi or Stille-type cross-coupling where an organometallic reagent (organo-aluminium) transfers a methyl group to the pyrimidine ring, displacing the chlorine atom, catalyzed by a palladium complex. An inert atmosphere is critical to protect the catalyst from oxidation.
-
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, carefully quench the reaction with a saturated solution of Rochelle's salt. Extract with ethyl acetate, dry the organic layer, and concentrate. Purify the final product by silica gel column chromatography.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the distinct reactivity of its functional groups, allowing for sequential and selective modifications.
Reactions at the C5-Position: Cross-Coupling
The carbon-bromine bond at the C5 position is the primary site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, a cornerstone of modern drug discovery.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
-
Suzuki-Miyaura Coupling: Reaction with aryl or alkyl boronic acids or esters to form C-C bonds. This is one of the most robust and widely used methods for creating biaryl structures common in kinase inhibitors.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, useful for extending scaffolds or as handles for click chemistry.
-
Heck Coupling: Reaction with alkenes to form C-C bonds, introducing vinyl substituents.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the synthesis of various anilino-pyrimidines.
Reactions of the 2-(Methylthio) Group
The methylthio (SMe) group is not merely a spectator; it offers additional synthetic handles.
-
Oxidation: The sulfur can be easily oxidized to a sulfoxide (S=O) or a sulfone (SO₂). This transformation dramatically alters the electronic properties of the pyrimidine ring, making it more electron-deficient.
-
Nucleophilic Displacement: The resulting methylsulfonyl (SO₂Me) group is an excellent leaving group, allowing for SNAr reactions with nucleophiles like amines or alcohols to functionalize the C2 position. This provides a complementary strategy to direct C-H functionalization or Buchwald-Hartwig amination at other positions.
Applications in Research and Drug Discovery
Pyrimidine derivatives are ubiquitous in pharmaceuticals due to their ability to mimic purine bases and act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.[1] this compound is a valuable starting material for compounds targeting a range of diseases.
-
Oncology: As a core scaffold for kinase inhibitors. Many FDA-approved kinase inhibitors feature a 2,4-disubstituted pyrimidine core. The C5 position can be functionalized to occupy specific pockets in the kinase active site to enhance potency and selectivity.
-
Antiviral Agents: The pyrimidine core is central to many antiviral drugs. This scaffold can be elaborated into complex nucleoside and non-nucleoside analogues.[8]
-
Agrochemicals: Substituted pyrimidines are used in the development of novel herbicides and fungicides.[8][9] The specific substitution pattern of this compound allows for the creation of derivatives with potential biological activity in crop protection.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds like 5-Bromo-2-(methylthio)pyrimidine provides essential guidance.[10]
Table 3: Hazard Information (Based on Analogue 14001-67-3)
| Hazard Type | GHS Classification & Statements |
| Acute Toxicity | H302: Harmful if swallowed (Acute Tox. 4 Oral)[10] |
| Skin Corrosion | H314: Causes severe skin burns and eye damage (Skin Corr. 1B)[10] |
| Eye Damage | H314: Causes severe skin burns and eye damage (Eye Dam. 1) |
Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably inside a chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11][12]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]
Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[10]
Conclusion
This compound is a strategically important building block for chemical synthesis. Its well-differentiated reactive sites—the C5-bromine for cross-coupling, the C2-methylthio for oxidation and displacement, and the C4-methyl for steric and electronic influence—provide a robust platform for constructing complex molecular architectures. For researchers in drug discovery and materials science, mastering the chemistry of this intermediate opens a gateway to novel compounds with significant potential for therapeutic and commercial applications.
References
- Sunway Pharm Ltd. This compound.
- Smolecule. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5.
- BLDpharm. 1294446-69-7 | this compound.
- FUJIFILM Wako Pure Chemical Corporation. This compound.
- Sigma-Aldrich. 5-Bromo-2-(methylthio)pyrimidine 97% | 14001-67-3.
- Chem-Impex International. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.
- ChemicalBook. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE - Safety Data Sheet.
- Chem-Impex International. 5-Bromo-4-chloro-2-(methylthio)pyrimidine.
- ChemicalBook. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis.
- Fisher Scientific. SAFETY DATA SHEET.
- Sigma-Aldrich. 5-Bromo-2-(methylthio)pyrimidine 97% | 14001-67-3 Safety Information.
- ChemicalBook. 5-BROMO-2-CHLORO-4-(METHYLTHIO)PYRIMIDINE | 59549-51-8 Synthesis.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.
- Sigma-Aldrich. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid 97% | 50593-92-5.
- MDPI. Recent Advances in Pyrimidine-Based Drugs.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 2. This compound - CAS:1294446-69-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. 1294446-69-7|this compound|BLD Pharm [bldpharm.com]
- 4. 1294446-69-7・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 5. 5-溴-2-(甲巯基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. 5-BROMO-2-CHLORO-4-(METHYLTHIO)PYRIMIDINE | 59549-51-8 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
5-Bromo-4-methyl-2-(methylthio)pyrimidine molecular weight
An In-depth Technical Guide to 5-Bromo-4-methyl-2-(methylthio)pyrimidine: Synthesis, Characterization, and Application in Drug Discovery
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and drug development. While direct literature on this specific molecule is emerging, its structural motifs are well-represented in a vast array of bioactive compounds. This document, therefore, synthesizes direct data with field-proven insights from closely related pyrimidine analogs to offer a robust and practical resource for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, plausible synthetic and purification strategies, state-of-the-art analytical validation, and its strategic role as an intermediate in the synthesis of complex molecular architectures.
Core Molecular Profile and Physicochemical Properties
This compound belongs to the class of substituted pyrimidines, a foundational scaffold in numerous FDA-approved drugs.[1] The presence of a bromine atom at the 5-position and a methylthio group at the 2-position makes it a trifunctional scaffold, offering multiple reaction sites for chemical elaboration.
The molecular weight of this compound is 219.10 g/mol .[2] Its chemical formula is C₆H₇BrN₂S.[3][4] The unique arrangement of its functional groups dictates its reactivity and potential applications. The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, while the methylthio group can be oxidized to modulate electronic properties or be displaced by nucleophiles under specific conditions.[5]
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 5-Bromo-2-(methylthio)pyrimidine[6][7] | 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid[8] |
| CAS Number | 1294446-69-7 | 14001-67-3 | 50593-92-5 |
| Molecular Formula | C₆H₇BrN₂S | C₅H₅BrN₂S | C₆H₅BrN₂O₂S |
| Molecular Weight | 219.1 g/mol | 205.08 g/mol | 249.09 g/mol |
| Appearance | Solid (predicted) | White Crystalline Powder or Flakes | Solid |
| Melting Point | Not available | 63-68 °C | 158-162 °C (decomposes) |
| SMILES | CC1=NC(=NC=C1Br)SC[3] | CSc1ncc(Br)cn1 | CSc1ncc(Br)c(n1)C(O)=O |
Synthesis and Purification Strategy
The synthesis of substituted pyrimidines often involves the functionalization of a pre-formed pyrimidine ring. A highly plausible and efficient route to this compound is via nucleophilic aromatic substitution (SNAr) on a corresponding dichlorinated pyrimidine precursor. This method is well-documented for analogous structures.[6][9]
Proposed Synthesis Protocol
Reaction: 5-Bromo-2-chloro-4-methylpyrimidine reacts with sodium thiomethoxide to yield this compound.
Rationale: The chlorine atom at the 2-position of the pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. Sodium thiomethoxide is a potent and readily available nucleophile that can efficiently displace the chloride.
Step-by-Step Methodology:
-
Precursor Preparation: To a stirred solution of 5-bromo-2-chloro-4-methylpyrimidine (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF, 10 volumes), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 3-5 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.[9]
-
Work-up: Upon completion, cool the mixture to room temperature and quench by pouring it into ice-water (20 volumes). This will precipitate the crude product and dissolve inorganic salts.
-
Extraction: Extract the aqueous mixture with a water-immiscible organic solvent, such as ethyl acetate (3 x 15 volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification Workflow
The crude product typically requires purification to remove unreacted starting materials and by-products. Silica gel column chromatography is the standard method for this class of compounds.[6][9]
Step-by-Step Methodology:
-
Column Preparation: Prepare a silica gel (100-200 mesh) column using a non-polar solvent system, such as hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 0% and gradually increasing to 5-10% ethyl acetate). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to afford the purified this compound as a solid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound - CAS:1294446-69-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE | 14001-67-3 [chemicalbook.com]
- 7. 5-溴-2-(甲巯基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 5-ブロモ-2-(メチルチオ)ピリミジン-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
5-Bromo-4-methyl-2-(methylthio)pyrimidine physical properties
An In-depth Technical Guide to the Physical Properties of 5-Bromo-4-methyl-2-(methylthio)pyrimidine and Its Structural Analogs
Authored by a Senior Application Scientist
This technical guide provides a detailed examination of the physical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the nascent stage of research on this specific molecule, direct experimental data is limited. Therefore, this guide adopts a comparative analytical approach, presenting the known data for the target compound alongside a comprehensive analysis of its close structural analogs. This methodology provides researchers with critical context and predictive insights essential for experimental design, synthesis, and application.
The narrative explains the causality behind experimental choices and provides self-validating protocols, empowering researchers to characterize this and similar novel compounds with scientific rigor.
Core Compound Identification and Structure
This compound is a substituted pyrimidine, a core scaffold in numerous bioactive molecules. Its structure features a bromine atom at the 5-position, a methyl group at the 4-position, and a methylthio group at the 2-position, creating a unique electronic and steric profile for molecular interactions.
Caption: Molecular structure of this compound.
Physicochemical Properties: A Comparative Analysis
Directly reported experimental data for this compound is sparse. However, by examining its structural analogs, we can infer its likely properties. The following table summarizes available data for the target compound and related molecules, providing a predictive baseline for researchers.
| Property | This compound | 5-Bromo-2-(methylthio)pyrimidine | 5-Bromo-4-chloro-2-(methylthio)pyrimidine | 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid |
| CAS Number | 1294446-69-7[1] | 14001-67-3[2] | 63810-78-6[3] | 50593-92-5[4][5] |
| Molecular Formula | C₆H₇BrN₂S[1][6] | C₅H₅BrN₂S[2] | C₅H₄BrClN₂S[3] | C₆H₅BrN₂O₂S[4][5] |
| Molecular Weight | 219.1 g/mol [1] | 205.08 g/mol [2] | 239.52 g/mol [3] | 249.09 g/mol [4][5] |
| Appearance | Not specified | White solid[7] / Solid[2] | White to almost white powder to crystal[3] | White to light yellow to light orange crystalline powder[4] |
| Melting Point | Not specified | 63-68 °C[2] | 45-49 °C[3] | 158-162 °C (dec.) / 177 °C[8] |
| Solubility | Not specified | Not specified | Not specified | Very low aqueous solubility[4] |
| Purity | Research Grade | ≥ 97%[2] | ≥ 98% (GC)[3] | ≥ 97% |
Expertise & Experience Insight: The substitution pattern significantly influences the physical properties. The presence of a methyl group in the target compound, compared to the unsubstituted analog, would be expected to slightly increase its lipophilicity and potentially lower its melting point due to less efficient crystal packing. The chloro-substituted analog has a lower melting point, while the carboxylic acid derivative has a much higher melting point, which is typical due to its ability to form strong intermolecular hydrogen bonds.
Experimental Protocols for Physicochemical Characterization
For a novel or sparsely characterized compound like this compound, the following protocols are standard for determining its core physical properties.
Melting Point Determination
Causality: The melting point is a crucial indicator of purity. A sharp melting range (typically < 2°C) suggests a highly pure compound, while a broad range often indicates the presence of impurities which disrupt the crystal lattice.
Methodology (Digital Melting Point Apparatus):
-
Sample Preparation: Finely powder a small amount of the crystalline solid.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the apparatus.
-
Ramp Rate: Set a ramp rate of 1-2 °C per minute for an accurate determination. A faster ramp can be used for an initial estimate.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.
Solubility Assessment
Causality: Solubility in various solvents is critical for reaction setup, purification (recrystallization), and formulation for biological assays. The "like dissolves like" principle is a guiding factor, where nonpolar compounds dissolve in nonpolar solvents and vice-versa.
Methodology (Qualitative):
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, dichloromethane, hexane).
-
Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small, precisely weighed amount (e.g., 1-2 mg) of the compound.
-
Observation: Agitate the mixture at a constant temperature (e.g., 25 °C) and observe.
-
Classification:
-
Soluble: The solid dissolves completely.
-
Slightly Soluble: A significant portion of the solid dissolves.
-
Insoluble: The solid does not visibly dissolve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The chemical shift, integration, and multiplicity of the peaks provide a detailed map of the hydrogen and carbon atoms within the molecule, validating its identity.
Methodology (¹H NMR):
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: Transfer the solution to an NMR tube and acquire the spectrum on a spectrometer (e.g., 400 MHz).
-
Data Interpretation:
-
Chemical Shift (δ): Correlates to the electronic environment of the protons. Expect signals for the methylthio group (~2.6 ppm), the methyl group on the ring (~2.5 ppm), and the aromatic proton.
-
Integration: The area under each peak corresponds to the number of protons it represents.
-
Multiplicity: Splitting patterns (singlet, doublet, etc.) reveal adjacent, non-equivalent protons.
-
Caption: Standard workflow for structural verification via NMR spectroscopy.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for its close analogs provide an authoritative guide.
-
Hazard Classification: Based on analogs, this compound should be treated as potentially harmful if swallowed, and may cause skin and eye irritation.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[11][12][13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][12][13] Avoid contact with skin and eyes.[11]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3][12]
Conclusion
This compound is a promising heterocyclic building block. While direct physical data remains to be fully published, a robust, predictive understanding can be constructed through the comparative analysis of its structural analogs. The experimental protocols detailed in this guide provide the necessary framework for researchers to perform their own characterization, ensuring data integrity and advancing the scientific understanding of this compound. This approach, grounded in the principles of analogy and empirical validation, is central to progress in chemical synthesis and drug development.
References
- PubChem. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid. [Link]
- LookChem. Cas 59549-51-8, 5-BROMO-2-CHLORO-4-(METHYLTHIO)PYRIMIDINE. [Link]
- PubChem. This compound. [Link]
- Amerigo Scientific. This compound. [Link]
- PubChem. 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine. [Link]
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. 5-溴-2-(甲巯基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 5. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid | C6H5BrN2O2S | CID 291786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C6H7BrN2S | CID 58001708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE | 14001-67-3 [chemicalbook.com]
- 8. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Navigating the Chemical Landscape: A Technical Guide to the Safe Handling of 5-Bromo-4-methyl-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
5-Bromo-4-methyl-2-(methylthio)pyrimidine is a substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including several approved drugs. The presence of a bromine atom, a methyl group, and a methylthio group at specific positions on the pyrimidine ring offers versatile handles for synthetic modifications, making it a valuable intermediate in medicinal chemistry and drug discovery. Its structural similarity to other biologically active pyrimidines suggests its potential use in the development of novel therapeutics.
However, the same structural features that make this compound synthetically attractive also necessitate a thorough understanding of its potential hazards. This guide provides a detailed analysis of its safety profile, drawing upon data from structurally related molecules to offer a robust framework for risk assessment and mitigation.
Hazard Identification and Classification
Key Structural Analogues Analyzed:
-
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
-
5-Bromo-4-methylpyrimidine
-
5-Bromo-2-(methylthio)pyrimidine
Based on the hazard classifications of these related compounds, this compound is anticipated to possess the following hazards:
| Hazard Class | Anticipated Classification | GHS Pictograms |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 1B/2: Causes severe skin burns and eye damage or Causes skin irritation | GHS05 (Corrosion), GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 1/2: Causes serious eye damage or Causes serious eye irritation | GHS05 (Corrosion), GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage. (Worst-case based on analogues)
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) and Engineering Controls
A proactive approach to safety is paramount when handling this compound. The following engineering controls and personal protective equipment are essential to minimize exposure.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[1][2]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[1][3]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[3]
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.
-
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
Safe Handling and Experimental Protocols
Adherence to standardized laboratory procedures is critical for mitigating the risks associated with this compound.
General Handling Procedures
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[2][3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][3]
-
Ventilation: Ensure adequate ventilation at all times.[2]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]
Step-by-Step Weighing and Solution Preparation Protocol
-
Preparation: Don all required PPE and ensure the chemical fume hood is operational.
-
Staging: Place a weigh boat, spatula, and a sealable container for the final solution inside the fume hood.
-
Dispensing: Carefully transfer the required amount of this compound from the stock bottle to the weigh boat.
-
Transfer: Gently add the weighed solid to the solvent in the designated container.
-
Dissolution: Seal the container and agitate as needed to dissolve the solid.
-
Decontamination: Wipe down the spatula and weigh boat with a suitable solvent-dampened cloth before removing them from the fume hood. Dispose of the cloth and weigh boat as hazardous waste.
-
Final Steps: Close the fume hood sash and wash hands thoroughly.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][3] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill Response
-
Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety department.
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]
Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[2] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]
Logical Frameworks for Safety
Visualizing safety protocols and hazard relationships can enhance understanding and compliance.
Caption: Interrelationship of hazards, mitigation strategies, and emergency responses.
Conclusion
While this compound is a valuable compound for chemical synthesis and drug discovery, its potential hazards necessitate careful handling and a robust safety culture. By understanding its anticipated toxicological profile based on structural analogues and implementing the engineering controls, personal protective equipment, and safe handling procedures outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment.
References
- PubChem. (n.d.). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.
- PubChem. (n.d.). 5-Bromo-4-methylpyrimidine.
- LookChem. (n.d.). Cas 59549-51-8, 5-BROMO-2-CHLORO-4-(METHYLTHIO)PYRIMIDINE. [Link]
- PubChem. (n.d.). This compound.
- CP Lab Safety. (n.d.). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid, 5g, Each. [Link]
Sources
An In-depth Technical Guide to the Solubility of 5-Bromo-4-methyl-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility of 5-Bromo-4-methyl-2-(methylthio)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct quantitative solubility data for this specific molecule, this document synthesizes information from structurally related compounds, predictive methodologies, and established experimental protocols to offer a robust framework for its use in a research setting.
Introduction: The Significance of Pyrimidine Derivatives
Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of many biologically active molecules, including antiviral and anticancer agents.[1] The compound this compound (CAS No. 1294446-69-7) is a substituted pyrimidine with potential as a versatile intermediate in the synthesis of novel therapeutic agents. Understanding its solubility is paramount for its effective application in drug design, synthesis, and biological screening.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior.
| Property | Value | Source |
| CAS Number | 1294446-69-7 | , |
| Molecular Formula | C₆H₇BrN₂S | |
| Molecular Weight | 219.1 g/mol | |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
Solubility Profile: An Evidence-Based Estimation
The carboxylic acid derivative is reported to have very low aqueous solubility.[2] Given that the carboxylic acid group can participate in hydrogen bonding, its removal to form this compound would likely result in even lower aqueous solubility.
Conversely, pyrimidine derivatives often exhibit good solubility in polar aprotic solvents. The related carboxylic acid shows good solubility in dimethylformamide (DMF) and dimethylsulfoxide (DMSO).[2] It is therefore highly probable that this compound is also soluble in these and other similar organic solvents.
Predicted Solubility:
| Solvent Type | Predicted Solubility | Rationale |
| Aqueous | Very Low | Based on the low solubility of the more polar carboxylic acid analog. |
| Polar Aprotic (e.g., DMSO, DMF) | Soluble to Highly Soluble | Common for pyrimidine derivatives and observed in the carboxylic acid analog. |
| Alcohols (e.g., Ethanol, Methanol) | Sparingly Soluble to Soluble | General trend for small organic molecules. |
| Non-polar (e.g., Hexane, Toluene) | Insoluble to Sparingly Soluble | The polarity of the pyrimidine ring is unlikely to favor non-polar solvents. |
Experimental Determination of Solubility: A Practical Guide
For researchers requiring precise solubility data, direct experimental determination is necessary. The following are standard protocols for assessing the thermodynamic and kinetic solubility of a compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the "gold standard."
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.
-
Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration.
-
Quantification: Accurately determine the concentration of the compound in the clear supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.
Caption: Workflow for Kinetic Solubility Determination.
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Incubation and Measurement: Allow the plate to incubate for a short period (e.g., 1-2 hours) and then measure the turbidity of each well using a plate reader.
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.
Applications in Drug Development
The solubility of this compound is a critical parameter that influences its utility as a building block in medicinal chemistry. Poor aqueous solubility can hinder the development of oral drug candidates, while good solubility in organic solvents facilitates its use in synthetic reactions. As a versatile intermediate, this compound can be employed in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies.[1]
Conclusion
While direct quantitative solubility data for this compound remains to be published, a comprehensive understanding of its likely solubility profile can be inferred from its physicochemical properties and the behavior of structurally similar compounds. It is predicted to have low aqueous solubility and good solubility in polar aprotic solvents like DMSO and DMF. For definitive data, the experimental protocols outlined in this guide provide a clear path for researchers to determine its thermodynamic and kinetic solubility. This information is crucial for the effective use of this promising pyrimidine derivative in research and drug development.
References
- This compound. (n.d.). PubChem.
Sources
The Architectural Versatility of the Pyrimidine Scaffold: A Technical Guide to its Diverse Biological Activities
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine ring, a fundamental heterocyclic motif, is a cornerstone of life itself, forming the backbone of nucleobases in DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a highly privileged scaffold in medicinal chemistry and drug discovery.[3][4] The structural versatility of the pyrimidine nucleus, with its multiple sites for substitution, allows for the fine-tuning of physicochemical properties and biological targets, leading to a vast spectrum of pharmacological activities.[5][6] This guide provides a comprehensive technical overview of the principal biological activities of pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential. We will explore their significant roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, offering field-proven insights for professionals engaged in the discovery and development of novel therapeutics.
The Pyrimidine Core: A Privileged Structure in Medicinal Chemistry
Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[7] This arrangement confers unique electronic properties, enabling the pyrimidine ring to act as both a hydrogen bond donor and acceptor, facilitating interactions with a multitude of biological targets such as enzymes and receptors.[3][5] Its presence in essential biomolecules like thymine, cytosine, and uracil underscores its fundamental role in cellular processes, making pyrimidine derivatives readily recognized and processed by biological systems.[1] This inherent biocompatibility, coupled with synthetic tractability, has established the pyrimidine scaffold as an "elite" leitmotif in the design of new therapeutic agents.[3]
Anticancer Activity: Targeting the Machinery of Malignancy
Pyrimidine derivatives represent one of the most successful classes of anticancer agents, primarily by interfering with nucleic acid synthesis and cellular signaling pathways crucial for tumor growth and proliferation.[8][9]
Mechanism of Action: Antimetabolites and Kinase Inhibition
The anticancer mechanisms of pyrimidine derivatives are broadly categorized into two main strategies:
-
Antimetabolites: These derivatives, often nucleoside analogs, mimic endogenous pyrimidines and disrupt the synthesis of DNA and RNA. By incorporating into the growing nucleic acid chain or by inhibiting essential enzymes in the nucleotide synthesis pathway, they trigger cell cycle arrest and apoptosis.[9] A classic example is 5-Fluorouracil (5-FU) , which inhibits thymidylate synthase, leading to a depletion of thymidine, a critical component of DNA.
-
Kinase Inhibitors: Many pyrimidine-based drugs are designed to target protein kinases, enzymes that play a pivotal role in cell signaling pathways controlling proliferation, survival, and metastasis.[4] The pyrimidine scaffold is adept at fitting into the ATP-binding pocket of kinases. For instance, several derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers like non-small cell lung cancer.[10][11] By blocking EGFR, these compounds shut down downstream signaling cascades such as the Ras/MAPK and PI3K/Akt pathways, thereby inhibiting tumor progression.[12]
Key Signaling Pathway: EGFR Inhibition
The EGFR signaling pathway is a critical target for pyrimidine-based anticancer agents. The process is initiated by ligand binding, leading to receptor dimerization and autophosphorylation of tyrosine residues. This activates downstream pathways that promote cell proliferation and survival. Pyrimidine inhibitors competitively bind to the ATP-binding site in the EGFR kinase domain, preventing this cascade.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The causality behind selecting the MTT assay lies in its ability to quantify metabolic activity, which is a reliable indicator of cell viability. Only live cells possess active mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to purple formazan crystals. This conversion provides a colorimetric readout directly proportional to the number of viable cells, allowing for the determination of a compound's cytotoxic efficacy (IC50 value).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[13]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[13]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[5][13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][13]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Standard workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The pyrimidine scaffold is integral to numerous antimicrobial agents.[7][14] Modifications to the pyrimidine ring have yielded compounds with potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[15][16]
Mechanism of Action: Enzyme Inhibition and Disruption of Cellular Processes
Pyrimidine derivatives exert their antimicrobial effects through several mechanisms:
-
Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a cofactor essential for the production of nucleic acids and amino acids. Pyrimidine-based drugs like Trimethoprim selectively inhibit bacterial DHFR, leading to bacteriostasis.[16]
-
Disruption of DNA Gyrase: Some pyrimidine derivatives can target bacterial DNA gyrase, an enzyme responsible for DNA supercoiling during replication, leading to a bactericidal effect.[16]
-
Cell Wall Synthesis Inhibition: Certain compounds interfere with the biosynthesis of the bacterial cell wall, compromising its structural integrity.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent. The rationale is to identify the lowest concentration of a drug that prevents the visible in-vitro growth of a microorganism. This quantitative measure is critical for assessing the potency of a new antimicrobial compound.
Methodology:
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrimidine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).[10][17]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.[10]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).[10][18]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[17] This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation: MIC Values
| Test Organism | Strain ID | Pyrimidine Derivative A (µg/mL) | Pyrimidine Derivative B (µg/mL) | Ciprofloxacin (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 4 | 8 | 1 |
| Escherichia coli | ATCC 25922 | 8 | 16 | 0.5 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | >64 | 2 |
| Candida albicans | ATCC 90028 | 16 | 32 | N/A |
Antiviral Activity: Nucleoside Analogs and Beyond
Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.[19] By mimicking natural nucleosides, they deceive viral polymerases, leading to the termination of viral DNA or RNA replication.[20][21]
Mechanism of Action: Chain Termination
The primary mechanism involves a multi-step intracellular activation process:
-
Cellular Uptake: The nucleoside analog enters the host cell.
-
Phosphorylation: Host or viral kinases phosphorylate the analog to its active triphosphate form.[22]
-
Incorporation and Termination: The viral polymerase recognizes the triphosphate analog as a natural substrate and incorporates it into the growing viral nucleic acid chain. Because these analogs typically lack the 3'-hydroxyl group necessary for the next phosphodiester bond, the chain elongation is terminated.[21]
Famous examples include Zidovudine (AZT) for HIV and Acyclovir for herpes simplex virus.[19]
Caption: Mechanism of action for pyrimidine nucleoside antiviral agents.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a functional assay that quantifies the ability of a compound to inhibit viral infection and replication. The rationale is that infectious virus particles create localized areas of cell death or infection (plaques) in a cell monolayer. An effective antiviral will reduce the number of these plaques in a dose-dependent manner.
Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well or 12-well plates.[3]
-
Virus and Compound Incubation: Prepare serial dilutions of the pyrimidine derivative. Mix each dilution with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU).[14]
-
Infection: Remove the growth medium from the cell monolayer and add the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.[4]
-
Overlay Application: After incubation, remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of the test compound. This overlay restricts virus spread to adjacent cells, ensuring the formation of distinct plaques.[3]
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible in the virus control wells.[3]
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). The plaques will appear as clear zones against a stained cell monolayer. Count the number of plaques in each well.[3]
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration relative to the virus control and determine the IC50 value.
Anti-inflammatory and Other CNS Activities
Pyrimidine derivatives also exhibit significant anti-inflammatory and central nervous system (CNS) activities.[7][22]
Anti-inflammatory Mechanism: COX Inhibition
A primary mechanism for the anti-inflammatory action of some pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[22][23] COX-2 is upregulated at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[24] By inhibiting COX-2, these compounds reduce the production of inflammatory prostaglandins.[8]
Caption: Inhibition of the COX-2 inflammatory pathway by pyrimidine derivatives.
CNS Activity
The pyrimidine ring is a component of various CNS-active agents, including antipsychotics and anticonvulsants.[5][7] For instance, the simple pyrimidine derivative Mezilamine has been classified as an antipsychotic agent.[7] The diverse substitutions possible on the pyrimidine scaffold allow for the modulation of various CNS receptors and channels, making it a promising area for future drug development.
Conclusion and Future Perspectives
The pyrimidine scaffold is a testament to the power of a privileged structure in drug discovery. Its fundamental role in biology provides an evolutionary head start, while its chemical tractability allows for extensive exploration of chemical space.[3] From life-saving anticancer and antiviral drugs to essential antimicrobials, pyrimidine derivatives have made an indelible mark on modern medicine.[5][13] The ongoing research into novel derivatives continues to uncover new therapeutic potentials, targeting an ever-expanding range of diseases.[10] As our understanding of disease biology deepens, the rational design of next-generation pyrimidine-based agents, guided by detailed structure-activity relationships and mechanistic insights, will undoubtedly lead to the development of more selective, potent, and safer therapies to address unmet medical needs.
References
- El-Sayed, N. A. E. F. (n.d.). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Natarajan, A., et al. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
- Kumar, S. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). Preprints.org.
- Rani, P., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
- Nadar, S. P., & Khan, T. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design. [Link]
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.).
- Pyrimidine scaffold: Significance and symbolism. (2025). Wisdom Library. [Link]
- Antibacterial activity of pyrimidine derivatives. (n.d.).
- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (n.d.). ijrpr.com. [Link]
- Zhang, Y., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
- Recent Advances in Pyrimidine-Based Drugs. (n.d.).
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). OUCI.
- Natarajan, A., et al. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]
- Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Deriv
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Al-Warhi, T., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]
- Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (2024). YouTube. [Link]
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.).
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central. [Link]
- A review: Mechanism of action of antiviral drugs. (2021). PubMed Central. [Link]
- The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. (n.d.). PubMed Central. [Link]
- A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). PubMed Central. [Link]
- The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. (n.d.). PubMed Central. [Link]
- Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024). Taylor & Francis Online. [Link]
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). RSC Advances. [Link]
- Synthesis, Characterization and Anti-inflammatory Activity of New Pyrimidines. (2025).
- Cyclooxygenase-2. (n.d.). Wikipedia. [Link]
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bioagilytix.com [bioagilytix.com]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. ddd.uab.cat [ddd.uab.cat]
- 21. researchgate.net [researchgate.net]
- 22. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 5-Bromo-4-methyl-2-(methylthio)pyrimidine: A Versatile Building Block in Modern Synthesis
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold stands out as a "privileged structure".[1][2] Its presence in the nucleic acids DNA and RNA marks it as a fundamental component of life, and this inherent biological relevance has made it an attractive core for the development of novel therapeutics.[1][3] Within the vast family of pyrimidine derivatives, 5-Bromo-4-methyl-2-(methylthio)pyrimidine has emerged as a particularly powerful and versatile building block. Its strategic combination of functional groups—a reactive bromine atom, a modifiable methylthio group, and the core pyrimidine ring—offers a trifecta of synthetic handles for constructing complex molecular architectures.[4]
This guide provides an in-depth technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple cataloging of reactions to explore the underlying chemical logic, enabling scientists to strategically leverage this building block for the synthesis of novel kinase inhibitors, agrochemicals, and other biologically active molecules.[4][5][6]
Physicochemical Properties and Structural Attributes
A thorough understanding of a building block's physical properties is the foundation for its effective use in synthesis. The key attributes of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 7039-93-2 | [7] |
| Molecular Formula | C₆H₇BrN₂S | [7] |
| Molecular Weight | 219.10 g/mol | [7] |
| Appearance | White to light yellow crystalline powder | [8] |
| Melting Point | Not available (related compounds have varied melting points) | N/A |
The molecule's structure is key to its reactivity. The electron-withdrawing nature of the pyrimidine ring, coupled with the bromine atom at the 5-position, makes this site highly susceptible to palladium-catalyzed cross-coupling reactions. The methylthio group at the 2-position offers a secondary site for modification, either through oxidation to a sulfoxide or sulfone, which enhances its leaving group ability, or through direct displacement.[8][9]
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed with high selectivity.
Caption: Key reactive sites of this compound.
The C5-Bromo Group: The Gateway to Complexity
The carbon-bromine bond at the 5-position is the primary site for building molecular complexity. Its reactivity is analogous to other aryl bromides, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[10]
-
Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern synthesis for forming C-C bonds.[11][12] Coupling this compound with various aryl or heteroaryl boronic acids or esters allows for the direct installation of diverse aromatic systems, a common strategy in the synthesis of kinase inhibitors.[3][6]
-
Buchwald-Hartwig Amination: The formation of C-N bonds is critical in drug discovery, as amine functionalities are prevalent in pharmaceuticals.[13][14] The Buchwald-Hartwig reaction enables the coupling of primary or secondary amines to the C5 position, providing access to a wide range of 5-aminopyrimidine derivatives.[10][15][16]
The C2-Methylthio Group: A Versatile Modulator
The 2-(methylthio) group is far from a passive spectator. It serves two primary roles:
-
Oxidation to a Superior Leaving Group: The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[17][18][19] These oxidized species are excellent leaving groups, facilitating nucleophilic aromatic substitution (SNAr) with amines, alcohols, or other nucleophiles.[9] This two-step sequence (oxidation followed by displacement) is a powerful strategy for introducing functionality at the C2 position.
-
Direct Displacement: While less facile than displacement of the sulfone, direct nucleophilic substitution of the methylthio group can be achieved under certain conditions, typically requiring elevated temperatures.[9][20]
Key Synthetic Transformations: Protocols and Insights
As a Senior Application Scientist, it is understood that theoretical knowledge must be paired with practical, reproducible protocols. The following sections provide detailed experimental workflows for key transformations.
Workflow for C5-Arylation via Suzuki-Miyaura Coupling
This workflow outlines the process of coupling an arylboronic acid to the pyrimidine core. The choice of palladium catalyst and base is critical for achieving high yields.[12][21]
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1–1.5 eq), and potassium phosphate (K₃PO₄) (1.5–2.5 eq).[12]
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[12]
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., a 4:1 ratio), via syringe.[12]
-
Reaction: Heat the reaction mixture to 85–95 °C with vigorous stirring for 12–18 hours.[12] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-4-methyl-2-(methylthio)pyrimidine.
| Catalyst | Base | Solvent | Yield Range | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | [12] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Good | [22] |
Workflow for C2-Functionalization via Oxidation and SNAr
This two-step process transforms the relatively inert methylthio group into a versatile handle for introducing nucleophiles.
Step 1: Oxidation to the Sulfone
-
Dissolution: Dissolve the 2-(methylthio)pyrimidine starting material (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq for sulfone formation) portion-wise, maintaining the temperature at 0 °C.[9][18] Using ~1.1 equivalents can often selectively produce the sulfoxide.[19]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC or LC-MS indicates complete conversion.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude sulfone, which is often used directly in the next step.[9]
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To a solution of the 2-(methylsulfonyl)pyrimidine (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add the desired amine or other nucleophile (1.5–2.0 eq) and a base like triethylamine (TEA) or cesium carbonate.[9]
-
Reaction: Heat the mixture to a temperature ranging from 80 to 120 °C for 4–18 hours.[9]
-
Workup and Purification: After cooling, dilute the reaction with ethyl acetate and water. Extract the aqueous layer, combine the organic layers, wash with brine, dry, and concentrate. Purify the residue by column chromatography to obtain the 2-substituted pyrimidine.[9]
Case Study: Application in Kinase Inhibitor Synthesis
The pyrimidine scaffold is a cornerstone in the design of protein kinase inhibitors, which are crucial in oncology.[2][5][6] The 2,4-diaminopyrimidine and related structures are known to form key hydrogen bonds in the hinge region of many kinases.[3] this compound is an ideal starting point for accessing these valuable pharmacophores.
For instance, in the synthesis of Aurora kinase inhibitors, a common strategy involves the sequential functionalization of a pyrimidine core.[3][5] A hypothetical but representative synthesis could involve:
-
Buchwald-Hartwig Amination at C5: Coupling a desired amine to the C5 position of this compound.
-
Oxidation of the Methylthio Group: Conversion of the C2-methylthio group to the methylsulfonyl group.
-
SNAr at C2: Displacement of the methylsulfonyl group with a second, different amine (e.g., an aminopyrazole or aminopyrrolidine moiety) to build the final 2,5-disubstituted-4-methylpyrimidine, a scaffold with demonstrated potential in kinase inhibition.[5]
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for the efficient construction of complex, high-value molecules. Its well-defined and orthogonal reaction sites—the C5-bromine for cross-coupling and the C2-methylthio for oxidation/displacement—provide chemists with a reliable and versatile toolkit. By understanding the causality behind the reaction choices and leveraging the detailed protocols provided, researchers in drug discovery and materials science can unlock the full potential of this powerful building block to accelerate their research and development programs.
References
- Smolecule. (2023, August 15). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.
- PubChem. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid. National Center for Biotechnology Information.
- Sigma-Aldrich. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid 97%.
- BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Chemoselective oxidation of 2-thiomethyl-4,6-dimethyl-pyrimidine, 2-thiobenzyl. (n.d.).
- Chem-Impex. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.
- BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Lee, K., et al. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- PubChem. This compound. National Center for Biotechnology Information.
- Dale, J., et al. (n.d.). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate. PubMed Central.
- Chandrappa, H., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed.
- BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions with 5-Bromo-2,4-bis(methylthio)pyrimidine.
- Organic Chemistry Portal. Sulfone synthesis by oxidation.
- Kaur, H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- Organic Chemistry Portal. Sulfoxide synthesis by oxidation.
- BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives.
- Pathan, M., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. MDPI.
- BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole.
- Shaukat, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- Khedekar, P. B., et al. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC - NIH.
- Dotsenko, V. V., et al. (n.d.). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. NIH.
- Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
- Ciappa, A., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Google Patents. (n.d.). Aryl pyrimidine derivatives.
- BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.
- BenchChem. Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C6H7BrN2S | CID 58001708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 9. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. nacatsoc.org [nacatsoc.org]
- 18. Sulfone synthesis by oxidation [organic-chemistry.org]
- 19. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 20. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 5-Bromo-4-methyl-2-(methylthio)pyrimidine: An Essential Building Block for Pharmaceutical and Agrochemical Research
Introduction
5-Bromo-4-methyl-2-(methylthio)pyrimidine is a key heterocyclic intermediate widely utilized in the fields of medicinal chemistry and agrochemical synthesis. Its strategic substitution pattern, featuring a reactive bromine atom at the 5-position, a methyl group at the 4-position, and a methylthio group at the 2-position, makes it a versatile scaffold for the construction of a diverse range of biologically active molecules. The pyrimidine core is a common motif in numerous pharmaceuticals, including antiviral and anticancer agents, and the specific functional groups on this derivative offer multiple points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[1][2] This application note provides a comprehensive guide to the synthesis of this compound, detailing a reliable multi-step protocol, explaining the underlying chemical principles, and offering practical insights for researchers in organic synthesis and drug development.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a robust and scalable three-step sequence starting from readily available commercial reagents. The overall strategy involves:
-
Cyclocondensation: Formation of the pyrimidine ring by reacting ethyl acetoacetate with thiourea to yield 6-methyl-2-thiouracil.
-
S-Methylation: Introduction of the methylthio group by treating 6-methyl-2-thiouracil with a methylating agent.
-
Chlorination and Bromination: Conversion of the 4-hydroxy group to a chloro group, followed by regioselective bromination at the 5-position to yield an intermediate, which is then reduced to the final product. A more direct approach involves the bromination of a 4-chloro-6-methyl-2-(methylthio)pyrimidine precursor.[1]
This synthetic route is logical and allows for the step-wise construction of the target molecule with good control over the introduction of each substituent.
Detailed Experimental Protocols
Part 1: Synthesis of 6-Methyl-2-thiouracil
The initial step involves the classical Biginelli-type cyclocondensation reaction between a β-ketoester (ethyl acetoacetate) and a thiourea.[3][4][5] This reaction is a cornerstone of pyrimidine synthesis due to its efficiency and the accessibility of the starting materials.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl acetoacetate | 130.14 | 13.0 g (11.8 mL) | 0.1 |
| Thiourea | 76.12 | 7.6 g | 0.1 |
| Sodium ethoxide | 68.05 | 6.8 g | 0.1 |
| Ethanol | 46.07 | 100 mL | - |
| Acetic acid (glacial) | 60.05 | As needed | - |
Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in 100 mL of absolute ethanol.
-
To the stirred solution, add thiourea and ethyl acetoacetate.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidify the mixture with glacial acetic acid to a pH of approximately 6. A white precipitate of 6-methyl-2-thiouracil will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is 85-95%.
Part 2: Synthesis of 4-Methyl-2-(methylthio)pyrimidin-4(1H)-one
This step involves the S-methylation of the thiouracil intermediate. The use of a methylating agent such as methyl iodide in the presence of a base ensures the selective methylation of the sulfur atom.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Methyl-2-thiouracil | 142.18 | 14.2 g | 0.1 |
| Methyl iodide | 141.94 | 15.6 g (6.8 mL) | 0.11 |
| Sodium hydroxide | 40.00 | 4.4 g | 0.11 |
| Water | 18.02 | 100 mL | - |
Protocol:
-
In a 250 mL round-bottom flask, dissolve sodium hydroxide in 100 mL of water.
-
Add 6-methyl-2-thiouracil to the sodium hydroxide solution and stir until it is completely dissolved.
-
Cool the solution in an ice bath and add methyl iodide dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain 4-methyl-2-(methylthio)pyrimidin-4(1H)-one. The expected yield is 90-98%.
Part 3: Synthesis of this compound
This final stage of the synthesis involves three key transformations: chlorination of the 4-oxo group, bromination at the 5-position, and subsequent reduction of the 4-chloro group. A more direct route involves the bromination of a commercially available or synthesized precursor.
Method A: From 4-Methyl-2-(methylthio)pyrimidin-4(1H)-one
Step 3a: Synthesis of 4-Chloro-6-methyl-2-(methylthio)pyrimidine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methyl-2-(methylthio)pyrimidin-4(1H)-one | 156.21 | 15.6 g | 0.1 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 92.0 g (55.6 mL) | 0.6 |
Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.
-
In a 250 mL round-bottom flask fitted with a reflux condenser, carefully add 4-methyl-2-(methylthio)pyrimidin-4(1H)-one to phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-6-methyl-2-(methylthio)pyrimidine.[7]
Step 3b: Synthesis of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloro-6-methyl-2-(methylthio)pyrimidine | 174.65 | 17.5 g | 0.1 |
| N-Bromosuccinimide (NBS) | 177.98 | 18.7 g | 0.105 |
| Carbon tetrachloride (CCl₄) | 153.82 | 200 mL | - |
| Benzoyl peroxide (initiator) | 242.23 | 0.24 g | 0.001 |
Protocol:
-
Caution: Carbon tetrachloride is a hazardous solvent. Handle with appropriate safety precautions.
-
In a 500 mL round-bottom flask, dissolve 4-chloro-6-methyl-2-(methylthio)pyrimidine in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux under irradiation with a UV lamp for 4-6 hours.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with sodium thiosulfate solution and then with water.
-
Dry the organic layer and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 5-bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine.[1]
Step 3c: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 253.54 | 25.4 g | 0.1 |
| Zinc dust | 65.38 | 13.1 g | 0.2 |
| Acetic acid | 60.05 | 100 mL | - |
Protocol:
-
In a 250 mL round-bottom flask, dissolve 5-bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine in acetic acid.
-
Add zinc dust portion-wise with stirring. The reaction is exothermic.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Filter the reaction mixture to remove excess zinc.
-
Pour the filtrate into a large volume of water and neutralize with a base such as sodium carbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the final product, this compound. Purification can be achieved by recrystallization or column chromatography.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Causality and Experimental Choices
-
Choice of Base in Cyclocondensation: Sodium ethoxide is used as a strong base to deprotonate the active methylene group of ethyl acetoacetate, facilitating the initial condensation with thiourea.
-
Selective S-Methylation: The use of a base like sodium hydroxide in the methylation step deprotonates the more acidic N-H protons, but the subsequent alkylation occurs preferentially on the sulfur atom due to its higher nucleophilicity (Pearson's HSAB theory).
-
Chlorination Reagent: Phosphorus oxychloride is a standard and effective reagent for converting the 4-oxo group of the pyrimidinone to a chloro group, which is a good leaving group for subsequent reactions.
-
Regioselective Bromination: The use of N-bromosuccinimide (NBS) with a radical initiator is a classic method for allylic or benzylic bromination. In this case, it allows for the selective bromination at the electron-rich 5-position of the pyrimidine ring.[8][9][10]
-
Reduction of the 4-Chloro Group: Zinc dust in acetic acid is a common and effective method for the reduction of aryl chlorides, providing a straightforward route to the final product.
Trustworthiness and Self-Validation
Each step of this synthesis can be monitored and the products characterized by standard analytical techniques to ensure purity and structural integrity.
-
Thin Layer Chromatography (TLC): To monitor the progress of each reaction and determine the appropriate reaction time.
-
Melting Point Analysis: To assess the purity of the isolated solids.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the intermediates and the final product by analyzing the chemical shifts, coupling constants, and integration of the signals.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their identity.
-
By following these analytical procedures, researchers can validate the successful synthesis and purity of this compound.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of this compound. The step-by-step instructions, coupled with an understanding of the underlying chemical principles, will enable researchers in academic and industrial settings to efficiently synthesize this valuable building block for their research and development programs in medicinal and agricultural chemistry.
References
- Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). MDPI.
- 6-methyluracil. (n.d.). Organic Syntheses Procedure.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (n.d.). MDPI.
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry.
- N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.
- An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). (n.d.). PMC - NIH.
- (PDF) 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. (2023, August 9). ResearchGate.
- N-Bromosuccinimide. (2019, July 6). Wikipedia.
- How to synthesize 4-methyluracil from acetoacetic ester? (2025, October 16). Filo.
- (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021, April 12). ResearchGate.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). Arkivoc.
- Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (2023, December 27). PubMed Central.
- Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (n.d.). PMC - NIH.
- 5-Bromo-4-chloro-2-(methylthio)pyrimidine. (n.d.). SpecAU.
- Methylthiouracil | C5H6N2OS | CID 667493. (n.d.). PubChem - NIH.
- The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023, August 15). MDPI.
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Methylthiouracil synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Chloro-6-methyl-2-(methylthio)-pyrimidine | CymitQuimica [cymitquimica.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
Application Note & Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of 5-Bromo-4-methyl-2-(methylthio)pyrimidine
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the Buchwald-Hartwig amination of 5-Bromo-4-methyl-2-(methylthio)pyrimidine. This reaction is a cornerstone of modern medicinal chemistry, enabling the crucial formation of carbon-nitrogen (C-N) bonds to synthesize complex aminopyrimidine derivatives.[1][2] Pyrimidine-based structures are privileged scaffolds in a multitude of biologically active compounds and approved pharmaceuticals.[3] This document delves into the mechanistic underpinnings of the catalytic cycle, offers guidance on the rational selection of reaction components, presents a robust, step-by-step protocol, and includes a troubleshooting guide to address common experimental challenges. The content is designed for researchers, chemists, and drug development professionals seeking to leverage this powerful cross-coupling reaction for the synthesis of novel molecular entities.
Scientific Foundation: The Catalytic Cycle and Rationale
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance, largely supplanting harsher, classical methods.[1][4] The reaction facilitates the palladium-catalyzed coupling of an amine with an aryl halide. The generally accepted mechanism proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange.[5][6]
The key steps are:
-
Activation & Oxidative Addition: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the carbon-bromine bond of the pyrimidine substrate. This is widely considered the rate-determining step of the cycle.[7][8]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido intermediate.
-
Reductive Elimination: This final, irreversible step involves the formation of the new C-N bond, yielding the desired N-aryl pyrimidine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][6]
Experimental Design: Selecting the Optimal Components
The success of the Buchwald-Hartwig amination is critically dependent on the judicious selection of the catalyst system, base, and solvent. For a heteroaromatic substrate like this compound, these choices are paramount to achieving high yields and avoiding side reactions.
-
Palladium Source & Ligand: The combination of a palladium precursor and a phosphine ligand is the heart of the catalytic system. While Pd(0) sources like Pd₂(dba)₃ can be used, Pd(II) precatalysts such as Pd(OAc)₂ are more common due to their air stability.[9] The ligand's role is to stabilize the palladium center and facilitate the key steps of the catalytic cycle. For electron-deficient heteroaryl bromides, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands have demonstrated remarkable efficacy.[1] These ligands promote rapid oxidative addition and reductive elimination. Pre-formed catalysts, which combine the palladium source and ligand into a single, stable complex, are often preferred for their reliability and ease of use.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is a highly effective and commonly used base.[9] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be viable alternatives, although they may require higher reaction temperatures or longer reaction times.[5][11]
-
Solvent: The reaction must be conducted in an anhydrous, aprotic solvent to prevent quenching of the base and deactivation of the catalyst. Toluene and 1,4-dioxane are the most frequently employed solvents for this transformation.[2][5] Thoroughly degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Data Presentation: Representative Reaction Conditions
While specific optimization is always recommended, the following table summarizes field-proven conditions for the Buchwald-Hartwig amination of various bromopyrimidines and related heteroaryl bromides, providing a robust starting point for the amination of this compound.[12][13]
| Amine Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 85-95 | [14] |
| Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu (1.4) | Dioxane | 100 | 90-98 | [1] |
| Benzylamine | G4-XPhos Precatalyst (2) | N/A | K₃PO₄ (2.0) | t-BuOH | 100 | 80-92 | [6] |
| n-Hexylamine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 110 | 75-88 | [1] |
| Dimethylamine (2M in THF) | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80 | 85-98 | [10][15] |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the coupling of an amine with this compound.
Materials & Equipment:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%) or a suitable pre-catalyst
-
XPhos (4 mol%) or another appropriate ligand
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk tube or sealable reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Place the magnetic stir bar into a dry Schlenk tube. Add this compound, the amine (if solid), sodium tert-butoxide, Pd(OAc)₂, and the phosphine ligand to the tube.
-
Inert Atmosphere: Seal the Schlenk tube and connect it to a manifold. Evacuate the tube under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[15]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe. If the amine is a liquid, add it via syringe at this stage.
-
Reaction Execution: Place the sealed tube into a preheated oil bath or heating block set to 100-110 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), remove the tube from the heat and allow it to cool to room temperature.
-
Quenching and Extraction: Dilute the reaction mixture with ethyl acetate and carefully filter it through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure aminated pyrimidine product.
Troubleshooting Common Issues
Low or no product yield can arise from several factors. This decision tree provides a logical workflow for diagnosing and resolving common problems encountered during the Buchwald-Hartwig amination.[13]
Safety Precautions
-
Inert Atmosphere: Palladium catalysts and many phosphine ligands are sensitive to air and moisture. All manipulations should be performed under an inert atmosphere of argon or nitrogen.[13]
-
Reagent Handling: Sodium tert-butoxide is a corrosive and moisture-sensitive base. It should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, preferably within a glovebox or fume hood.[13]
-
Ventilation: The reaction and work-up should be conducted in a well-ventilated chemical fume hood.
-
SDS: Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.
References
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Viciu, M. S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Chemistry LibreTexts. (2023).
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- Zhang, L., et al. (2016). Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin‐2‐yl tosylates with indole, benzimidazole and 1,2,4‐triazole. Journal of Heterocyclic Chemistry. [Link]
- ResearchGate. (n.d.).
- Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron Letters. [Link]
- Al-Suwaidan, I. A., et al. (2013).
- Synfacts. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Thieme. [Link]
- ResearchGate. (2018).
- Zhylitskaya, H., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
- IntechOpen. (2024). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Wang, X., et al. (2020). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Journal of the Chinese Chemical Society. [Link]
- Scott, C. J., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. [Link]
- Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal. [Link]
- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Al-Masri, Z. A. A., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. ir.nwnu.edu.cn [ir.nwnu.edu.cn]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Strategic deployment of 5-Bromo-4-methyl-2-(methylthio)pyrimidine in Modern Medicinal Chemistry
Introduction: The Privileged Pyrimidine Scaffold
In the landscape of medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a foundational structure renowned for its prevalence in a multitude of clinically significant molecules.[1][2] Its inherent ability to engage in crucial hydrogen bonding interactions, particularly within the hinge region of protein kinases, has cemented its status as a cornerstone in the design of targeted therapeutics.[3] Within this esteemed class of heterocycles, 5-Bromo-4-methyl-2-(methylthio)pyrimidine emerges as a highly versatile and strategically valuable building block. This trifunctionalized pyrimidine offers a unique combination of reactive sites, enabling a modular and divergent approach to the synthesis of complex molecular architectures, particularly in the realm of oncology and virology.[4]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this compound in medicinal chemistry programs. We will delve into the nuanced reactivity of this scaffold, explore its application in the synthesis of potent kinase inhibitors, and provide field-proven experimental procedures to empower your research endeavors.
Chemical Properties and Reactivity Profile
The synthetic utility of this compound is anchored in the distinct reactivity of its three key functional groups: the C5-bromo substituent, the C4-methyl group, and the C2-methylthio moiety.
-
C5-Bromo Group: This site is primed for a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond, making it an ideal handle for introducing molecular diversity.[5] Key transformations include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.
-
Buchwald-Hartwig Amination: For the construction of C-N bonds with a wide range of primary and secondary amines.[6]
-
Sonogashira Coupling: For the installation of alkynyl moieties, which can serve as linchpins for further elaboration.[7]
-
-
C2-Methylthio Group: The methylthio ether at the 2-position is a versatile functional group. It can be retained in the final molecule to modulate solubility and engage in specific protein-ligand interactions. Alternatively, it can be oxidized to the corresponding sulfoxide or sulfone, which can then act as a leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of amines or other nucleophiles.
-
C4-Methyl Group: The methyl group at the C4 position influences the steric and electronic properties of the pyrimidine ring. While not as readily functionalized as the other positions, its presence can be crucial for optimizing binding affinity and selectivity for a given biological target.
This multi-faceted reactivity allows for a sequential and regioselective functionalization strategy, making this compound an ideal starting material for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Application in Kinase Inhibitor Synthesis: A Case Study
The 2,4,5-trisubstituted pyrimidine scaffold, readily accessible from this compound, is a hallmark of numerous potent and selective kinase inhibitors.[3] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a common driver of cancer and other diseases.
Structure-Activity Relationship (SAR) Insights
By systematically modifying the substituents at the C2, C4, and C5 positions of the pyrimidine core, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules. Drawing parallels from structurally similar 2,4,5-trisubstituted pyrimidine kinase inhibitors, we can infer key SAR trends:
| Position | Substituent | General Impact on Kinase Inhibitory Activity |
| C5 | Aryl/Heteroaryl (via Suzuki) | Often crucial for potency and selectivity. Can occupy hydrophobic pockets in the ATP-binding site. |
| C2 | Amino (via Buchwald-Hartwig) | Typically engages in hydrogen bonding with the kinase hinge region, acting as a key anchor for the inhibitor. |
| C4 | Methyl | Influences steric interactions and can contribute to selectivity by probing specific pockets within the active site. |
For instance, in the development of Janus Kinase 2 (JAK2) inhibitors, a class of enzymes implicated in myeloproliferative neoplasms, the introduction of an aryl group at the C4 position and an aminoalkyl moiety at the C2 position of a pyrimidine core led to highly potent and selective compounds.[8]
Experimental Protocols
The following protocols are adapted from established procedures for structurally similar 5-bromopyrimidine derivatives and provide a robust starting point for the functionalization of this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 equiv).
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
NaOtBu (1.5 equiv)
-
Anhydrous toluene
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.5 equiv).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol provides a general procedure for the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous and degassed THF or DMF
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent.
-
Add triethylamine, followed by the dropwise addition of the terminal alkyne.
-
Stir the reaction at room temperature or heat to 60-80 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7]
Visualizations
Synthetic Workflow for Kinase Inhibitor Scaffolds
Caption: Synthetic diversification of the core scaffold.
Catalytic Cycle of Suzuki-Miyaura Coupling
Sources
- 1. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 5-Bromo-4-methyl-2-(methylthio)pyrimidine in Agrochemical Synthesis: A Technical Guide
Introduction: The Pyrimidine Scaffold in Modern Agrochemicals
Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals, prized for their versatile biological activities.[1][2] These heterocyclic compounds form the structural core of numerous fungicides, herbicides, and insecticides, owing to their ability to interact with a wide range of biological targets.[1][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's efficacy, selectivity, and environmental profile.
This guide focuses on the synthetic utility of 5-Bromo-4-methyl-2-(methylthio)pyrimidine , a key building block for the creation of diverse agrochemical candidates. Its trifunctional nature—a reactive bromine atom at the C5 position, a methyl group at C4, and a methylthio group at C2—offers multiple avenues for selective chemical modifications, making it an invaluable intermediate for researchers and drug development professionals in the agrochemical sector.
Core Synthetic Strategies: Harnessing the Reactivity of this compound
The bromine atom at the C5 position is the primary site for introducing molecular diversity, mainly through palladium-catalyzed cross-coupling reactions. The two most powerful and widely used methods for this purpose are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are favored for their broad substrate scope, high functional group tolerance, and generally high yields.
Buchwald-Hartwig Amination: Forging C-N Bonds for Fungicide Synthesis
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, a crucial linkage in many biologically active molecules, including the important class of anilinopyrimidine fungicides.[4] This reaction enables the coupling of an aryl halide, such as this compound, with a primary or secondary amine.
The general transformation is as follows:
Caption: General workflow for Buchwald-Hartwig amination.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally favoring the reductive elimination step and preventing unwanted side reactions.
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted Aniline (1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Standard Schlenk line glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Palladium(II) Acetate, XPhos, and Sodium tert-butoxide.
-
Add this compound and the substituted aniline to the flask.
-
Add anhydrous toluene via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality of Choices:
-
Palladium(II) Acetate and XPhos: This combination forms a highly active Pd(0) catalyst in situ. XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle, leading to high yields.
-
Sodium tert-butoxide: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Anhydrous Toluene: A non-polar, high-boiling solvent is ideal for this reaction, as it allows for the necessary reaction temperatures and is compatible with the air- and moisture-sensitive reagents.
-
Inert Atmosphere: The palladium catalyst and the strong base are sensitive to oxygen and moisture, respectively. Therefore, performing the reaction under an inert atmosphere is crucial to prevent catalyst deactivation and ensure reproducibility.
Suzuki-Miyaura Coupling: Constructing C-C Bonds for Herbicidal Scaffolds
The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds.[5] In the context of agrochemical synthesis, this reaction can be used to introduce various aryl or heteroaryl substituents at the C5 position of the pyrimidine ring, leading to novel herbicidal scaffolds.
The general transformation is as follows:
Caption: General workflow for Suzuki-Miyaura coupling.
The catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to form the C-C bond and regenerate the catalyst.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic Acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Standard Schlenk line glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) to the flask under a positive pressure of the inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality of Choices:
-
Tetrakis(triphenylphosphine)palladium(0): A common and effective air-stable Pd(0) catalyst for Suzuki couplings.
-
Potassium Carbonate: A mild base is required to activate the boronic acid for the transmetalation step.
-
1,4-Dioxane/Water: A mixed solvent system is often used to dissolve both the organic and inorganic reagents. Water also plays a role in the catalytic cycle.
-
Inert Atmosphere: Although less sensitive than the reagents in the Buchwald-Hartwig amination, an inert atmosphere is still recommended to prevent oxidation of the palladium catalyst and ensure optimal results.
Data Presentation: A Versatile Building Block for Agrochemical Scaffolds
The following table summarizes the potential agrochemical scaffolds that can be synthesized from this compound using the described synthetic strategies.
| Agrochemical Scaffold | Key Synthetic Transformation | Potential Biological Activity |
| 2-Anilinopyrimidine Derivatives | Buchwald-Hartwig Amination | Fungicidal |
| 5-Arylpyrimidine Derivatives | Suzuki-Miyaura Coupling | Herbicidal, Fungicidal |
Conclusion and Future Outlook
This compound is a highly valuable and versatile intermediate in the synthesis of novel agrochemicals. Its strategic functionalization through robust and reliable methods like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling allows for the efficient construction of diverse molecular libraries for biological screening. The protocols and insights provided in this guide are intended to empower researchers in the agrochemical field to leverage the full potential of this key building block in their quest for new and effective crop protection solutions. Further exploration of other cross-coupling reactions and derivatization of the methylthio group will undoubtedly expand the synthetic utility of this promising pyrimidine derivative.
References
- Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. MDPI.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- Synthesis and fungicidal evaluation of some new anilinopyrimidine derivatives.
- Synthesis and Antifungal Activities of Some Novel Pyrimidine Deriv
- The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum. PMC - NIH.
- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
- Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amin
- Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. PubMed Central.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
- Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Labor
- Synthesis and tumorinhibitory properties of 2-methylthio-4-(substituted-anilino)-5-carbethoxypyrimidines. SciSpace.
- SYNTHESIS OF PYRIMIDINE DERIV
- Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. PubMed.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI.
- Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity.
- Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC - NIH.
- Synthesis and herbicidal activity of novel 1,2,4-triazole derivatives containing fluorine, phenyl sulfonyl and pyrimidine moieties.
- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.
Sources
- 1. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of kinase inhibitors using pyrimidine scaffolds
Table adapted from representative literature data. [26][27]
Protocol B: Cell-Based Proliferation Assay (GI₅₀ Determination)
-
Principle: This assay assesses the inhibitor's ability to halt the growth of cancer cell lines that are dependent on the target kinase. The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a common method that quantifies ATP, an indicator of metabolically active, viable cells.
-
Procedure:
-
Cell Plating: Seed a cancer cell line known to be driven by the target kinase (e.g., H1975 cells for mutant EGFR) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the synthesized inhibitor (similar to the biochemical assay). Include DMSO as a negative control.
-
Incubation: Incubate the cells for 72 hours at 37 °C in a humidified, 5% CO₂ incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add an equal volume of CellTiter-Glo® Reagent to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the percent viability versus the log of the inhibitor concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion & Future Directions
The pyrimidine scaffold remains a highly versatile and successful framework for the design of potent and selective kinase inhibitors. [5][20]The synthetic strategies outlined here, particularly the robust sequential SNAr approach, provide reliable access to diverse chemical matter. Future efforts in the field are focused on developing inhibitors with improved selectivity profiles to minimize off-target effects, overcoming acquired drug resistance, and exploring novel binding modes beyond the ATP-competitive space. [20]The integration of rational design, efficient synthesis, and rigorous biological evaluation will continue to drive the discovery of next-generation pyrimidine-based therapeutics.
References
- Li, W., Zhang, J., Wang, M., Dong, R., Zhou, X., Zheng, X., & Sun, L. (2022). Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery. Current Topics in Medicinal Chemistry, 22(4), 284-304.
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
- Thana, S., & Chutivara, P. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Current Medicinal Chemistry, 23(29), 3349-3381.
- Al-Ostoot, F. H., Al-Mokyna, A. A., Alanazi, A. M., & Afzal, O. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
- Ansari, M. F., Kumar, A., & Ahmad, E. (2025). Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. Journal of Biochemical and Molecular Toxicology, 39(1), e70077.
- Zeid, M. M., El-Badry, O. M., El-Meligie, S., & Hassan, R. A. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129.
- Marinescu, M. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 6022.
- Thana, S., & Chutivara, P. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. ResearchGate.
- Zeid, M. M., El-Badry, O. M., El-Meligie, S., & Hassan, R. A. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129.
- Kappe, C. O. (2003). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. QSAR & Combinatorial Science, 22(6), 630-645.
- Sun, L., et al. (2003). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(10), 1673-1677.
- Li, H., et al. (2020). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry, 8, 584.
- Showalter, H. D., et al. (1999). Structure-Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 42(26), 5464-5474.
- Marinescu, M. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PubMed.
- Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research.
- Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 43(7), 1380-1397.
- Tran, T. T. N., & Le, T. H. (2015). PREPARATION OF ERLOTINIB HYDROCHLORIDE. Vietnam Journal of Chemistry, 53(5e), 159-162.
- Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 957-971.
- Xu, Y., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(3), 126885.
- Wang, Y., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry, 10, 881682.
- Fang, J., Zeng, H., & Meng, Q. (2015). New Synthetic Process of Erlotinib Hydrochloride. Chinese Journal of Pharmaceuticals, 46(4), 332-335.
- Kumar, P., et al. (2011). Process for the synthesis of erlotinib by quinazoline-thione route. ResearchGate.
- Xu, Y., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(3), 126885.
- Xu, Y., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. ResearchGate.
- Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8614.
- Drewry, D. H., et al. (2022). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 65(4), 3340-3354.
- Lesyk, R., et al. (2024). How protein kinase inhibitors bind to the hinge region of the target protein. Future Medicinal Chemistry.
- Lesyk, R., et al. (2024). How protein kinase inhibitors bind to the hinge region of the target protein. ResearchGate.
- Sandos, K., & Toste, F. D. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(23), 7882-7887.
- Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.
- Zhang, J., et al. (2008). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry, 51(21), 6772-6795.
- LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- ResearchGate. (2005). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate.
Sources
- 1. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine: A Privileged Scaffold for the Development of Anticanc...: Ingenta Connect [ingentaconnect.com]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 15. New Synthetic Process of Erlotinib Hydrochloride [cjph.com.cn]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assayquant.com [assayquant.com]
- 20. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Diverse Compound Libraries from 5-Bromo-4-methyl-2-(methylthio)pyrimidine
Abstract
In the landscape of modern drug discovery, the strategic construction of diverse chemical libraries is paramount for identifying novel therapeutic agents. 5-Bromo-4-methyl-2-(methylthio)pyrimidine stands out as a highly versatile and valuable building block for this purpose. Its unique arrangement of reactive sites—a displaceable methylthio group, a reactive bromine atom amenable to cross-coupling reactions, and a pyrimidine core susceptible to various modifications—offers a multi-dimensional platform for generating vast chemical diversity. This document provides a comprehensive guide for researchers, outlining detailed protocols and strategic considerations for leveraging this scaffold in the synthesis of innovative compound libraries. We will delve into key synthetic transformations, including Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, supported by mechanistic insights and validated experimental procedures.
Introduction: The Strategic Advantage of the this compound Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs and clinical candidates. The specific scaffold, this compound, offers a trifecta of reactive handles that can be addressed sequentially or in parallel to rapidly build molecular complexity.
-
The C5-Bromine: This site is primed for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and acyl groups. This is a robust and well-established method for creating C-C bonds, fundamental to scaffold diversification.
-
The C2-Methylthio Group: This group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a diverse range of nucleophiles, particularly nitrogen-based (amines) and oxygen-based (alcohols, phenols) moieties, which are critical for modulating physicochemical properties and target interactions.
-
The Pyrimidine Core: The nitrogen atoms within the pyrimidine ring can influence the molecule's pKa, hydrogen bonding capacity, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This multi-faceted reactivity allows for a "build-and-couple" strategy, where different functionalities can be systematically introduced to generate libraries with a high degree of structural and functional diversity, crucial for screening against various biological targets.
Physicochemical Properties & Handling
A thorough understanding of the starting material's properties is critical for successful and safe experimentation.
| Property | Value |
| Molecular Formula | C₆H₇BrN₂S |
| Molecular Weight | 219.10 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 35-38 °C |
| Solubility | Soluble in most organic solvents (DCM, THF, DMF) |
| CAS Number | 16098-07-2 |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Synthetic Strategy: A Multi-Vector Approach to Library Generation
The core strategy revolves around the sequential or orthogonal functionalization of the C5 and C2 positions. The choice of which position to modify first depends on the desired final structures and the compatibility of the functional groups to be introduced.
Figure 1: A multi-vector synthetic workflow for library generation.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5-Position
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds. In this protocol, we couple an aryl boronic acid to the C5 position of the pyrimidine core. This reaction is generally tolerant of a wide range of functional groups, making it ideal for library synthesis.
Rationale: The choice of a palladium catalyst and ligand system is crucial for achieving high yields and minimizing side reactions. Pd(dppf)Cl₂ is often employed due to its efficiency in coupling with electron-deficient heteroaryl halides.[1] The base (e.g., K₂CO₃ or Cs₂CO₃) is required to activate the boronic acid for transmetalation.[2]
Step-by-Step Protocol:
-
Reagent Preparation: To a 10 mL microwave vial, add this compound (1.0 eq, e.g., 219 mg, 1.0 mmol), the desired aryl boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water (5 mL).
-
Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5-10 minutes.
-
Reaction: Heat the reaction mixture to 100 °C for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. Microwave heating at 100°C for 15-30 minutes can also be effective.[3]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-aryl-4-methyl-2-(methylthio)pyrimidine.[5]
Self-Validation:
-
Reaction Monitoring: Progress should be monitored by TLC or LC-MS to confirm the formation of the product and disappearance of the starting material.
-
Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The methylthio group at the C2 position is an excellent leaving group, readily displaced by a variety of nucleophiles. This protocol details the substitution with primary or secondary amines, a common strategy for introducing diversity and modulating the pharmacological properties of the scaffold.
Rationale: The electron-withdrawing nature of the pyrimidine ring activates the C2 position towards nucleophilic attack. The reaction often requires heat to overcome the activation energy barrier. Microwave irradiation can significantly accelerate this transformation, making it highly suitable for parallel synthesis in library generation.[6][7][8]
Step-by-Step Protocol:
-
Reagent Preparation: To a 5 mL microwave vial, add this compound (1.0 eq, e.g., 219 mg, 1.0 mmol) and the desired amine (1.5-2.0 eq).
-
Solvent Addition: Add a suitable solvent such as n-butanol or N,N-dimethylformamide (DMF) (3 mL).
-
Reaction: Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 30-90 minutes. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, remove the solvent under reduced pressure. If the product precipitates, it can be collected by filtration and washed with a cold solvent like diethyl ether. Otherwise, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with water to remove any excess amine and solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash chromatography or preparative HPLC to obtain the desired 2-amino-5-bromo-4-methylpyrimidine.
Self-Validation:
-
Purity Assessment: Final product purity should be assessed by HPLC, with a target of >95% for biological screening.
-
Structural Confirmation: Confirm the structure via NMR and HRMS to ensure the desired substitution has occurred. A thorough 2D NMR analysis can provide unambiguous structural validation.[9]
Library Generation Workflow
A powerful approach is the sequential application of these protocols to generate a matrix of compounds.
Sources
- 1. preprints.org [preprints.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Stille Coupling with Bromopyrimidines: A Detailed Guide for Synthetic Chemists
Introduction: The Strategic Importance of Pyrimidine Scaffolds and the Power of Stille Coupling
The pyrimidine nucleus is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to selectively functionalize the pyrimidine ring is therefore of paramount importance in drug discovery and development. Among the array of cross-coupling reactions available to the modern synthetic chemist, the Stille coupling offers a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organostannane and an organic halide is renowned for its tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture, often simplifying complex synthetic sequences.[4][5][6]
This application note provides a comprehensive guide to the experimental procedures for the Stille coupling of bromopyrimidines. We will delve into the mechanistic underpinnings of the reaction, offer detailed step-by-step protocols, and provide insights into reaction optimization and troubleshooting, empowering researchers to confidently employ this powerful transformation.
Mechanistic Rationale: Understanding the Catalytic Cycle
The efficacy of the Stille coupling lies in a well-orchestrated catalytic cycle involving a palladium catalyst.[4][7][8] A thorough understanding of this cycle is crucial for rational experimental design and troubleshooting. The generally accepted mechanism proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition : The cycle commences with the active Pd(0) catalyst undergoing oxidative addition to the carbon-bromine bond of the pyrimidine ring. This step forms a Pd(II) intermediate.[7][8] The reactivity of halopyrimidines in this step generally follows the trend I > Br > Cl, a key consideration for selective couplings on polyhalogenated substrates.[9]
-
Transmetalation : In this crucial step, the organostannane reagent transfers its organic group (R²) to the palladium center, displacing the bromide. This is often the rate-determining step in the catalytic cycle.[7] The choice of ligands on the palladium and the nature of the non-transferable groups on the tin reagent can significantly influence the rate of this step.
-
Reductive Elimination : The final step involves the coupling of the two organic groups (the pyrimidinyl and the transferred R² group) on the palladium complex. This forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]
Experimental Design and Optimization
The success of a Stille coupling reaction hinges on the careful selection of several key parameters. The following sections provide guidance on choosing the optimal conditions for your bromopyrimidine substrate.
Core Components of the Reaction
| Component | Key Considerations & Recommendations |
| Palladium Catalyst | Pd(PPh₃)₄ is a common and effective choice. Other useful catalysts include PdCl₂(PPh₃)₂, Pd(OAc)₂, and Pd₂(dba)₃. For challenging couplings, consider using pre-formed catalysts with bulky, electron-rich phosphine ligands. |
| Ligands | Triphenylphosphine (PPh₃) is standard. For less reactive bromopyrimidines or to accelerate the reaction, bulky, electron-rich ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) or XPhos can be beneficial.[10] |
| Organostannane | Tributylstannyl derivatives are most common due to their stability and reactivity. The non-transferable groups are typically butyl or methyl. Ensure high purity of the organostannane to avoid side reactions. |
| Solvent | Anhydrous, degassed aprotic solvents are essential. Toluene, dioxane, and DMF are widely used. The choice of solvent can impact reaction rates and solubility of reagents. |
| Additives (Optional) | Copper(I) iodide (CuI) can accelerate the transmetalation step, particularly for sluggish reactions.[11] Lithium chloride (LiCl) can also be beneficial in some cases. |
| Temperature | Reactions are typically heated, often between 80-120 °C. The optimal temperature will depend on the reactivity of the specific bromopyrimidine and organostannane. |
Workflow for a Typical Stille Coupling Experiment
Caption: General workflow for a Stille coupling experiment.
Detailed Experimental Protocols
The following protocols provide a starting point for the Stille coupling of bromopyrimidines. Optimization may be required for specific substrates.
Protocol 1: General Procedure for the Coupling of a 5-Bromopyrimidine with an Arylstannane
This protocol is suitable for the synthesis of 5-arylpyrimidines.
Materials:
-
5-Bromopyrimidine (1.0 eq)
-
Aryltributylstannane (1.1 - 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous, degassed toluene (to achieve a concentration of ~0.1 M)
-
Saturated aqueous solution of potassium fluoride (KF)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromopyrimidine and Pd(PPh₃)₄.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[12]
-
Add anhydrous, degassed toluene via syringe and stir the mixture for 5 minutes.
-
Add the aryltributylstannane via syringe to the reaction mixture.
-
Heat the reaction mixture in an oil bath to 100-110 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of KF and stir vigorously for 1-2 hours. This will precipitate the tin byproducts as insoluble tributyltin fluoride.[7]
-
Filter the mixture through a pad of celite, washing with an organic solvent such as ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-arylpyrimidine.
Protocol 2: Microwave-Assisted Stille Coupling of a Bromopyrimidine
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[13]
Materials:
-
Bromopyrimidine (1.0 eq)
-
Organostannane (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (10 mol%)
-
Tricyclohexylphosphine [PCy₃] (20 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add the bromopyrimidine, organostannane, Pd(OAc)₂, PCy₃, and K₂CO₃.
-
Add anhydrous DMF to the vial and seal it with a cap.
-
Place the vial in the microwave reactor and heat to 180 °C for 30-60 minutes.[13]
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps outlined in Protocol 1.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.[12] 2. Impure reagents or wet solvent.[12] 3. Insufficient temperature. | 1. Use a fresh batch of catalyst or a pre-catalyst. Screen different ligands. 2. Ensure all reagents are pure and solvents are anhydrous and degassed. 3. Gradually increase the reaction temperature in 10°C increments. |
| Homocoupling of Organostannane | Presence of oxygen in the reaction mixture. | Ensure the reaction is set up under a strictly inert atmosphere.[12] Thoroughly degas all solvents. |
| Difficulty Removing Tin Byproducts | Incomplete precipitation of tin salts. | In addition to a KF wash, consider washing with a saturated aqueous solution of NH₄Cl or passing the crude product through a plug of silica gel with an eluent containing a small amount of triethylamine.[4] |
| Catalyst Decomposition (Formation of Palladium Black) | 1. Reaction temperature is too high.[12] 2. Presence of impurities. | 1. Lower the reaction temperature. 2. Purify starting materials and use high-purity solvents. |
Conclusion
The Stille coupling is a powerful and reliable method for the synthesis of functionalized pyrimidines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this reaction to construct complex molecular architectures. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of the Stille coupling with bromopyrimidines in both academic and industrial research settings.
References
- Benchchem. (n.d.). Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine.
- Benchchem. (n.d.). Technical Support Center: Optimizing Stille Coupling of 2-Bromo-4-iodopyridine.
- NROChemistry. (n.d.). Stille Coupling.
- Benchchem. (n.d.). Application Notes: Regioselective Stille Coupling of 3-Bromo-2-chloropyridine for Pharmaceutical and Materials Science Intermedi.
- OpenOChem Learn. (n.d.). Stille Coupling.
- National Institutes of Health. (n.d.). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure.
- Organic Reactions. (n.d.). The Stille Reaction.
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
- Wikipedia. (n.d.). Stille reaction.
- MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives.
- Verbitskiy, E. V., et al. (2013). Microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution of hydrogen (SN H) in 5-bromopyrimidine. Tetrahedron, 69(26), 5427-5435.
- J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling.
- Maleczka, R. E., et al. (n.d.). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. chemistry.msu.edu.
- National Institutes of Health. (n.d.). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis.
- Organic Syntheses. (2011). Discussion addendum for: 4-METHOXY-4'-NITROPHENYL. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. 88, 197.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- ResearchGate. (n.d.). Optimization of the enantioconvergent Stille cross‐coupling reactions of racemic alkylstannanes.
- Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Myers, A. (n.d.). The Stille Reaction. Chem 115.
Sources
- 1. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organicreactions.org [organicreactions.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. elar.urfu.ru [elar.urfu.ru]
Application Note: 5-Bromo-4-methyl-2-(methylthio)pyrimidine as a Strategic Precursor in the Synthesis of Novel Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Pyrimidine Scaffold in Antiviral Therapy
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural biomolecules and synthetic therapeutic agents.[1][2] Its presence in the nucleobases of DNA and RNA has made it a prime target for the development of antiviral drugs that interfere with viral replication.[3] By mimicking natural nucleosides, these synthetic analogues can be incorporated into growing viral DNA or RNA chains, leading to chain termination and halting the propagation of the virus.[3] The strategic functionalization of the pyrimidine ring is a key approach in modern drug discovery, allowing for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. This application note focuses on the utility of 5-Bromo-4-methyl-2-(methylthio)pyrimidine, a versatile and highly functionalized intermediate, in the synthesis of potent antiviral compounds, with a particular emphasis on the construction of the pyrimido[4,5-d]pyrimidine scaffold, which is known for its significant antiviral properties.[4][5]
The Strategic Advantage of this compound in Synthesis
The chemical architecture of this compound offers a unique combination of reactive sites, making it an ideal starting material for the construction of complex heterocyclic systems. Each substituent on the pyrimidine ring plays a distinct and advantageous role in synthetic transformations:
-
The 5-Bromo Group: The bromine atom at the C5 position is a versatile handle for introducing molecular diversity. It is particularly amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1] This allows for the straightforward installation of various aryl, heteroaryl, and alkyl groups, which can be crucial for modulating the biological activity of the final compound.
-
The 2-(Methylthio) Group: The methylthio (-SMe) group at the C2 position is a key functional group that can be readily transformed into a more reactive leaving group. Oxidation of the sulfur atom to a methylsulfinyl (-SOMe) or methylsulfonyl (-SO2Me) group dramatically increases its leaving group potential, facilitating nucleophilic aromatic substitution (SNAr) reactions.[6] This allows for the introduction of various nucleophiles, particularly amines, which is a critical step in the synthesis of many biologically active nitrogen-containing heterocycles.
-
The 4-Methyl Group: The methyl group at the C4 position can influence the electronic properties and steric environment of the pyrimidine ring, potentially impacting reaction rates and the binding affinity of the final molecule to its biological target.
This strategic combination of functional groups allows for a stepwise and controlled elaboration of the pyrimidine core, providing a clear and efficient pathway to complex molecular architectures with therapeutic potential.
Proposed Synthesis of Antiviral Pyrimido[4,5-d]pyrimidine Derivatives
The pyrimido[4,5-d]pyrimidine scaffold has been identified as a promising framework for the development of novel antiviral agents, including compounds with activity against human coronaviruses.[4][6] The following is a proposed synthetic pathway for the synthesis of 4,7-disubstituted pyrimido[4,5-d]pyrimidines starting from this compound. This protocol is based on established synthetic methodologies for analogous pyrimidine derivatives.[6]
Workflow for the Synthesis of Pyrimido[4,5-d]pyrimidines
Caption: Proposed workflow for the synthesis of antiviral pyrimido[4,5-d]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of the Starting Material: this compound
While commercially available from some suppliers, the synthesis of the title compound can be achieved from simpler precursors. A plausible route involves the bromination of 4-methyl-2-(methylthio)pyrimidine.
Materials:
-
4-methyl-2-(methylthio)pyrimidine
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4) or other suitable solvent
-
Benzoyl peroxide (initiator)
Procedure:
-
To a solution of 4-methyl-2-(methylthio)pyrimidine (1.0 eq) in CCl4, add N-Bromosuccinimide (1.1 eq).
-
Add a catalytic amount of benzoyl peroxide.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: Proposed Synthesis of a 4,7-Disubstituted Pyrimido[4,5-d]pyrimidine
This protocol outlines the multi-step synthesis of a potential antiviral agent based on the pyrimido[4,5-d]pyrimidine scaffold, starting from this compound.
Step 1: Oxidation of the Methylthio Group
Rationale: The methylthio group is oxidized to the more reactive methylsulfonyl group to facilitate subsequent nucleophilic substitution.
Materials:
-
This compound
-
meta-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
Procedure:
-
Suspend this compound (1.0 eq) in dry DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-bromo-4-methyl-2-(methylsulfonyl)pyrimidine, which can be used in the next step without further purification.
Step 2: Nucleophilic Aromatic Substitution
Rationale: An amino group is introduced at the C2 position, which will later form part of the fused pyrimidine ring.
Materials:
-
5-bromo-4-methyl-2-(methylsulfonyl)pyrimidine
-
A suitable amine (e.g., 4-amino-3-nitrophenethylamine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol or other suitable polar solvent
Procedure:
-
Dissolve the crude methylsulfonyl intermediate from Step 1 in ethanol.
-
Add the desired amine (1.2 eq) and TEA (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
If a precipitate forms, filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Step 3: Cyclization to form the Pyrimido[4,5-d]pyrimidine Core
Rationale: In this key step, the second pyrimidine ring is formed. If the introduced amine contains a second nucleophilic group (e.g., after reduction of a nitro group), cyclization can be induced.
Procedure (assuming the amine from Step 2 requires nitro group reduction first):
-
Reduce the nitro group on the substituted pyrimidine from Step 2 using standard conditions (e.g., Fe/HCl or catalytic hydrogenation).
-
Dissolve the resulting diamine intermediate in formic acid.
-
Heat the solution to reflux for 6-12 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize with a base (e.g., aqueous ammonia) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the pyrimido[4,5-d]pyrimidine core structure.
Step 4: Final Diversification via Suzuki Coupling
Rationale: The 5-bromo position is utilized to introduce further diversity, which can be critical for antiviral activity.
Materials:
-
The brominated pyrimido[4,5-d]pyrimidine from Step 3
-
A suitable boronic acid (R-B(OH)2)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Na2CO3)
-
Solvent system (e.g., 1,4-dioxane/water)
Procedure:
-
To a reaction vessel, add the brominated pyrimido[4,5-d]pyrimidine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.
Data Presentation: Reaction Parameters (Hypothetical)
| Step | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | m-CPBA | DCM | 0 to RT | 16 | ~95 |
| 2 | 5-bromo-4-methyl-2-(methylsulfonyl)pyrimidine | Amine, TEA | Ethanol | Reflux | 6 | 70-85 |
| 3 | Diamine Intermediate | Formic Acid | Formic Acid | Reflux | 10 | 60-75 |
| 4 | Brominated Pyrimido[4,5-d]pyrimidine | Boronic Acid, Pd(PPh3)4, K2CO3 | Dioxane/H2O | 90 | 18 | 50-80 |
Mechanism of Action: A General Overview
Many antiviral agents derived from pyrimidine scaffolds function as nucleoside or nucleotide analogues.[3] After cellular uptake, they are phosphorylated by viral or cellular kinases to their active triphosphate form. This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA strand by the viral polymerase. Once incorporated, they can act as chain terminators due to the lack of a 3'-hydroxyl group, or they can induce mutations, leading to a non-functional viral genome.
General Mechanism of Nucleoside Analogue Antivirals
Caption: Generalized mechanism of action for nucleoside analogue antiviral agents.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of potential antiviral agents. Its strategically placed functional groups allow for a range of chemical modifications, including the construction of complex fused heterocyclic systems like pyrimido[4,5-d]pyrimidines. The protocols and rationale outlined in this application note provide a solid foundation for researchers to explore the synthetic potential of this compound in the discovery and development of novel antiviral therapeutics.
References
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules, 29(23), 5549. [URL not available]
- Chemistry of Pyrimido[4,5-d]pyrimidines. (2019). RSC Advances, 9(54), 31371-31395. [URL not available]
- Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021). Molecules, 26(12), 3678. [Link]
- Antibacterial, antifungal and antiviral activities of pyrimido[4,5-d]pyrimidine derivatives through computational approaches. (2021). Journal of Molecular Structure, 1239, 130528. [URL not available]
- Synthesis of pyrimido[4,5-d]pyrimidine derivatives. (2015).
- Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. (2021). Mini Reviews in Medicinal Chemistry, 21(15), 2138-2168. [Link]
- 5-Bromo-2,4-bis(methylthio)pyrimidine: A Versatile Building Block in Modern Organic Synthesis. (2025). BenchChem. [URL not available]
- Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. (2015). Journal of Medicinal Chemistry, 58(10), 4315-4328. [URL not available]
- Pyrido[2,3-d]pyrimidines and pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidines as new antiviral agents: synthesis and biological activity. (2002). Archiv der Pharmazie, 335(6), 289-295. [Link]
- Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. (2023). bioRxiv. [Link]
- Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). Molecules, 29(16), 3745. [Link]
- Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. (2009). Phosphorus, Sulfur, and Silicon and the Related Elements, 184(12), 3123-3134. [URL not available]
- One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. (2024).
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). Journal of Medicinal Chemistry, 55(17), 7848-7861. [Link]
- This compound. (n.d.). Amerigo Scientific. [Link]
Sources
- 1. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring 4,7-Disubstituted Pyrimido[4,5- d]pyrimidines as Antiviral and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: 5-Bromo-4-methyl-2-(methylthio)pyrimidine in the Advancement of Anticancer Therapeutics
Introduction: The Privileged Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of essential biomolecules like DNA and RNA. Its inherent drug-like properties and versatile substitution patterns have established it as a "privileged scaffold" in the design of targeted therapeutics.[1][2] Particularly in oncology, pyrimidine derivatives have been successfully developed into potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[3] This guide focuses on a key building block, 5-Bromo-4-methyl-2-(methylthio)pyrimidine , and elucidates its strategic application in the synthesis of kinase inhibitors for anticancer drug development. Its unique trifunctional nature—a reactive bromine atom for cross-coupling, a modifiable methylthio group, and a methyl group influencing steric and electronic properties—makes it an invaluable intermediate for creating diverse and potent bioactive molecules.
Physicochemical Properties and Handling
A comprehensive understanding of the starting material is paramount for successful and reproducible synthetic campaigns.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂S | PubChem CID: 58001708[4] |
| Molecular Weight | 219.1 g/mol | Amerigo Scientific[5] |
| Appearance | White to light yellow/orange powder/crystal | Smolecule[6] |
| Melting Point | 177 °C | Chem-Impex[7] |
| Storage Conditions | 2 - 8 °C, under inert atmosphere | Chem-Impex[7] |
Safety & Handling: As with any halogenated heterocyclic compound, this compound should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the material safety data sheet (MSDS) from the supplier for detailed handling and disposal information.
Protocol I: Synthesis of this compound
The synthesis of the title compound is a multi-step process that leverages foundational reactions in heterocyclic chemistry. The following protocol provides a reliable pathway starting from commercially available precursors.
Workflow for the Synthesis of this compound
Caption: A multi-step synthetic workflow to obtain the title compound.
Step-by-Step Methodology
Step 1: Synthesis of 2-Mercapto-6-methylpyrimidin-4-ol
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add thiourea and ethyl acetoacetate.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-mercapto-6-methylpyrimidin-4-ol.
Step 2: Synthesis of 4-Methyl-2-(methylthio)pyrimidin-6-ol
-
Dissolve the product from Step 1 in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath and add methyl iodide dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Acidify the solution to precipitate the S-methylated product.
-
Filter, wash with water, and dry to obtain 4-methyl-2-(methylthio)pyrimidin-6-ol.
Step 3: Synthesis of 4-Chloro-6-methyl-2-(methylthio)pyrimidine
-
In a fume hood, carefully add phosphorus oxychloride (POCl₃) to the product from Step 2.
-
Heat the mixture gently under reflux for 2-4 hours.
-
Cool the reaction mixture and pour it slowly onto crushed ice with stirring.
-
Neutralize the solution with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 4: Synthesis of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine
-
Dissolve the chlorinated pyrimidine from Step 3 in a suitable solvent such as acetonitrile or chloroform.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Step 5: Synthesis of this compound (Final Product)
-
Dissolve the product from Step 4 in a solvent such as ethanol or methanol.
-
Add a palladium on carbon catalyst (Pd/C, 10 wt. %) and a base (e.g., triethylamine) to act as a halogen scavenger.
-
Subject the mixture to hydrogenation (H₂ gas, balloon pressure or Parr shaker) and stir at room temperature until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the final product, this compound.
Application in Kinase Inhibitor Synthesis: Targeting the PI3K/AKT Pathway
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[6] this compound is an excellent starting scaffold for the synthesis of potent and selective AKT inhibitors, exemplified by the clinical candidate Capivasertib (AZD5363) , a pyrrolopyrimidine-derived pan-AKT inhibitor.[3][2][8][9][10]
The PI3K/AKT/mTOR Signaling Pathway and Inhibition
Caption: Simplified PI3K/AKT signaling pathway and the mechanism of AKT inhibition.
Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate AKT. AKT, in turn, phosphorylates a host of downstream proteins, promoting cell survival and proliferation.[4][11] Inhibitors like AZD5363 are ATP-competitive, binding to the kinase domain of AKT and preventing its function, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[11][12]
Protocol II: Synthesis of an AZD5363 Analogue
This protocol outlines a representative synthesis of a potent AKT inhibitor using this compound as the key intermediate. The core strategy involves a Suzuki-Miyaura cross-coupling to install a necessary aryl group, followed by nucleophilic aromatic substitution (SNAr) to build the final molecule.
Synthetic Workflow for an AKT Inhibitor Analogue
Caption: Key synthetic transformations from the starting pyrimidine to a final kinase inhibitor.
Step-by-Step Methodology
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting bromide (typically 4-24 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Step 2: Oxidation of the Methylthio Group Causality: The methylthio group is a poor leaving group for SNAr. Oxidation to the corresponding methylsulfonyl group (-SO₂Me) significantly enhances its leaving group ability by increasing the electron-withdrawing nature of the substituent, thus activating the C2 position for nucleophilic attack.
-
Dissolve the product from Step 1 in a suitable solvent like dichloromethane (DCM) or chloroform.
-
Cool the solution in an ice bath.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite or sodium thiosulfate.
-
Extract the product, wash the organic layer with sodium bicarbonate solution and brine, dry, and concentrate to yield the sulfone intermediate.
Step 3: Nucleophilic Aromatic Substitution (SNAr)
-
In a sealed tube, combine the methylsulfonyl pyrimidine from Step 2 (1.0 eq), the desired amine nucleophile (1.2-2.0 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a high-boiling polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Heat the reaction mixture to 120-150 °C for 12-48 hours.
-
Cool the mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer extensively with water and brine to remove the high-boiling solvent.
-
Dry, concentrate, and purify the final compound by column chromatography or preparative HPLC.
Protocol III: In Vitro Biological Evaluation
Once synthesized, the novel compounds must be evaluated for their biological activity. The following are standard assays for characterizing potential AKT inhibitors.
A. In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory potency of the synthesized compound against the target kinase (AKT1, 2, and 3 isoforms). Methodology (Luminescence-based, e.g., ADP-Glo™ Kinase Assay):
-
Prepare a reaction buffer containing the recombinant human AKT enzyme, the appropriate substrate peptide, and ATP.
-
Serially dilute the test compound in DMSO and add it to the reaction wells.
-
Initiate the kinase reaction by adding the ATP/substrate mixture and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. This is done by adding an ADP-Glo™ reagent that depletes the remaining ATP, followed by a kinase detection reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control and plot against compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
B. Cellular Proliferation Assay (MTT Assay)
Objective: To assess the compound's ability to inhibit the growth of cancer cell lines with known PI3K/AKT pathway activation status (e.g., PTEN-null or PIK3CA-mutant lines).[3]
-
Seed cancer cells (e.g., MCF-7, PC-3) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to vehicle-treated cells and determine the GI₅₀ (concentration for 50% growth inhibition).
C. Western Blot Analysis for Target Engagement
Objective: To confirm that the compound inhibits AKT signaling within the cell by measuring the phosphorylation status of its downstream substrates.
-
Treat cancer cells with the test compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for phosphorylated AKT (p-AKT Ser473), total AKT, phosphorylated GSK3β (p-GSK3β), and a loading control (e.g., GAPDH).
-
Add corresponding secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system. A reduction in the p-AKT/total AKT and p-GSK3β signals in compound-treated cells indicates successful target engagement.[4][11]
Conclusion and Future Directions
This compound is a highly functionalized and versatile building block with significant potential in anticancer drug discovery. The protocols detailed herein provide a comprehensive framework for its synthesis and its strategic application in the development of targeted kinase inhibitors, particularly for the clinically validated PI3K/AKT pathway. The ability to perform diverse chemical modifications at its reactive sites allows for the systematic exploration of structure-activity relationships (SAR), enabling the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. Future work will undoubtedly continue to leverage this and similar pyrimidine scaffolds to develop the next generation of precision medicines for cancer therapy.
References
- PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).
- PubMed. (n.d.). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents.
- Mahidol University. (2017). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents.
- Pure.swin.edu.au. (n.d.). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents.
- ResearchGate. (n.d.). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents.
- AACR Journals. (2011). Abstract 4478: Discovery of AZD5363, an orally bioavailable, potent ATP-competitive inhibitor of AKT kinases.
- PubChem. (n.d.). This compound.
- MDPI. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- AACR Journals. (2011). Abstract 1052: In vitro mechanism of action of AZD5363, a novel AKT inhibitor, in breast and prostate cancer cell lines.
- Taylor & Francis Online. (n.d.). Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions.
- Wikipedia. (n.d.). Suzuki reaction.
- Amerigo Scientific. (n.d.). This compound.
- ACS Publications. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases.
Sources
- 1. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. AZD5363 [openinnovation.astrazeneca.com]
- 4. A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capivasertib (AZD5363) | pan-AKT inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
Application Note & Protocols: Strategies for C5-Position Functionalization of Pyrimidines
Introduction: The Strategic Importance of C5-Functionalized Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry and chemical biology, forming the core structure of nucleobases uracil, cytosine, and thymine.[1][2] Its derivatives are integral to a vast range of therapeutics, including antiviral, anticancer, and anti-inflammatory agents.[1][2][3][4] The functionalization of the pyrimidine ring is a critical strategy for modulating the pharmacological profile of these molecules. Among the available positions, the C5 position serves as a particularly valuable anchor point for molecular modification.[3] Introducing substituents at this site can profoundly influence a compound's binding affinity, selectivity, metabolic stability, and overall efficacy.[3][5] For instance, C5-halogenated pyrimidine nucleosides have demonstrated selective anti-HIV activity, and 5-fluoro-2'-deoxyuridine is a long-standing treatment for various solid tumors.[3]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the two primary strategies for C5 functionalization: traditional transition-metal-catalyzed cross-coupling of pre-functionalized pyrimidines and modern direct C-H activation approaches. We will delve into the mechanistic rationale behind these methods, provide field-tested protocols, and offer expert insights to navigate common challenges, enabling the rational design and synthesis of novel pyrimidine-based entities.
Section 1: Pre-functionalization Strategies: Cross-Coupling Reactions
The most established route to C5-functionalized pyrimidines involves the use of a substrate pre-functionalized with a leaving group, typically a halide (I, Br) or triflate (OTf). This "handle" enables a variety of powerful palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a robust and widely used method for creating biaryl and vinyl-substituted pyrimidines. Its popularity stems from the commercial availability of a vast array of boronic acids and the relatively mild reaction conditions.[6]
Causality & Mechanism: The reaction proceeds via a well-understood catalytic cycle involving a Pd(0) species.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C5-Halide bond of the pyrimidine, forming a Pd(II) intermediate.
-
Transmetalation: A base activates the boronic acid, forming a boronate complex which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
// Inputs and Outputs Pyrimidine [label="Pyrimidine-X (R¹-X)", shape=ellipse, style=filled, fillcolor="#EA4335", color="#FFFFFF", fontcolor="#FFFFFF"]; BoronicAcid [label="R²-B(OH)₂ + Base", shape=ellipse, style=filled, fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"];
// Cycle Flow Pd0 -> OA [style=invis]; OA -> PdII_Aryl [label=""]; PdII_Aryl -> Transmetalation [style=invis]; Transmetalation -> PdII_Both [label=""]; PdII_Both -> RE [style=invis]; RE -> Pd0 [label=""];
// Connections to cycle Pyrimidine -> OA; BoronicAcid -> Transmetalation; RE -> Product; } caption { label = "Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle"; fontname = "Arial"; fontsize = 10; }
Protocol: Microwave-Assisted Suzuki Coupling of a C5-Halopyrimidine
This protocol is a general starting point, adapted from procedures for coupling halogenated pyrimidines.[6][7] Microwave irradiation is often used to accelerate the reaction, but conventional heating can also be applied.[7]
| Component | Stoichiometry | Sample Amount (for 0.5 mmol scale) | Purpose |
| 5-Bromo-2,4-dichloropyrimidine | 1.0 equiv | 114 mg | Substrate |
| Phenylboronic Acid | 1.1 equiv | 67 mg | Coupling Partner |
| Pd(PPh₃)₄ | 3 mol % | 17.3 mg | Catalyst |
| K₂CO₃ | 3.0 equiv | 207 mg | Base |
| 1,4-Dioxane/H₂O (4:1) | - | 5 mL | Solvent |
Step-by-Step Procedure:
-
Vessel Preparation: To a microwave-safe reaction vial equipped with a magnetic stir bar, add 5-bromo-2,4-dichloropyrimidine (1.0 equiv).
-
Reagent Addition: Add the aryl boronic acid (1.1 equiv), potassium carbonate (3.0 equiv), and Pd(PPh₃)₄ (3 mol %).
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (5 mL).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 100-120°C for 15-30 minutes. Note: Optimization of time and temperature is crucial for new substrates.[7]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Expert Insights & Trustworthiness:
-
Catalyst Choice: While Pd(PPh₃)₄ is a workhorse, other catalysts like Pd(dppf)Cl₂ may offer better results for challenging substrates. A catalyst screening is always recommended.[7]
-
Base & Solvent: The choice of base and solvent is critical. K₃PO₄ or Cs₂CO₃ can be more effective for less reactive substrates.[8][9] Anhydrous solvents like DMF or toluene may be required for water-sensitive substrates.
-
Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage. Using fresh, high-quality boronic acid is key to achieving high yields.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing alkynyl groups at the C5 position, forming a C(sp²)–C(sp) bond.[10] This reaction is invaluable for creating intermediates that can undergo further transformations (e.g., "click" chemistry) or for synthesizing compounds with potent biological activity.[11]
Causality & Mechanism: The reaction uniquely employs a dual catalytic system.[10][12]
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the C5-halopyrimidine.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.
-
Transmetalation & Elimination: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex. Subsequent reductive elimination yields the C5-alkynylpyrimidine and regenerates the Pd(0) catalyst.[10][13]
Protocol: Sonogashira Coupling of 5-Iodouracil Derivative
This protocol is a representative procedure for the alkynylation of a C5-iodinated nucleoside.
| Component | Stoichiometry | Sample Amount (for 0.5 mmol scale) | Purpose |
| 5-Iodo-2'-deoxyuridine | 1.0 equiv | 177 mg | Substrate |
| Phenylacetylene | 1.2 equiv | 61 mg (67 µL) | Coupling Partner |
| Pd(PPh₃)₄ | 5 mol % | 29 mg | Catalyst |
| Copper(I) Iodide (CuI) | 10 mol % | 9.5 mg | Co-catalyst |
| Triethylamine (Et₃N) | 2.5 equiv | 127 mg (174 µL) | Base & Solvent |
| DMF (anhydrous) | - | 5 mL | Solvent |
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-iodo-2'-deoxyuridine (1.0 equiv), Pd(PPh₃)₄ (5 mol %), and CuI (10 mol %).
-
Solvent & Reagents: Add anhydrous DMF (5 mL) and triethylamine (2.5 equiv). Stir to dissolve.
-
Alkyne Addition: Add phenylacetylene (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.
Expert Insights & Trustworthiness:
-
Copper-Free Variant: While the copper co-catalyst is traditional, it can lead to the homocoupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols have been developed to circumvent this issue and are preferred in many modern applications.[14]
-
Degassing: Oxygen can deactivate the Pd(0) catalyst. It is critical to thoroughly degas all solvents before use by bubbling with an inert gas or using a freeze-pump-thaw cycle.
-
Base Choice: Triethylamine often serves as both the base and a solvent. For sensitive substrates, a non-coordinating base like diisopropylethylamine (DIPEA) may be beneficial.
Heck Coupling: Forming C(sp²)–C(sp²) Vinyl Bonds
The Mizoroki-Heck reaction couples the C5-halopyrimidine with an alkene, providing a direct route to C5-vinylpyrimidines.[15][16] These products are valuable as synthetic intermediates and are found in various pharmacologically active molecules.[16]
Causality & Mechanism:
-
Oxidative Addition: Pd(0) adds to the C5-halopyrimidine bond.
-
Alkene Insertion (Syn-Addition): The alkene coordinates to the palladium complex and then inserts into the Pd-C5 bond.
-
Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species. This step typically proceeds with syn-stereochemistry and dictates the trans-selectivity of the final product.[17]
-
Catalyst Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride species.
Protocol: Heck Coupling of 2-Amino-5-bromopyrimidine
This protocol is adapted from general procedures for the Heck coupling of bromo-heterocycles.[16][18]
| Component | Stoichiometry | Sample Amount (for 1.0 mmol scale) | Purpose |
| 2-Amino-5-bromopyrimidine | 1.0 equiv | 174 mg | Substrate |
| Styrene | 1.2 equiv | 125 mg (137 µL) | Coupling Partner |
| Pd(OAc)₂ | 3 mol % | 6.7 mg | Catalyst Precursor |
| P(o-tol)₃ | 6 mol % | 18.3 mg | Ligand |
| Triethylamine (Et₃N) | 1.5 equiv | 152 mg (208 µL) | Base |
| DMF (anhydrous) | - | 5 mL | Solvent |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add 2-amino-5-bromopyrimidine (1.0 equiv), Pd(OAc)₂ (3 mol %), and P(o-tol)₃ (6 mol %).
-
Solvent & Base: Add anhydrous DMF (5 mL) and triethylamine (1.5 equiv).
-
Alkene Addition: Add styrene (1.2 equiv) to the mixture.
-
Reaction: Seal the tube and heat the reaction to 100°C for 12-24 hours, monitoring by TLC.[16]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Section 2: Direct C–H Functionalization Strategies
Direct C–H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling.[19] This approach avoids the need for pre-functionalized substrates, reducing synthetic steps and waste. For electron-deficient systems like pyrimidines, C–H activation at the C5 position is often electronically favored.[20]
Palladium-Catalyzed C5-Selective C–H Arylation
This strategy directly couples a C5 C–H bond of a pyrimidine with an aryl halide. The reaction's success hinges on the inherent electronic properties of the pyrimidine ring and the precise tuning of the catalytic system.
Causality & Mechanism: The prevailing mechanism for C–H activation of electron-deficient heterocycles is the Concerted Metalation-Deprotonation (CMD) pathway.
-
A Pd(II) species, generated from the oxidative addition of Pd(0) to the aryl halide, coordinates to the pyrimidine ring.
-
A ligand on the palladium (often a carboxylate or carbonate from an additive) acts as an internal base, abstracting the C5 proton in a concerted fashion as the C-Pd bond is formed. This avoids the formation of a high-energy intermediate and is kinetically favored over C–H activation at other positions.
-
Reductive elimination of the C5-arylpyrimidine product regenerates the Pd(0) catalyst.
Protocol: Direct C-H Arylation of 1,3-Dimethyluracil
This protocol is based on methodologies developed for the direct arylation of uracil derivatives.[19]
| Component | Stoichiometry | Sample Amount (for 0.5 mmol scale) | Purpose |
| 1,3-Dimethyluracil | 1.0 equiv | 70 mg | Substrate |
| 4-Iodanisole | 1.5 equiv | 176 mg | Coupling Partner |
| Pd(OAc)₂ | 5 mol % | 5.6 mg | Catalyst Precursor |
| Pivalic Acid (PivOH) | 30 mol % | 15.3 mg | Additive/Ligand |
| K₂CO₃ | 2.0 equiv | 138 mg | Base |
| DMA (anhydrous) | - | 2.5 mL | Solvent |
Step-by-Step Procedure:
-
Vessel Preparation: In an oven-dried vial, combine 1,3-dimethyluracil (1.0 equiv), 4-iodanisole (1.5 equiv), Pd(OAc)₂ (5 mol %), and K₂CO₃ (2.0 equiv).
-
Reagent Addition: Add pivalic acid (30 mol %) and anhydrous N,N-dimethylacetamide (DMA).
-
Reaction: Seal the vial under an inert atmosphere and heat the mixture to 130°C for 24 hours.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the residue by silica gel chromatography to yield the C5-arylated product.
Expert Insights & Trustworthiness:
-
Additive is Key: Additives like pivalic acid are often crucial for the CMD mechanism to operate efficiently. They can act as ligands and proton shuttles.
-
Substrate Scope: Direct C-H activation is sensitive to the electronic nature of both the pyrimidine and the aryl halide. Electron-rich pyrimidines and electron-deficient aryl halides often perform best. The reaction may not be compatible with unprotected N-H uracils.[19]
-
Regioselectivity: While C5 is often the most reactive site in uracil-type pyrimidines, competing C6 activation can occur. Careful optimization of the ligand and reaction conditions is necessary to ensure high regioselectivity.[19]
Section 3: Practical Considerations & Strategy Selection
Choosing the optimal functionalization strategy depends on several factors, including substrate availability, desired functional group, reaction scale, and tolerance for pre-functionalization steps.
General Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality reagents; Incorrect temperature; Insufficiently strong base. | Use fresh catalyst and high-purity, dry solvents. Screen different ligands, bases, and temperatures. Ensure inert atmosphere is maintained. |
| Side Product Formation | Cross-Coupling: Homocoupling of boronic acid (Suzuki) or alkyne (Sonogashira).C-H Activation: Poor regioselectivity. | Suzuki: Use a 1:1 stoichiometry or slight excess of halide. Sonogashira: Use a copper-free protocol. C-H: Screen different directing groups or ligands to enhance selectivity. |
| Dehalogenation of Starting Material | Reductive process competing with catalytic cycle. | Lower reaction temperature. Use a less electron-rich phosphine ligand. Ensure the base is not overly strong. |
| Difficult Purification | Product co-elutes with catalyst residues or byproducts. | Filter the crude reaction mixture through a pad of silica gel/Celite before concentration. Use a different solvent system for chromatography. Consider purification by recrystallization or trituration. |
Conclusion
The C5 position of pyrimidines is a privileged site for modification in the pursuit of novel chemical probes and therapeutic agents. The choice between established cross-coupling reactions and modern C-H functionalization methods provides chemists with a versatile and powerful toolkit. While cross-coupling reactions offer broad substrate scope and predictable outcomes through the use of pre-functionalized starting materials, direct C-H activation presents a more elegant and atom-economical path for certain substrates. A thorough understanding of the mechanisms, protocols, and practical considerations outlined in this guide will empower researchers to strategically and effectively synthesize C5-functionalized pyrimidines, accelerating discovery in medicinal chemistry and beyond.
References
- Kore, A. et al. (2014). Recent Developments in the Synthesis and Applications of C5-Substituted Pyrimidine Nucleosides and Nucleotides. Ingenta Connect. [Link]
- Mirfarah, A. et al. (2023). C-5 selective C–H arylation of pyrimidine catalyzed by Mn(ii).
- Li, J. et al. (2024). Traceless Nucleophile Strategy for C5‐Selective C–H Sulfonylation of Pyridines. Angewandte Chemie. [Link]
- Poh, S. B. et al. (2015).
- Sipos, G. et al. (2015). Synthesis of 4, 5-iodouracil PNA-residues via Sonogashira Cross Coupling in solution and solid phase.
- Taylor, E. C. & Sowinski, F. (1975). A new method for C-5 functionalization of pyrimidines. New routes to azapteridines and purines. Synthesis of fervenulin. Journal of the American Chemical Society. [Link]
- Mirfarah, A. et al. (2024). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Medicinal Chemistry. [Link]
- Li, J. et al. (2024). Traceless Nucleophile Strategy for C5-Selective C-H Sulfonylation of Pyridines.
- MDPI. (2020).
- Baral, A. et al. (2023). C5-pyrimidine-functionalized morpholino oligonucleotides exhibit differential binding affinity, target specificity and lipophilicity. Organic & Biomolecular Chemistry. [Link]
- Gkizis, P. L. et al. (2020). Design, Synthesis, and Biological Evaluation of Novel C5-Modified Pyrimidine Ribofuranonucleosides as Potential Antitumor or/and Antiviral Agents. Medicinal Chemistry. [Link]
- University of Debrecen. (n.d.). Flow Chemistry: Sonogashira Coupling. University of Debrecen Institutional Repository. [Link]
- ResearchGate. (n.d.). The pyrimidine B-ring C5 substitution SAR.
- Kumar, M. et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Kumar, M. et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
- Ali, S. et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- Goudad, A. M. et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Kumar, V. et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Kočar, D. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
- Ali, S. et al. (2020). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Liang, Y. (2014). Novel Approaches for the Synthesis of C-5 Modified Pyrimidine Nucleosides. FIU Digital Commons. [Link]
- Al-Majid, A. M. et al. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation.
- Karami, K. & Haghighat, N. G. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Synthesis and Applications of C5-Subst...: Ingenta Connect [ingentaconnect.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. C5-pyrimidine-functionalized morpholino oligonucleotides exhibit differential binding affinity, target specificity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Design, Synthesis, and Biological Evaluation of Novel C5-Modified Pyrimidine Ribofuranonucleosides as Potential Antitumor or/and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. mdpi-res.com [mdpi-res.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Heck Reaction [organic-chemistry.org]
- 18. arkat-usa.org [arkat-usa.org]
- 19. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Oxidation of Methylthio Groups in Pyrimidine Derivatives
Introduction: The Methylthio Group as a Versatile Synthetic Lever
Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents and biologically active molecules.[1][2][3] Within this class of compounds, the 2-methylthio (-SCH₃) substituent serves as a particularly versatile and strategic functional group. Its true synthetic potential is unlocked through controlled oxidation. The transformation of the electron-donating methylthio group into the powerfully electron-withdrawing methylsulfinyl (-SOCH₃, sulfoxide) or methylsulfonyl (-SO₂CH₃, sulfone) group dramatically alters the electronic landscape of the pyrimidine ring.[4]
This oxidation significantly enhances the electrophilicity of the carbon atom to which the sulfur is attached, converting the substituent into an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This strategy provides a robust platform for introducing a diverse array of functionalities (e.g., amines, alkoxides, azides) onto the pyrimidine scaffold, a critical step in the synthesis of novel agrochemicals and pharmaceutical candidates.[4][5]
This guide provides a detailed overview of the principles and protocols for the selective oxidation of methylthio-substituted pyrimidines, offering researchers the tools to precisely control the transformation to either the sulfoxide or the sulfone, thereby enabling advanced synthetic strategies.
Mechanistic Overview: Controlling the Oxidation State
The oxidation of a sulfide proceeds in a stepwise manner. The initial oxidation converts the sulfide to a sulfoxide. Further oxidation of the sulfoxide yields the corresponding sulfone.[6] The key to a successful and selective synthesis lies in choosing the appropriate oxidant and carefully controlling the reaction conditions to halt the reaction at the desired oxidation state.
The underlying mechanism involves the nucleophilic attack of the electron-rich sulfur atom of the methylthio group on an electrophilic oxygen atom of the oxidizing agent.[7] The reactivity of the system and the final product are governed by several factors:
-
Stoichiometry of the Oxidant: Typically, using approximately one equivalent of the oxidizing agent favors the formation of the sulfoxide. An excess of the oxidant (two or more equivalents) drives the reaction forward to the sulfone.[8][9]
-
Reaction Temperature: Oxidation to the sulfoxide is generally achievable at lower temperatures (e.g., 0 °C to room temperature). Higher temperatures are often required to push the reaction to the sulfone stage.[9]
-
Nature of the Oxidant: Different oxidizing agents possess varying reactivities, allowing for fine-tuning of the reaction's selectivity.
The following diagram illustrates the sequential oxidation pathway.
Caption: Sequential oxidation of a methylthio group to sulfoxide and sulfone.
Core Protocols for Selective Oxidation
This section details field-proven protocols for the oxidation of methylthio-pyrimidines using three common, reliable, and versatile oxidizing agents: meta-chloroperoxybenzoic acid (m-CPBA), Oxone®, and hydrogen peroxide (H₂O₂).
Protocol 1: Selective Oxidation to Sulfoxide or Sulfone using m-CPBA
meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and widely used oxidant for converting sulfides to both sulfoxides and sulfones.[10][11] Its reactivity can be precisely controlled by temperature and stoichiometry, making it a preferred choice for selective oxidation.[9][12]
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) or chloroform are excellent solvents as they are relatively inert to m-CPBA and readily dissolve both the substrate and the reagent.[9]
-
Temperature Control: The initial addition at 0 °C is critical for controlling the exothermicity of the reaction and preventing over-oxidation, especially when targeting the sulfoxide. Lower temperatures decrease the rate of the second oxidation step (sulfoxide to sulfone) more significantly than the first, enabling selective isolation of the sulfoxide.[9]
-
Stoichiometry: The molar equivalents of m-CPBA are the primary determinant of the final product. A slight excess (~1.1-1.2 eq.) is used for the sulfoxide to ensure full conversion of the starting material, while a larger excess (>2.2 eq.) is required to drive the reaction to the sulfone.[9]
-
Workup: The aqueous sodium thiosulfate or sodium sulfite wash is essential to quench any unreacted m-CPBA. The subsequent sodium bicarbonate wash removes the acidic byproduct, m-chlorobenzoic acid.
Workflow Diagram:
Caption: Experimental workflow for m-CPBA mediated oxidation.
Step-by-Step Protocol:
-
Reagent Preparation: Dissolve the methylthio-pyrimidine derivative (1.0 eq.) in dichloromethane (DCM, approx. 0.1-0.2 M).
-
Reaction Setup: Cool the solution to 0 °C in an ice bath under constant stirring.
-
Oxidant Addition:
-
For Sulfoxide: Slowly add a solution of m-CPBA (~70-77% purity, 1.1-1.2 eq.) in DCM to the cooled reaction mixture.
-
For Sulfone: Slowly add a solution of m-CPBA (~70-77% purity, 2.2-2.5 eq.) in DCM.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to destroy excess peroxide.
-
Purification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography (typically using ethyl acetate/hexanes or DCM/methanol gradients) to yield the pure sulfoxide or sulfone.
Protocol 2: "Green" Oxidation using Oxone®
Oxone®, a stable triple salt of potassium peroxymonosulfate (2KHSO₅·KHSO₄·K₂SO₄), is an inexpensive, safe, and environmentally benign oxidant.[13] It is typically used in polar protic solvents like methanol or aqueous acetonitrile.
Causality Behind Experimental Choices:
-
Solvent System: A mixture of methanol and water is commonly used to dissolve both the organic substrate and the inorganic Oxone®.[14]
-
Stoichiometry and Selectivity: As with m-CPBA, stoichiometry is the primary lever for controlling the outcome. The use of ~1.0-1.5 equivalents of Oxone® typically yields the sulfoxide, while >2.0 equivalents are needed for the sulfone.[14] In some cases, additives like KBr can be used to generate hypobromous acid in situ, which can facilitate a highly selective oxidation to the sulfoxide by forming a sulfur-bromo intermediate, thereby reducing over-oxidation.[14]
-
Workup: The workup is straightforward. The reaction is quenched with water, and the product is extracted into an organic solvent. The polarity of the sulfoxide and sulfone products is significantly higher than the starting sulfide, which must be considered when choosing an extraction solvent (e.g., ethyl acetate or DCM).
Step-by-Step Protocol:
-
Reagent Preparation: Dissolve the methylthio-pyrimidine derivative (1.0 eq.) in a mixture of methanol and water (e.g., 1:1 v/v).
-
Reaction Setup: Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Oxidant Addition:
-
For Sulfoxide: Add Oxone® (1.0-1.5 eq.) portion-wise over 15-20 minutes, maintaining the temperature at 0-5 °C.
-
For Sulfone: Add Oxone® (2.5-3.0 eq.) portion-wise. The reaction may be allowed to warm to room temperature to ensure complete conversion.
-
-
Reaction: Stir the mixture at the chosen temperature for 1-6 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench by adding water and extract the product with a suitable organic solvent such as ethyl acetate or DCM (3 x volumes).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: Transition-Metal-Free Oxidation with Hydrogen Peroxide
Hydrogen peroxide (H₂O₂) is an ideal "green" oxidant as its only byproduct is water.[7] For the oxidation of sulfides, it is often used in combination with an acid, such as glacial acetic acid, which activates the H₂O₂. This system provides a highly selective method for sulfoxide synthesis under mild, transition-metal-free conditions.[15]
Causality Behind Experimental Choices:
-
Solvent/Catalyst: Glacial acetic acid serves as both the solvent and a catalyst, activating the hydrogen peroxide for electrophilic attack on the sulfur atom.[15][16]
-
Selectivity: This system is particularly well-suited for the selective synthesis of sulfoxides. Over-oxidation to the sulfone is generally slow under these mild conditions, especially when using a slight excess of H₂O₂ at room temperature.[15] Forcing conditions (higher temperature, larger excess of H₂O₂) are required to produce the sulfone.[16]
-
Workup: The workup involves removing the acetic acid under reduced pressure and then washing the residue to isolate the product.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the methylthio-pyrimidine derivative (1.0 eq.) in glacial acetic acid.
-
Oxidant Addition:
-
Primarily for Sulfoxide: To the stirring solution at room temperature, add 30-50% aqueous hydrogen peroxide (1.1-1.5 eq.) dropwise.[15][16]
-
For Sulfone: Add a larger excess of 30-50% aqueous hydrogen peroxide (3.0-5.0 eq.) and stir at room temperature or gently heat (e.g., 40-50 °C) for an extended period (e.g., 24 h).[16]
-
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor progress by TLC.
-
Isolation:
-
Remove the glacial acetic acid and excess water under reduced pressure using a rotary evaporator (a high-vacuum pump may be necessary).
-
The resulting residue can be washed with water and filtered if it is a solid. Alternatively, the residue can be dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over Na₂SO₄, and concentrated.
-
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
Data Summary and Comparison
| Oxidant System | Target Product | Typical Stoichiometry (eq.) | Temperature | Advantages | Disadvantages |
| m-CPBA / DCM | Sulfoxide | 1.1 - 1.2 | 0 °C to RT | Excellent control, high yields, reliable | Byproduct removal needed, peroxide handling |
| Sulfone | 2.2 - 2.5 | 0 °C to RT | Effective and reliable for full oxidation | Requires larger excess of reagent | |
| Oxone® / MeOH:H₂O | Sulfoxide | 1.0 - 1.5 | 0 °C to RT | "Green", inexpensive, easy workup | Biphasic reaction, may require additives for selectivity |
| Sulfone | 2.5 - 3.0 | RT | Strong oxidant, effective for full oxidation | Can be less selective if not controlled | |
| H₂O₂ / Acetic Acid | Sulfoxide | 1.1 - 1.5 | RT | Very "green", cheap, highly selective for sulfoxide | Can be slow, requires acid removal |
| Sulfone | 3.0 - 5.0 | RT to 50 °C | Inexpensive and "green" | Requires forcing conditions, may be slow |
Analytical Characterization
Proper characterization of the starting material and products is essential to confirm the success of the oxidation.
-
Thin Layer Chromatography (TLC): A crucial tool for monitoring reaction progress. The polarity increases significantly from sulfide to sulfoxide to sulfone. Therefore, the Rf value will decrease accordingly (Rf Sulfide > Rf Sulfoxide > Rf Sulfone) in a normal-phase silica gel system.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The methyl protons of the -SCH₃ group typically appear around δ 2.5-2.7 ppm. Upon oxidation to the sulfoxide (-SOCH₃), this signal shifts downfield to δ 2.8-3.0 ppm. Further oxidation to the sulfone (-SO₂CH₃) causes a more significant downfield shift to δ 3.2-3.5 ppm.
-
¹³C NMR: A similar downfield shift is observed for the methyl carbon upon oxidation.
-
-
Mass Spectrometry (MS): Provides definitive confirmation of the mass. The molecular weight will increase by 16 amu for the sulfoxide and by 32 amu for the sulfone relative to the starting methylthio-pyrimidine. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Provides direct evidence of the oxidation. The sulfoxide shows a characteristic strong S=O stretching band around 1030-1070 cm⁻¹. The sulfone exhibits two strong stretching bands for the symmetric and asymmetric SO₂ vibrations, typically in the ranges of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[17]
Conclusion
The controlled oxidation of the methylthio group is a powerful and enabling transformation in pyrimidine chemistry. By carefully selecting the oxidant (m-CPBA, Oxone®, or H₂O₂) and managing the reaction stoichiometry and temperature, researchers can selectively and efficiently synthesize either the corresponding methylsulfinyl or methylsulfonyl pyrimidines. These oxidized intermediates are highly valuable synthons, opening the door to a vast array of subsequent functionalizations through nucleophilic aromatic substitution and paving the way for the discovery of novel, high-value molecules in drug development and materials science.
References
- Kennedy, R. J., & Stock, A. M. (1980). Sulfide oxidation and oxidative hydrolysis of thioesters by peroxymonosulfate ion. Journal of the Chemical Society, Perkin Transactions 2, (7), 982-987. [Link]
- Hulea, V., et al. (2005). Chemoselective oxidation of 2-thiomethyl-4,6-dimethyl-pyrimidine, 2-thiobenzyl-4,6-dimethyl-pyrimidine and methyl-dodecyl-thioether with H2O2 over Ti-SBA-15 catalysts.
- Ghorpade, S., et al. (2020). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. Scientific Reports, 10(1), 1-9. [Link]
- AudioLearn. (2019). Synthesis of Sulfides. Issuu. [Link]
- Gaikwad, D. D., et al. (2018). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant. Chemistry of Heterocyclic Compounds, 54(1), 86-93. [Link]
- Akamanchi, K. G., & Patel, H. R. (2013). meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. RSC Advances, 3(46), 23449-23485. [Link]
- Mir-Mohamad-Sadegh, H., & Mohammadpoor-Baltork, I. (2004). Oxidation of thiols to sulphonic acids with Oxone®/NaHCO₃ and KBrO₃. Journal of Chemical Research, 2004(1), 51-52. [Link]
- Organic Chemistry Portal.
- ResearchGate. Oxidation of thiols to sulphonic acids using oxone chemistry. [Link]
- Abdel-Rahman, A. A. H., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 7(5), 107-116. [Link]
- ResearchGate. (2022). An overview on synthesis and biological activity of pyrimidines. [Link]
- Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. [Link]
- Nair, R., & Varghese, S. (2017). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences, 79(5), 679-688. [Link]
- Nair, R., & Varghese, S. (2017). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences, 79(5), 679-688. [Link]
- Organic Chemistry Portal.
- Wang, Y., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(5), 1088. [Link]
- Li, Y., et al. (2018). Detection and Identification of the Vibrational Markers for the Quantification of Methionine Oxidation in Therapeutic Proteins. Analytical Chemistry, 90(12), 7439-7446. [Link]
- Alam, M. A., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC medicinal chemistry, 13(1), 17-43. [Link]
- ResearchGate. (2023).
- Hulea, V. (2020). Mild Oxidation of Organosulfur Compounds with H₂O₂ over Metal-Containing Microporous and Mesoporous Catalysts.
- Shul’pin, G. B., et al. (2019). Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. Molecules, 24(20), 3738. [Link]
- Al-Masoudi, N. A., et al. (2024). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports, 14(1), 1-13. [Link]
- Gu, Y., et al. (2017).
- Master Organic Chemistry. (2011). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
- Cremers, C. M., & Jakob, U. (2013). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 18(10), 12631-12667. [Link]
- Wikipedia. meta-Chloroperoxybenzoic acid. [Link]
- Yamanaka, H., Ogawa, S., & Sakamoto, T. (1975). OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. Chemical and Pharmaceutical Bulletin, 23(12), 3242-3247. [Link]
- Buß, V., et al. (2008). Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides, sulfenyl radicals, and tautomers. The Journal of organic chemistry, 73(6), 2284-2293. [Link]
- Ji, X., et al. (2019). Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-l-methionine Enzymes. Journal of the American Chemical Society, 141(4), 1463-1467. [Link]
- Al-Masoudi, N. A., et al. (2024). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific reports, 14(1), 38. [Link]
- Brandes, N., et al. (2009). Biochemical methods for monitoring protein thiol redox states in biological systems. Antioxidants & redox signaling, 11(5), 1015-1037. [Link]
- Sharma, D., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Pontiki, E., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(23), 7306. [Link]
- ResearchGate. (2018). Oxidation of a sulfide to sulfoxides and sulfone. [Link]
- Driffield, M., et al. (2024). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Food Chemistry, 431, 137119. [Link]
- Li, J., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid.
- ResearchGate. (2017).
- Wang, P., & Wang, Y. (2009). In vitro replication and thermodynamic studies of methylation and oxidation modifications of 6-thioguanine. Nucleic acids research, 37(20), 6929-6936. [Link]
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nacatsoc.org [nacatsoc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 12. Sulfone synthesis by oxidation [organic-chemistry.org]
- 13. yccskarad.com [yccskarad.com]
- 14. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulfoxidation of pyrimidine thioate derivatives and study their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection and Identification of the Vibrational Markers for the Quantification of Methionine Oxidation in Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-4-methyl-2-(methylthio)pyrimidine
Welcome to the technical support center for the synthesis of 5-Bromo-4-methyl-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common issues, and answer frequently asked questions related to this important synthetic intermediate. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can optimize your reaction for high yield and purity.
Introduction
This compound is a key building block in medicinal chemistry and agrochemical research. Its trifunctional nature, featuring a reactive bromine atom for cross-coupling reactions, a methylthio group that can be oxidized or displaced, and a pyrimidine core common in bioactive molecules, makes it highly valuable.[1][2] However, the synthesis, particularly the selective bromination of the C5 position, can present challenges. This guide provides in-depth solutions to overcome these hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. The primary route to this compound involves the direct bromination of the precursor, 4-methyl-2-(methylthio)pyrimidine.
Question: My reaction yield is consistently low, with significant unreacted starting material observed via TLC/LC-MS. What are the primary causes and how can I drive the reaction to completion?
Answer:
Low conversion is a common issue that can typically be traced back to reaction conditions or reagent activity.
-
Sub-optimal Temperature: Electrophilic aromatic bromination is an activation-energy-dependent process. If the temperature is too low, the reaction rate will be exceedingly slow.
-
Recommendation: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress closely by TLC every 30-60 minutes. Be cautious, as excessive heat can promote side reactions.[3]
-
-
Choice of Brominating Agent: The reactivity of brominating agents varies significantly. While elemental bromine (Br₂) is highly reactive, it can be difficult to handle and may lead to over-bromination. N-Bromosuccinimide (NBS) is often a milder and more selective alternative.
-
Recommendation: If using NBS, ensure it is of high purity and has been stored in a desiccator away from light. For a sluggish reaction, switching from NBS to Br₂ in a suitable solvent like acetic acid or dichloromethane may increase the conversion rate.
-
-
Solvent Effects: The polarity of the solvent can influence the electrophilicity of the brominating agent and the solubility of the pyrimidine substrate.
-
Recommendation: Solvents like N,N-dimethylformamide (DMF), acetonitrile, or acetic acid are commonly used. If solubility is an issue, consider a solvent screen. For instance, a reaction in DMF may proceed faster than in dichloromethane due to better stabilization of charged intermediates.[4]
-
Question: My final product is contaminated with a significant di-brominated impurity. How can I prevent its formation and purify my product?
Answer:
The formation of a di-bromo or other over-brominated species is a classic problem when the product is also susceptible to further electrophilic substitution.
-
Stoichiometry Control (Critical): The most common cause is an excess of the brominating agent.
-
Recommendation: Use a precise stoichiometry of the brominating agent, typically between 1.0 and 1.1 equivalents relative to the starting pyrimidine. Adding the brominating agent slowly and portion-wise or as a solution via a syringe pump can help maintain a low concentration, thus favoring mono-bromination.[5]
-
-
Temperature Management: Higher temperatures can increase the rate of the second bromination, leading to the di-bromo byproduct.[6]
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material. Consider starting the reaction at 0 °C and allowing it to slowly warm to room temperature.
-
-
Purification Strategy: If the di-bromo impurity has already formed, purification can be challenging due to similar polarities.
-
Recommendation: Column chromatography on silica gel is the most effective method. A shallow gradient of a solvent system like ethyl acetate in hexanes is recommended to achieve good separation.[4] Recrystallization can also be effective if a suitable solvent system is found that selectively precipitates the mono-bromo product.
-
Question: The reaction seems to stall after partial conversion, and I'm observing several unidentified byproduct spots on my TLC plate. What could be happening?
Answer:
Reaction stalling with concurrent byproduct formation often points to side reactions competing with the desired bromination.
-
Side-Chain Bromination: Although less likely than ring bromination, radical bromination of the C4-methyl group can occur, especially if the reaction is initiated by light or radical initiators, or run at very high temperatures.
-
Recommendation: Ensure the reaction is run in the dark by wrapping the flask in aluminum foil. Avoid radical initiators unless specifically required.
-
-
Decomposition: The pyrimidine ring or the methylthio group might be sensitive to the reaction conditions, especially in the presence of strong acids that can be generated (HBr from Br₂ or NBS reactions).
-
Recommendation: Consider adding a non-nucleophilic, acid-scavenging base like pyridine or sodium acetate in small quantities to neutralize any generated HBr. This can prevent acid-catalyzed decomposition.
-
-
Purity of Starting Material: Impurities in the 4-methyl-2-(methylthio)pyrimidine starting material can interfere with the reaction.
-
Recommendation: Verify the purity of your starting material by NMR and/or LC-MS before starting the reaction. If necessary, purify it by column chromatography or recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and how is it synthesized? The ideal starting material is 4-methyl-2-(methylthio)pyrimidine . A common and effective synthesis route for this precursor involves a two-step process:
-
Cyclization: Condensation of thiourea with ethyl acetoacetate in the presence of a base like sodium ethoxide to form 4-hydroxy-2-mercapto-6-methylpyrimidine (also known as 6-methyl-2-thiouracil).[7]
-
Methylation: S-methylation of the resulting 2-thiouracil using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaOH, K₂CO₃) to selectively alkylate the sulfur atom.[8]
Q2: Which brominating agent is superior: NBS or Br₂? Neither is universally superior; the choice depends on the specific reaction scale and desired selectivity.
| Feature | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Handling | Solid, easier and safer to handle. | Corrosive, volatile liquid requiring a fume hood and careful handling. |
| Selectivity | Generally more selective for mono-bromination, especially at lower temperatures.[9] | Highly reactive, can lead to over-bromination if not controlled carefully. |
| Byproducts | Produces succinimide, which is typically water-soluble and easy to remove. | Produces HBr, which can lead to acid-catalyzed side reactions.[10] |
| Typical Use | Preferred for small to medium-scale lab synthesis where control is paramount. | Often used in larger-scale industrial processes where cost is a factor. |
Q3: How critical is moisture control in this reaction? While not as critical as in organometallic reactions, minimizing water is good practice. Excessive water can react with some brominating agents and potentially lead to the formation of undesired hydroxylated byproducts. Using anhydrous solvents is recommended for optimal results.[3]
Q4: Can this reaction be scaled up? Yes, but careful consideration of heat transfer is crucial. Bromination reactions are often exothermic. When scaling up, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to a temperature increase and a higher risk of byproduct formation. A jacketed reactor with controlled cooling is recommended for large-scale synthesis.
Visualizing the Process
Reaction Workflow
The following diagram illustrates the primary synthetic step for producing this compound.
Caption: A decision tree for troubleshooting common synthesis problems.
High-Yield Experimental Protocol
This protocol is a generalized procedure based on common practices for selective bromination. Researchers should optimize conditions for their specific setup.
Materials:
-
4-methyl-2-(methylthio)pyrimidine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexanes
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve 4-methyl-2-(methylthio)pyrimidine (1.0 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add NBS (1.05 eq) to the stirred solution in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Workup:
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate (to neutralize any acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure this compound. [4]
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Sequential methylation of 2-mercaptoethanol to the dimethyl sulfonium ion, 2-(dimethylthio)ethanol, in vivo and in vitro [pubmed.ncbi.nlm.nih.gov]
- 9. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in Suzuki Coupling of Bromopyrimidines
Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions involving bromopyrimidine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes. Pyrimidines are a critical scaffold in medicinal chemistry, and their successful functionalization via Suzuki coupling is often paramount.[1][2] However, the unique electronic nature of the pyrimidine ring can lead to a variety of side reactions that diminish yields and complicate purification.
This document provides in-depth, question-and-answer-based troubleshooting guides and Frequently Asked Questions (FAQs) to directly address specific issues you may encounter. We will delve into the causality behind these experimental challenges and provide field-proven, self-validating protocols to overcome them.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common side reactions and challenges observed during the Suzuki coupling of bromopyrimidines.
Low or No Yield of the Desired Product
Q: My Suzuki coupling with a bromopyrimidine is resulting in a low yield or failing completely. What are the likely causes and how can I troubleshoot this?
A: Low or zero yield is a frequent starting point for troubleshooting and can be attributed to several factors, often revolving around catalyst activity and reagent stability.
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst, or it may have decomposed. Ensure your phosphine ligands are not oxidized and use fresh, high-quality catalyst. Consider employing a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[3] For electron-deficient pyrimidines, a more electron-rich and bulky phosphine ligand can facilitate the oxidative addition step.[3][4]
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, inhibiting its catalytic activity. This is analogous to the "2-pyridyl problem" often seen in Suzuki couplings.[1][5] The use of bulky phosphine ligands, such as SPhos, XPhos, or RuPhos, can create steric hindrance around the palladium, preventing this inhibitory coordination.[5]
-
Inefficient Transmetalation: This step is highly dependent on the choice of base and the stability of the boronic acid derivative. The base activates the boronic acid to facilitate the transfer of the organic group to the palladium complex.[6] If transmetalation is slow, competing side reactions can dominate.
Significant Protodeborylation of the Boronic Acid
Q: I am observing a significant amount of the protonated (deborylated) arene/heteroarene corresponding to my boronic acid. What causes this and how can I prevent it?
A: Protodeborylation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[7][8] This is particularly problematic with electron-deficient or heteroaryl boronic acids, including some pyrimidine boronic acids.[1][9][10]
Causality: This reaction is often promoted by aqueous basic conditions. The mechanism can be complex and is highly dependent on the pH of the reaction medium.[7][11]
Troubleshooting Strategies:
-
Use Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can significantly reduce protodeborylation.[5]
-
More Stable Boron Reagents: Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are generally more stable to protodeborylation than the corresponding boronic acids.[5][12] MIDA boronates are another excellent option for a "slow release" of the boronic acid, keeping its concentration low and minimizing decomposition.[7][10]
-
Optimize Base and Solvent: The choice of base is critical. Sometimes, a weaker base like KF or K₂CO₃ can be effective while minimizing boronic acid decomposition.[6][13]
-
"Slow-Release" Strategy: This approach involves using a protected form of the boronic acid that slowly hydrolyzes under the reaction conditions to provide a low, steady concentration of the active boronic acid for the catalytic cycle.[7][9]
Formation of Homocoupled Products
Q: My reaction is producing significant amounts of bipyrimidine (from the bromopyrimidine) and/or biaryl (from the boronic acid) homocoupling products. Why is this happening and what can I do?
A: Homocoupling is another frequent side reaction that consumes starting materials and leads to difficult-to-separate impurities.
Causality:
-
Boronic Acid Homocoupling: This is often promoted by the presence of oxygen and a Pd(II) species. It can also occur through a rare protonolysis/second transmetalation event, especially with electron-deficient arylboronic acids.[14][15]
-
Bromopyrimidine Homocoupling: This can occur through a number of pathways, including oxidative addition of two molecules of the halide to a Pd(0) center followed by reductive elimination.
Troubleshooting Strategies:
-
Thorough Degassing: Rigorously degas your reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[5][16]
-
Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can sometimes minimize homocoupling that might occur during the in situ reduction of a Pd(II) precatalyst.[14]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent like potassium formate can help to maintain the palladium in its active Pd(0) state and suppress Pd(II)-mediated homocoupling.[17]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired cross-coupling pathway over side reactions.[14]
Dehalogenation of the Bromopyrimidine
Q: I am observing the formation of the corresponding pyrimidine (where the bromine has been replaced by a hydrogen). What is causing this dehalogenation?
A: Dehalogenation, or hydrodehalogenation, is the reduction of the C-Br bond to a C-H bond.[16] N-heterocyclic halides, like bromopyrimidines, can be particularly susceptible to this side reaction.[16]
Causality: The primary mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from the reaction of the palladium complex with the base, solvent (especially alcohols), or even trace amounts of water.[16] This Pd-H species can then undergo reductive elimination with the pyrimidine group to give the dehalogenated product.[16]
Troubleshooting Strategies:
-
Solvent Choice: Avoid protic solvents like alcohols. Aprotic solvents such as 1,4-dioxane, toluene, or DMF are generally preferred.[3][18]
-
Base Selection: Strong alkoxide bases should be used with caution. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often a better choice to minimize the formation of Pd-H species.[16]
-
Ligand Screening: Employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often suppress dehalogenation.[16][19]
-
N-H Protection: For pyrimidines with an N-H group, deprotonation by the base can increase the electron density of the ring and influence the reaction outcome. In some cases, protecting the N-H group can suppress dehalogenation.[20]
II. Data Presentation & Optimization
Systematic optimization of reaction parameters is key to overcoming side reactions. The following tables provide a summary of how different components can affect the outcome of the Suzuki coupling of pyrimidine derivatives.
Table 1: Effect of Solvent on Suzuki Coupling of 2,4-dichloropyrimidine[3]
| Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1,4-Dioxane | 100 | 24 | 81 |
| Toluene | 100 | 24 | 75 |
| DMF | 100 | 24 | 68 |
| Acetonitrile | 80 | 24 | 55 |
Based on data for the reaction of 2,4-dichloropyrimidine with phenylboronic acid.
Table 2: Effect of Base on Suzuki Coupling Yield[5]
| Entry | Base | Yield (%) |
| 1 | Na₂CO₃ | 98 |
| 2 | K₂CO₃ | 92 |
| 3 | K₃PO₄ | 85 |
| 4 | Cs₂CO₃ | 95 |
Based on data for a model Suzuki-Miyaura coupling reaction.
III. Experimental Protocols & Methodologies
General Protocol for Troubleshooting Suzuki Coupling of Bromopyrimidines
This protocol provides a starting point for optimization.
-
Reagent Preparation: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the bromopyrimidine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%) and ligand (if applicable).
-
Degassing: Seal the vessel and thoroughly degas the mixture by purging with an inert gas (argon or nitrogen) for 15-20 minutes. Alternatively, perform three freeze-pump-thaw cycles.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
IV. Visualizing Reaction Pathways
Diagrams can help to conceptualize the desired reaction pathway and competing side reactions.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of Suzuki coupling and major side reaction pathways.
This diagram illustrates the main catalytic cycle for the desired C-C bond formation, as well as the points at which common side reactions such as dehalogenation, homocoupling, and protodeborylation can occur. Understanding these competing pathways is crucial for effective troubleshooting.
Troubleshooting Logic Flow
Caption: A logical flowchart for troubleshooting common Suzuki coupling issues.
This decision tree provides a systematic approach to diagnosing and solving the most frequent problems encountered when performing Suzuki couplings with bromopyrimidines. By identifying the major undesired product, researchers can quickly narrow down the potential causes and implement targeted solutions.
V. References
-
BenchChem. (n.d.). Technical Support Center: Suzuki Couplings of Bromopyrimidines. Retrieved from
-
Knapp, D. M., et al. (2012). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Nature Communications. Retrieved from
-
Braga, A. A. C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates. Retrieved from
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from
-
ResearchGate. (2022). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Retrieved from
-
BenchChem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling. Retrieved from
-
Handy, S. T., & Wilson, T. (2007). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters. Retrieved from
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from
-
MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from
-
BenchChem. (n.d.). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Retrieved from
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from
-
Billingsley, K. L., & Buchwald, S. L. (2013). Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition. Retrieved from
-
BenchChem. (n.d.). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. Retrieved from
-
ResearchGate. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Retrieved from
-
ResearchGate. (2012). The effect of various bases on the Suzuki coupling reaction. Retrieved from
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from
-
Wikiwand. (n.d.). Protodeboronation. Retrieved from
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from
-
ResearchGate. (2018). Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. Retrieved from
-
ResearchGate. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from
-
ResearchGate. (2013). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium.... Retrieved from
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from
-
ResearchGate. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. Retrieved from
-
Thomas, A. A., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters. Retrieved from
-
Journal of Chemical Information and Modeling. (2020). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Retrieved from
-
MDPI. (2020). Intramolecular Transfer of Pd Catalyst on Carbon–Carbon Triple Bond and Nitrogen–Nitrogen Double Bond in Suzuki–Miyaura Coupling Reaction. Retrieved from
-
MDPI. (2023). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Retrieved from
-
Angewandte Chemie International Edition. (2019). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. Retrieved from
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from
-
Wordpress. (n.d.). Pd/C and Other Heterogeneous Catalysts. Retrieved from
-
ResearchGate. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. wikiwand.com [wikiwand.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-4-methyl-2-(methylthio)pyrimidine Reaction Products
Welcome to the technical support center for the purification of 5-Bromo-4-methyl-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and ensure the high purity of your final product.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.
Issue 1: Low Yield After Column Chromatography
Question: I'm experiencing a significant loss of my product during silica gel column chromatography. What are the potential causes and how can I improve my yield?
Answer:
Low recovery from silica gel chromatography can stem from several factors. The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds like certain pyrimidine derivatives.[1] Additionally, improper solvent selection can lead to irreversible adsorption of the product onto the silica.
Potential Causes & Solutions:
-
Compound Degradation on Silica:
-
Test for Stability: Before committing your entire batch to a column, perform a small-scale test. Dissolve a small amount of your crude product in your chosen eluent, add a small amount of silica gel, and stir for a few hours. Monitor the mixture by TLC to see if any new spots (degradation products) appear.
-
Use Deactivated Silica: If you observe degradation, consider deactivating the silica gel. This can be done by preparing a slurry of the silica in your eluent and adding 1-2% triethylamine or ammonia to neutralize the acidic sites.
-
Alternative Stationary Phases: For highly sensitive compounds, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica like C18 (for reverse-phase chromatography).
-
-
Irreversible Adsorption:
-
Optimize Your Eluent System: Your product may be too strongly adsorbed to the silica. A more polar eluent system will be required to effectively move the compound down the column. Systematically increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate.[2]
-
Flush the Column: After your initial elution, try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or even methanol) to see if you can recover any retained product.
-
-
Physical Loss:
-
Dry Loading: If your crude product has poor solubility in the starting eluent, it may precipitate at the top of the column, leading to streaking and poor separation. In such cases, a dry loading technique is recommended. Dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully loaded onto the top of your column.[1]
-
Issue 2: Co-elution of Impurities with the Product
Question: I'm having trouble separating my product from a persistent impurity that has a very similar Rf value on the TLC plate. How can I improve the resolution?
Answer:
Co-elution is a common challenge when impurities have similar polarities to the target compound. Improving separation requires a systematic optimization of your chromatographic conditions.
Strategies for Improved Resolution:
-
Fine-Tune Your Mobile Phase:
-
Test Different Solvent Systems: Do not rely on a single eluent system. Experiment with different solvent combinations. For halogenated pyrimidines, common systems include hexane/ethyl acetate, toluene/ethyl acetate, or dichloromethane/methanol.[1] Sometimes, adding a small amount of a third solvent can significantly alter the selectivity.
-
Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a shallow gradient elution can often improve the separation of closely eluting compounds.[1] Start with a less polar mixture and gradually increase the polarity.
-
-
Column Parameters:
-
Column Length and Diameter: A longer, narrower column will generally provide better resolution than a shorter, wider one, although the purification will take longer.
-
Particle Size: Using silica gel with a smaller particle size will increase the surface area and improve separation efficiency.
-
-
Consider a Different Chromatographic Technique:
-
Reverse-Phase Chromatography: If your impurity is more or less polar than your product, reverse-phase chromatography (e.g., using a C18 column) can be very effective. In this technique, nonpolar compounds are retained more strongly. A typical mobile phase would be a gradient of water and acetonitrile or methanol.
-
Preparative HPLC: For difficult separations and to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[3]
-
Issue 3: Oiling Out During Recrystallization
Question: When I try to recrystallize my crude this compound, it forms an oil instead of crystals. What should I do?
Answer:
"Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.[4] This is a common problem, but it can usually be resolved by adjusting the crystallization conditions.
Troubleshooting Oiling Out:
-
Increase the Amount of Solvent: The concentration of your product in the hot solvent may be too high. Add more hot solvent until the oil completely dissolves.
-
Lower the Crystallization Temperature: If the oil appears upon cooling, reheat the solution until it is homogeneous again. Then, allow it to cool more slowly. You can also try seeding the solution with a tiny crystal of the pure product to encourage crystallization.
-
Change the Solvent System:
-
Single Solvent: Your chosen solvent may be too good a solvent for your compound. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[5]
-
Two-Solvent System: A two-solvent system can be very effective. Dissolve your crude product in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: The impurities will largely depend on the synthetic route. However, common impurities can include:
-
Unreacted Starting Materials: Such as 2,4-dichloro-5-methylpyrimidine or 4-methyl-2-(methylthio)uracil.
-
By-products: From side reactions, such as over-bromination or reactions with the solvent.
-
Reagents: Residual reagents used in the synthesis.
-
Degradation Products: The pyrimidine ring can be susceptible to degradation under harsh reaction or workup conditions.[6]
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: A good starting point for the purification of many pyrimidine derivatives is a mixture of hexane and ethyl acetate.[2][7][8] You can start with a low polarity mixture, such as 95:5 hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate while monitoring the elution with TLC.
Q3: How can I effectively remove residual solvent after purification?
A3: After column chromatography, the fractions are typically combined and the solvent is removed using a rotary evaporator. To remove the last traces of solvent, the product can be dried under high vacuum.[9] For recrystallized products, after filtration, the crystals should be washed with a small amount of cold solvent and then dried in a vacuum oven.[9]
Q4: My purified product is a white to off-white solid. Is this expected?
A4: Yes, purified this compound is expected to be a solid. The color can range from white to light yellow or brown depending on the purity.[6]
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the solution onto the top of the silica bed. Alternatively, use the dry loading method described in Troubleshooting Issue 1.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions.
-
Gradient (Optional): Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the product.[7]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.[4]
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography
| Chromatographic Method | Stationary Phase | Recommended Eluent System (Starting Point) |
| Normal Phase Flash Chromatography | Silica Gel | Hexane / Ethyl Acetate (e.g., 95:5 to 80:20)[2][7] |
| Normal Phase Flash Chromatography | Silica Gel | Dichloromethane / Methanol (e.g., 99:1 to 95:5) |
| Reverse Phase Chromatography | C18 Silica | Water / Acetonitrile (Gradient) |
| Reverse Phase Chromatography | C18 Silica | Water / Methanol (Gradient) |
Visualizations
Workflow for Troubleshooting Low Yield in Column Chromatography
Caption: Troubleshooting flowchart for low product yield in column chromatography.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting an appropriate purification method.
References
- Smolecule. (2023, August 15). Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5.
- BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
- ChemicalBook. (n.d.). 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis.
- ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- The Pharma Master. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates?.
- Benchchem. (n.d.). 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3.
- The Pharma Master. (n.d.). Troubleshooting.
- ACS Publications. (n.d.). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines.
- ACS Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
- MDPI. (n.d.). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.
- Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
- ResearchGate. (2025, August 7). (PDF) Green Synthesis of Pyrimidine Derivative.
- BenchChem. (n.d.). Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates.
- Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 7. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shyzchem.com [shyzchem.com]
Technical Support Center: Optimizing Catalyst Choice for Cross-Coupling Reactions with 5-Bromopyrimidines
Welcome to the Technical Support Center dedicated to navigating the complexities of cross-coupling reactions with 5-bromopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to ensure the success of your synthetic endeavors. The pyrimidine core is a cornerstone in medicinal chemistry, and its functionalization via cross-coupling is a critical step in the synthesis of novel therapeutics.[1] However, the electronic nature of the pyrimidine ring presents unique challenges that require careful consideration of catalyst systems.
Understanding the 5-Bromopyrimidine Substrate
The 5-bromopyrimidine scaffold is an electron-deficient heterocycle. The nitrogen atoms within the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to deactivation or inhibition of the catalytic cycle.[2][3] This inherent property necessitates the use of highly active and robust catalyst systems, often employing bulky, electron-rich phosphine ligands to promote efficient oxidative addition and reductive elimination.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during cross-coupling reactions with 5-bromopyrimidines in a practical question-and-answer format.
Issue 1: Low or No Conversion to the Desired Product
Q: My reaction shows little to no formation of the desired coupled product, with the 5-bromopyrimidine starting material remaining. What are the likely causes and how can I resolve this?
A: This is a frequent challenge and can stem from several factors related to catalyst activity and reaction conditions.
-
Cause A: Inactive Catalyst System. The oxidative addition of 5-bromopyrimidine to the Pd(0) center is often the rate-limiting step. An insufficiently active catalyst will fail to initiate the catalytic cycle efficiently.
-
Solution 1: Employ Bulky, Electron-Rich Ligands. Standard phosphine ligands like PPh₃ are often ineffective.[3] Switch to sterically hindered, electron-donating dialkylbiarylphosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands form highly active, monoligated Pd(0) species that facilitate oxidative addition.[3][4]
-
Solution 2: Utilize Palladium Precatalysts. Instead of generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃, consider using commercially available precatalysts (e.g., XPhos Pd G2/G3). These are often more stable and provide a more consistent source of the active catalyst.[5][6]
-
Solution 3: Ensure an Inert Atmosphere. The active Pd(0) catalyst is highly sensitive to oxygen.[7][8] Ensure all reagents and solvents are thoroughly degassed and the reaction is conducted under a strict inert atmosphere (argon or nitrogen).[2][9]
-
-
Cause B: Catalyst Inhibition/Deactivation. The lone pairs on the pyrimidine nitrogens can coordinate to the palladium center, leading to an off-cycle, inactive species.[3]
-
Solution: Ligand Choice is Key. The bulky nature of ligands like XPhos or SPhos can sterically disfavor the binding of the pyrimidine nitrogen to the palladium center, thus preventing catalyst inhibition.
-
-
Cause C: Suboptimal Base or Solvent. The choice of base and solvent is interdependent and crucial for reaction success.[7]
-
Solution: Screen Bases and Solvents. For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[2][10] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or KOtBu is typically required.[7][9][11] Common solvents include toluene, 1,4-dioxane, or THF, often with water as a co-solvent in Suzuki reactions.[2][7][9] Ensure solvents are anhydrous for most cross-coupling types, especially Buchwald-Hartwig and Sonogashira reactions.[9][12]
-
Issue 2: Significant Side Product Formation
Q: My reaction is proceeding, but I'm observing significant amounts of side products like debromination (hydrodehalogenation) or homocoupling. How can I suppress these unwanted pathways?
A: Side reactions are common and their mitigation requires fine-tuning of the reaction conditions.
-
Side Product A: Hydrodehalogenation (Debromination). This is the replacement of the bromine atom with a hydrogen atom.
-
Cause: This can be promoted by higher temperatures or certain bases.[7]
-
Solution 1: Lower the Reaction Temperature. Operate at the lowest effective temperature that still allows for reasonable reaction rates.[7] Microwave irradiation can sometimes provide rapid, controlled heating, which may reduce thermal decomposition and side reactions.[2]
-
Solution 2: Optimize the Base. For Buchwald-Hartwig aminations, a weaker or less sterically hindered base might reduce this side reaction.[7] For Suzuki couplings, ensure the boronic acid is of high quality, as impurities can facilitate protodeboronation, which can lead to hydrodehalogenation of the aryl halide.
-
-
Side Product B: Homocoupling. This refers to the coupling of two molecules of the starting material (e.g., boronic acid in Suzuki or alkyne in Sonogashira).
-
Cause: Glaser-type homocoupling of terminal alkynes in Sonogashira reactions is a very common side reaction, often promoted by the copper(I) co-catalyst and the presence of oxygen.[1][13] Homocoupling of boronic acids in Suzuki reactions can also occur.
-
Solution 1 (Sonogashira): Minimize Oxygen and Copper. Run the reaction under strictly anaerobic conditions.[13] Slow addition of the alkyne or using a lower concentration of the copper catalyst can also be beneficial.[1] In some cases, copper-free Sonogashira protocols can be employed.[13]
-
Solution 2 (Suzuki): Reagent Quality and Temperature. Ensure high-purity boronic acid and maintain a rigorously inert atmosphere.[8] Lowering the reaction temperature may also disfavor the homocoupling pathway.[8]
-
Catalyst and Ligand Selection Guide for Key Cross-Coupling Reactions
The choice of catalyst and ligand is the most critical parameter for success. The following table provides a starting point for several common cross-coupling reactions with 5-bromopyrimidines.
| Reaction Type | Recommended Catalyst System | Base | Solvent | Temperature (°C) | Key Considerations & References |
| Suzuki-Miyaura | Pd₂(dba)₃ / XPhos or SPhos; Pd(PPh₃)₄ | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene | 80 - 110 | Bulky, electron-rich ligands are crucial for high yields.[2][3] |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP or Xantphos; Pd(OAc)₂ / BrettPhos | NaOtBu, K₃PO₄ | Toluene, 1,4-Dioxane | 80 - 110 | Ligand choice depends on the amine substrate.[9][14] |
| Sonogashira | Pd(PPh₃)₄ / CuI; PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | DMF, THF, Toluene | RT - 100 | Higher temperatures may be needed for less reactive substrates.[1][15] |
| Heck | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80 - 120 | Ligand choice (e.g., PPh₃) and base are critical.[16][17] |
| Stille | Pd(PPh₃)₄; Pd₂(dba)₃ / P(o-tolyl)₃ | (Not always required) | Toluene, DMF | 80 - 130 | Organotin reagents are toxic; handle with care.[18][19][20] |
Visualizing the Path to Success
Decision Workflow for Catalyst Selection
This workflow guides the initial selection of a catalyst system for a generic cross-coupling reaction with 5-bromopyrimidine.
Caption: A decision workflow for selecting an appropriate catalyst system.
Generalized Palladium Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is key to effective troubleshooting.
Caption: The generalized catalytic cycle for palladium-catalyzed cross-coupling.
Frequently Asked Questions (FAQs)
Q1: Can I use the same catalyst system for different types of cross-coupling reactions with 5-bromopyrimidine? A: While there is some overlap, it is generally not advisable. Each reaction type (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) has a unique mechanism and optimal conditions. For instance, Buchwald-Hartwig aminations often require specific ligands tailored to the amine coupling partner, which may not be optimal for a Suzuki reaction.[9][14] Always start with conditions reported for the specific transformation you are performing.
Q2: My 5-bromopyrimidine substrate also has a chloro-substituent. Can I achieve selective coupling at the C-Br bond? A: Yes, selective coupling is generally achievable. In palladium-catalyzed reactions, the reactivity of aryl halides typically follows the order I > Br > Cl.[9] Therefore, the C-Br bond at the 5-position is significantly more reactive than a C-Cl bond.[9][21] By using milder reaction conditions, you can selectively functionalize the 5-position while leaving the chloro-substituent intact for subsequent transformations.[9]
Q3: How critical is the purity of my reagents? A: Extremely critical. Impurities in reagents or solvents can deactivate the catalyst.[2] Boronic acids, for example, can degrade over time, and old or impure amine bases can inhibit the reaction.[8][13] Always use high-purity reagents and properly dried, degassed solvents for the best results.[9]
Q4: When should I consider using microwave heating? A: Microwave irradiation can be a powerful tool for optimizing reactions. It allows for rapid and uniform heating, which can lead to shorter reaction times and sometimes improved yields by minimizing the formation of thermal degradation byproducts.[2] It is particularly useful for high-throughput screening of reaction conditions or for driving sluggish reactions to completion.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 5-Bromopyrimidine
This protocol provides a robust starting point for the coupling of 5-bromopyrimidine with an arylboronic acid.
-
Preparation: In a flame-dried Schlenk flask, combine 5-bromopyrimidine (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: To the flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[2]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.[9]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[2][9]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90–100 °C) and monitor its progress by TLC or LC-MS.[2][9]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]
General Protocol for Buchwald-Hartwig Amination of 5-Bromopyrimidine
This protocol outlines a general procedure for the C-N bond formation.
-
Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[9]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.[9]
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add 5-bromopyrimidine (1.0 equiv.) and the amine (1.2 equiv.).[9]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80–110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[2][9]
-
Workup & Purification: Follow a standard aqueous workup and purification by column chromatography as described in the Suzuki-Miyaura protocol.
References
- Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. Benchchem.
- Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Benchchem.
- Effect of base and solvent on Buchwald-Hartwig amination of 5-Bromopyrimidine. Benchchem.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
- Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. Benchchem.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education.
- Sonogashira troubleshooting help needed. Reddit.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Chemical Communications.
- A Comparative Guide to Catalytic Systems for 5-Bromo-2-chloropyrimidine Couplings. Benchchem.
- Struggling to make a sonogashira coupling reaction happen. Reddit.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health.
- Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Institutes of Health.
- Stille reaction. Wikipedia.
- Model Stille coupling reactions using different catalyst systems. ResearchGate.
- Heck reaction. Wikipedia.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. National Institutes of Health.
- Stille Coupling. Organic Chemistry Portal.
- Technical Support Center: Troubleshooting Sonogashira Coupling with Purines. Benchchem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. reddit.com [reddit.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stille reaction - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Stille Coupling [organic-chemistry.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Overcoming low reactivity of 5-Bromo-4-methyl-2-(methylthio)pyrimidine
Welcome to the technical support center for 5-Bromo-4-methyl-2-(methylthio)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the synthetic challenges associated with this versatile but often unreactive building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs) on Reactivity
This section addresses common initial queries regarding the chemical behavior of this compound.
Q1: Why is this compound considered to have low reactivity in cross-coupling reactions?
A1: The reactivity of the C5-Br bond is significantly influenced by the electronic properties of the pyrimidine ring and its substituents. The methyl group at C4 (-CH₃) and the methylthio group at C2 (-SCH₃) are both electron-donating groups (EDGs). This electron donation increases the electron density of the pyrimidine ring, making the C5-Br bond stronger and less susceptible to oxidative addition by a palladium catalyst. Oxidative addition is often the rate-limiting step in many cross-coupling reactions, and a higher activation energy barrier for this step leads to what is observed as low reactivity.[1][2]
Q2: What is the general order of reactivity for halogens on a pyrimidine ring in palladium-catalyzed reactions?
A2: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions almost universally follows the order of bond dissociation energy: C-I > C-Br > C-Cl.[3][4] Therefore, a C5-bromo substituent is expected to be significantly more reactive than a C5-chloro substituent but less reactive than a C5-iodo substituent under identical conditions. This principle is crucial for designing selective coupling strategies on poly-halogenated pyrimidines.
Q3: Can the methylthio (-SCH₃) group interfere with my reaction?
A3: Yes, the sulfur atom in the methylthio group can act as a Lewis base and coordinate to the palladium catalyst. This can lead to catalyst inhibition or poisoning, reducing its overall activity and turnover number. While generally less problematic than a free thiol (-SH), this interaction can be significant, especially at higher temperatures or with certain catalyst systems.[5] Using ligands that form very stable complexes with palladium can sometimes mitigate this issue.
Q4: Is Nucleophilic Aromatic Substitution (SNAr) a viable alternative at other positions on this molecule?
A4: Nucleophilic Aromatic Substitution (SNAr) is generally difficult on this specific substrate under standard conditions. SNAr reactions are favored on electron-deficient aromatic rings, typically with strong electron-withdrawing groups positioned ortho or para to the leaving group.[6] In this compound, the electron-donating nature of the methyl and methylthio groups disfavors the formation of the negatively charged Meisenheimer intermediate required for the SNAr mechanism.[7]
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This section provides in-depth troubleshooting guides for the three most common cross-coupling reactions attempted with this substrate.
Logical Flow for Troubleshooting a Failed Coupling Reaction
The following diagram outlines a systematic approach to diagnosing and solving issues with a low-yielding or failed reaction.
Caption: A systematic workflow for troubleshooting cross-coupling reactions.
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but its application to electron-rich heteroaryl bromides like ours requires careful optimization.
Q5: My Suzuki coupling is not proceeding. I see only starting material. What is the most likely cause?
A5: The most probable cause is a failure of the initial oxidative addition step. As discussed in Q1, the electron-rich nature of the pyrimidine ring makes the C5-Br bond resistant to cleavage by the Pd(0) catalyst.[8]
Troubleshooting Steps:
-
Increase Temperature: This is the most direct way to overcome the activation energy barrier. If you are running the reaction at 80-90 °C, increase it to 100-120 °C. Ensure you are using a high-boiling-point solvent like dioxane or toluene in a sealed vessel.
-
Change the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this substrate. Switch to modern, electron-rich, and sterically hindered biaryl monophosphine ligands. These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is more effective at oxidative addition.[9] Excellent choices include SPhos, XPhos, or RuPhos.[10]
-
Check Your Base: The base plays a critical role in the transmetalation step. Ensure your base is finely powdered and anhydrous. Potassium phosphate (K₃PO₄) is often more effective than carbonates for challenging couplings.[11][12]
Q6: I'm observing significant debromination (hydrodehalogenation) of my starting material. How can I prevent this?
A6: Debromination occurs when the palladium intermediate reacts with a proton source before the desired coupling can take place. This is often exacerbated by inefficient transmetalation from the boronic acid.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Water can be a proton source.
-
Boronic Ester vs. Acid: Consider using a boronic acid pinacol ester (BPin) instead of the boronic acid. Boronic esters are often more stable, have better solubility, and can sometimes lead to cleaner reactions with less protodeboronation and subsequent debromination.
-
Optimize the Base: A base that is too strong or too soluble can sometimes promote side reactions. If using an aqueous base solution, try switching to an anhydrous, solid base like K₃PO₄ or Cs₂CO₃.
Suzuki-Miyaura Coupling: Recommended Starting Protocol
The following protocol is a robust starting point for optimization.
| Reagent | Stoichiometry (eq.) | Example MW ( g/mol ) | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 235.11 | 235 mg | The limiting reagent. |
| Arylboronic Acid | 1.2 - 1.5 | Varies | 1.2 - 1.5 mmol | Use a slight excess to drive the reaction. |
| Pd(OAc)₂ | 0.02 - 0.05 | 224.50 | 4.5 - 11.2 mg | A common and effective Pd(II) pre-catalyst. |
| SPhos | 0.04 - 0.10 | 410.50 | 16.4 - 41.0 mg | Use a Pd:Ligand ratio of 1:2. |
| K₃PO₄ | 2.0 - 3.0 | 212.27 | 425 - 637 mg | Must be anhydrous and finely powdered. |
| 1,4-Dioxane / H₂O | 4:1 to 10:1 v/v | - | 4-5 mL | Rigorously degas the solvent mixture before use. |
Step-by-Step Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.[12]
Guide 2: Buchwald-Hartwig Amination
Forming a C-N bond with this substrate can be particularly challenging due to potential amine coordination to the catalyst and the inherent low reactivity.
Q7: My Buchwald-Hartwig amination is failing. What are the unique challenges for this reaction?
A7: In addition to the difficult oxidative addition, the amine substrate itself can coordinate to the palladium center, competing with the phosphine ligand and potentially deactivating the catalyst.[13] Furthermore, strong bases like sodium tert-butoxide (NaOtBu) can be problematic with some functional groups.
Troubleshooting Steps:
-
Ligand is Critical: The choice of ligand is even more critical here than in Suzuki couplings. Bulky dialkylbiaryl phosphine ligands are essential.[10][14] For primary amines, BrettPhos is an excellent choice.[15] For secondary amines, consider XPhos or RuPhos. These ligands create a sterically crowded coordination sphere around the palladium, which favors reductive elimination—the final C-N bond-forming step.[16]
-
Base Selection: While NaOtBu is common, it can be aggressive. Consider weaker bases like cesium carbonate (Cs₂CO₃) or lithium bis(trimethylsilyl)amide (LiHMDS), especially if your amine has sensitive functional groups.[15]
-
Pre-catalyst Choice: Using a pre-formed palladium pre-catalyst complex (e.g., an XPhos-Pd-G3 pre-catalyst) can provide a more active and stable initial catalytic species, leading to more reproducible results.
Buchwald-Hartwig Amination: Recommended Starting Protocol
| Reagent | Stoichiometry (eq.) | Example MW ( g/mol ) | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 235.11 | 235 mg | The limiting reagent. |
| Amine | 1.1 - 1.3 | Varies | 1.1 - 1.3 mmol | Ensure the amine is pure and dry. |
| Pd₂(dba)₃ | 0.02 | 915.72 | 18.3 mg | A common Pd(0) source. |
| BrettPhos | 0.08 | 536.68 | 42.9 mg | Use a Pd:Ligand ratio of 1:2 (or 1:4 relative to Pd₂(dba)₃). |
| NaOtBu | 1.5 - 2.0 | 96.10 | 144 - 192 mg | Handle in a glovebox as it is hygroscopic. |
| Toluene | - | - | 5 mL | Use anhydrous, degassed solvent. |
Step-by-Step Procedure:
-
In an inert atmosphere glovebox, add this compound, NaOtBu, Pd₂(dba)₃, and BrettPhos to a reaction vial.
-
Add the amine followed by anhydrous, degassed toluene.
-
Seal the vial and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and quench carefully with water.
-
Filter, separate the organic layer, wash with brine, dry over Na₂SO₄, concentrate, and purify.[13]
Guide 3: Sonogashira Coupling
Introducing an alkyne at the C5 position via Sonogashira coupling is a valuable transformation, but it is often plagued by low yields and side reactions.
Q8: My Sonogashira reaction is giving a low yield, and I see a lot of alkyne homocoupling (Glaser coupling). What's wrong?
A8: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when the oxidative addition of the aryl halide is slow.[17] The copper co-catalyst, essential for activating the alkyne, also catalyzes this unwanted dimerization.
Troubleshooting Steps:
-
Increase Temperature: As with other couplings, a higher temperature (80-100 °C) can accelerate the rate-limiting oxidative addition of the C5-Br bond, allowing it to outcompete the Glaser coupling.[17]
-
Use a More Active Ligand: For difficult aryl bromides, standard Pd/PPh₃ systems may be insufficient. Using a more electron-rich and bulky ligand like P(t-Bu)₃ can significantly improve the rate of oxidative addition.[18][19]
-
Minimize Oxygen: Glaser coupling is an oxidative process. Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas.
-
Consider Copper-Free Conditions: Several modern protocols exist for copper-free Sonogashira couplings, which completely eliminate the Glaser side reaction. These typically require a palladium catalyst and a suitable base (often an amine like pyrrolidine or piperidine) in a polar aprotic solvent.
Sonogashira Coupling: Recommended Starting Protocol (Copper-Cocatalyzed)
Caption: Simplified mechanism of a copper-cocatalyzed Sonogashira coupling.
| Reagent | Stoichiometry (eq.) | Example MW ( g/mol ) | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 235.11 | 235 mg | The limiting reagent. |
| Terminal Alkyne | 1.2 - 1.5 | Varies | 1.2 - 1.5 mmol | Must be pure. |
| PdCl₂(PPh₃)₂ | 0.02 - 0.05 | 701.90 | 14.0 - 35.1 mg | A stable and common Pd(II) pre-catalyst. |
| Copper(I) Iodide (CuI) | 0.04 - 0.10 | 190.45 | 7.6 - 19.0 mg | Use a fresh, high-purity source. |
| Triethylamine (Et₃N) | 2.0 - 3.0 | 101.19 | 278 - 417 µL | Acts as both the base and a solvent. |
| DMF or THF | - | - | 5 mL | Use anhydrous, degassed solvent. |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., DMF), followed by triethylamine and the terminal alkyne via syringe.
-
Heat the reaction to 60-80 °C and stir. Monitor progress by TLC or LC-MS.[4][20]
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with aqueous NH₄Cl solution (to remove copper salts) and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
References
- BenchChem (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 5-Bromo-2,4-bis(methylthio)pyrimidine. BenchChem.
- Smolecule (2023). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Smolecule.
- ACS Omega (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction. ACS Publications.
- Benchchem (2025). 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine. Benchchem.
- BenchChem (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- BenchChem (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives. BenchChem.
- Wikipedia (2023). Buchwald–Hartwig amination. Wikipedia.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
- Journal of the American Chemical Society (2004). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. ACS Publications.
- BenchChem (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
- BenchChem (2025). 5-Bromo-2,4-bis(methylthio)pyrimidine: A Versatile Building Block in Modern Organic Synthesis. BenchChem.
- Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Reddit (2020). Sonogashira troubleshooting help needed. r/Chempros.
- BenchChem (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- BenchChem (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. BenchChem.
- Sussex Drug Discovery Centre (2013). Guidelines for Sonogashira cross-coupling reactions. University of Sussex.
- ResearchGate (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. ResearchGate.
- BenchChem (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
- ACS Publications (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.
- YouTube (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
- BenchChem (2025). A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry. BenchChem.
- Chemistry LibreTexts (2024). Sonogashira Coupling. Chemistry LibreTexts.
- MDPI (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- Chemistry Stack Exchange (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Stack Exchange.
- Chemistry LibreTexts (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
Sources
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Preventing Debromination in Reactions with 5-Bromopyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides expert guidance, field-proven insights, and optimized protocols to address a common and frustrating challenge in synthetic chemistry: the unwanted debromination of 5-bromopyrimidines. As a key building block in medicinal chemistry and materials science, ensuring the integrity of the C-Br bond during functionalization is paramount for achieving high yields and product purity.
This resource is structured to help you diagnose the root causes of this pervasive side reaction and implement effective, evidence-based solutions in your experimental work.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of 5-bromopyrimidine and the mechanisms that lead to undesired C-Br bond cleavage.
Q1: Why is 5-bromopyrimidine so susceptible to debromination?
The susceptibility of 5-bromopyrimidine to debromination stems from the inherent electronic properties of the pyrimidine ring. The two nitrogen atoms are strongly electron-withdrawing, which makes the ring electron-deficient.[1] This electronic pull polarizes the C-Br bond, but more importantly, it makes the pyrimidine ring susceptible to reactions that can lead to C-Br bond cleavage, particularly under the conditions used for cross-coupling and organometallic reactions.[2][3]
Q2: What is the primary mechanism of debromination in palladium-catalyzed cross-coupling reactions?
In palladium-catalyzed reactions like Suzuki, Heck, or Buchwald-Hartwig amination, the most common pathway for debromination (also called hydrodebromination) involves the formation of a palladium-hydride (Pd-H) species.[2][4] This highly reactive species can insert itself into the catalytic cycle, competing with the desired cross-coupling pathway. Instead of the intended product, the Pd-H species reacts with the pyrimidine intermediate to replace the bromine atom with hydrogen, reducing your starting material and lowering the overall yield.[2][3]
Sources for the problematic hydride can include:
-
Bases: Strong bases, particularly alkoxides, can generate Pd-H species.[4]
-
Solvents: Alcohols or even trace amounts of water in the reaction can act as hydride donors.[5][6]
-
Reagents: Impurities in other reagents can sometimes contribute to this side reaction.
Q3: Under what other conditions can debromination occur?
Besides palladium-catalyzed reactions, debromination is a significant issue in organometallic chemistry, especially during metal-halogen exchange to form lithiated intermediates. If a 5-lithiopyrimidine species is generated, it is highly basic and will be readily quenched by any available proton source.[7] If trace amounts of water, alcohols, or other protic impurities are present in the reaction flask, the lithiated intermediate will be protonated, resulting in the debrominated pyrimidine byproduct instead of reacting with your desired electrophile.[8]
Troubleshooting Guide: Reaction-Specific Solutions
This guide provides actionable steps to diagnose and solve debromination issues in common reaction types.
Scenario 1: Significant Debromination in Suzuki-Miyaura Coupling
Symptom: Your reaction yields a mixture of the desired coupled product and a significant amount of pyrimidine byproduct, complicating purification and reducing yield.
Root Cause: The conditions are favoring the formation and reaction of a Pd-H species over the desired transmetalation and reductive elimination steps of the Suzuki-Miyaura catalytic cycle.[9]
Troubleshooting Workflow
This workflow provides a systematic approach to identifying and resolving the source of debromination.
Caption: A step-by-step workflow for troubleshooting debromination.
Data-Driven Optimization
The choice of base and ligand is critical. The following tables provide illustrative data based on general trends to guide your optimization.
Table 1: Illustrative Effect of Base on Debromination in a Model Suzuki Coupling
| Entry | Base | Temperature (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) |
|---|---|---|---|---|
| 1 | NaOt-Bu | 100 | 40 | 55 |
| 2 | K₂CO₃ | 100 | 75 | 20 |
| 3 | K₃PO₄ | 80 | 92 | <5 |
Data is illustrative and based on trends where strong bases promote debromination, while milder inorganic bases suppress it.[4][10]
Table 2: Illustrative Comparison of Ligands in a K₃PO₄-Mediated Suzuki Coupling
| Entry | Ligand | Catalyst Loading (mol%) | Desired Product Yield (%) | Debrominated Byproduct (%) |
|---|---|---|---|---|
| 1 | PPh₃ | 5 | 60 | 30 |
| 2 | XPhos | 2 | 94 | <5 |
| 3 | SPhos | 2 | 92 | <7 |
Data is illustrative. Modern biarylphosphine ligands like XPhos and SPhos accelerate the desired coupling, outcompeting debromination.[11][12]
Optimized Protocol: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol incorporates best practices to suppress hydrodebromination.
Reagents & Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (5:1 mixture)
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine, the arylboronic acid, and K₃PO₄.
-
In a glovebox or under a positive stream of inert gas, add the palladium precursor (Pd₂(dba)₃) and the ligand (SPhos).
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Scenario 2: Debromination in Buchwald-Hartwig Amination
Symptom: The primary product observed is pyrimidine, with little to no formation of the desired C-N coupled product.
Root Cause: Similar to Suzuki coupling, conditions are promoting hydrodehalogenation. The choice of base is particularly critical in C-N bond formation.[13]
Key Optimization Points:
-
Base Selection: While strong bases like NaOt-Bu are standard for Buchwald-Hartwig amination, they are a primary cause of debromination with sensitive substrates.[13] Switching to weaker inorganic bases like Cs₂CO₃ or K₃PO₄ is a highly effective first step, though it may require a modest increase in temperature or reaction time to achieve full conversion.[13]
-
Ligand Choice: The ligand must facilitate rapid reductive elimination to form the C-N bond. Screening a panel of ligands is often necessary. Good starting points for pyrimidine substrates include bulky biarylphosphine ligands like XPhos or catalysts like DavePhos Pd G4.[14][15]
-
Solvent: Toluene and 1,4-dioxane are generally the most effective and reliable solvents for this transformation.[13]
Optimized Protocol: Buchwald-Hartwig Amination of 5-Bromopyrimidine
Reagents & Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous, degassed toluene
-
Oven-dried Schlenk tube
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor, ligand, and base under an inert atmosphere.
-
Seal the tube, and evacuate and backfill with argon (repeat 3 times).
-
Add the degassed toluene, followed by 5-bromopyrimidine and the amine coupling partner.
-
Seal the tube tightly and heat to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, dilute the reaction mixture with ethyl acetate, filter through a pad of celite, and concentrate.
-
Purify the crude product by flash column chromatography.
Scenario 3: Debromination during Lithiation and Electrophilic Quench
Symptom: After performing a halogen-metal exchange on 5-bromopyrimidine with an organolithium reagent (e.g., n-BuLi) and adding an electrophile, the main product isolated is pyrimidine.
Root Cause: The highly reactive 5-lithiopyrimidine intermediate is being quenched by a proton source before it can react with the intended electrophile.[7]
Mechanism: Competing Reaction Pathways
Caption: Competing pathways after formation of the lithiated intermediate.
Critical Control Parameters:
-
Absolute Anhydrous Conditions: This is the most critical factor. All glassware must be rigorously flame- or oven-dried. Solvents must be passed through a purification system (e.g., alumina column) or freshly distilled from an appropriate drying agent.
-
Low Temperature: The halogen-lithium exchange and the subsequent quench must be performed at low temperatures (typically -78 °C, a dry ice/acetone bath) to maintain the stability of the organolithium intermediate and prevent side reactions.[7]
-
Slow Reagent Addition: The organolithium reagent should be added dropwise to the solution of 5-bromopyrimidine at -78 °C. This helps control the exotherm and minimizes localized concentration gradients that can lead to undesired reactions.[4]
-
High-Purity Electrophile: Ensure the electrophile is pure and anhydrous. Any acidic impurities will consume the lithiated species.
References
- BenchChem Technical Support. (2025). Preventing debromination in reactions with 2-Bromo-4-iodopyridine.
- BenchChem Technical Support. (2025). Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine.
- BenchChem Technical Support. (2025). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.
- BenchChem Technical Support. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
- ResearchGate. Mechanism for Palladium catalyzed Suzuki cross-coupling reaction. [Link]
- Reddit. (2018).
- BenchChem Technical Support. (2025).
- De Nanteuil, F. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Molecules. [Link]
- BenchChem Technical Support. (2025).
- Reddit. (2018).
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
- Larsson, U. et al. (2014). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules. [Link]
- Chemistry LibreTexts. (2023).
- BenchChem Technical Support. (2025). Preventing debromination during reactions with 3,4-Dibromothiophene.
- Horváth, G. et al. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules. [Link]
- Palmer, M. H. et al. (2021). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. International Journal of Molecular Sciences. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Thermal Instability of Pyrimidine Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for managing the thermal instability of pyrimidine intermediates during chemical synthesis. Pyrimidine scaffolds are central to numerous pharmaceuticals, but their synthesis is often plagued by the thermal lability of key intermediates, leading to yield loss, byproduct formation, and purification challenges. This resource consolidates field-proven insights and foundational chemical principles to help you navigate these complexities with confidence.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary drivers of thermal instability in pyrimidine intermediates?
The stability of the pyrimidine ring is significantly influenced by its electronic properties and substitution patterns. The ring itself is electron-deficient, which facilitates nucleophilic attack but can also be a source of instability, particularly when heated.[1] Key factors include:
-
Electron-Withdrawing and Leaving Groups: Substituents like halogens or nitro groups can activate the ring for nucleophilic substitution but may also increase susceptibility to degradation at elevated temperatures.
-
Steric Hindrance: Bulky groups can introduce ring strain, potentially lowering the energy barrier for ring-opening or rearrangement reactions.[2]
-
Reaction Conditions: The presence of strong acids, bases, or residual catalysts can promote decomposition pathways that are negligible at lower temperatures.[3] High temperatures can also lead to the decomposition of reagents like urea into ammonia, which can then participate in side reactions.[4]
-
Atmosphere: Sensitivity to air and moisture is common, and oxidative degradation can occur, especially at higher temperatures.[5]
FAQ 2: What are the common decomposition pathways for pyrimidine intermediates under thermal stress?
While specific pathways are substrate-dependent, several general degradation patterns are observed:
-
Ring Cleavage: This is a common decomposition route, often initiated by hydrolysis or nucleophilic attack at electron-deficient positions (C2, C4, C6).[1] In some instances, the ring can be opened between N3 and C4.[6]
-
Hydrolysis: Amidine and enamine functionalities within pyrimidine precursors are susceptible to hydrolysis, particularly under acidic or basic conditions, which can be exacerbated by heat.
-
Side Reactions with Reagents: In multicomponent reactions like the Biginelli synthesis, elevated temperatures can favor alternative pathways, such as the formation of Hantzsch-type dihydropyridine byproducts.[4]
-
Polymerization: Some reactive intermediates or byproducts, such as certain aldehydes, can polymerize or self-condense at high temperatures, leading to tar or char formation.[7]
The following diagram illustrates a generalized reductive degradation pathway, which shares conceptual similarities with hydrolytic and other chemical degradation routes involving ring opening.
Caption: Generalized pyrimidine degradation pathway.[8][9][10]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing a systematic approach to diagnosis and resolution.
Issue 1: My reaction mixture is turning dark brown or black at elevated temperatures, and the yield is low.
Symptoms:
-
Significant color change to dark brown or black (charring).
-
Low yield of the desired product.
-
Difficult purification due to tar-like substances.
Possible Causes & Solutions:
This is a classic sign of thermal decomposition. The high temperature is likely initiating multiple side reactions and degradation pathways.
| Potential Cause | Diagnostic Action | Proposed Solution |
| Excessive Reaction Temperature | Review the literature for the reported optimal temperature range for your specific transformation. Run small-scale experiments at incrementally lower temperatures. | Lower the reaction temperature. While this may increase the required reaction time, it is the most effective way to minimize thermal degradation.[4] |
| Localized Hotspots | Assess the efficiency of your stirring mechanism. Inadequate mixing can lead to localized overheating, even if the external temperature probe reads correctly. | Improve agitation. Use a more powerful overhead stirrer for viscous reactions. For scaling up, consider a reactor with better heat transfer capabilities.[3] |
| Inappropriate Solvent | The chosen solvent may have too high a boiling point, or it may not be effectively dissipating heat. | Switch to a lower-boiling solvent that still allows for an adequate reaction rate. Alternatively, using a refluxing solvent can help dissipate heat through evaporative cooling.[3] |
| Catalyst-Induced Decomposition | The catalyst may be too aggressive at the reaction temperature, promoting side reactions. | Consider using a milder catalyst. For example, in a Biginelli reaction, switching from a strong Brønsted acid to a Lewis acid like FeCl₃ or ZnCl₂ might be beneficial.[7] |
Experimental Protocol: Optimizing Reaction Temperature
-
Setup: Prepare 4-5 small-scale reactions (e.g., 50 mg of limiting reagent) in parallel.
-
Temperature Gradient: Set each reaction at a different temperature. For example, if the original protocol called for 120°C, set up reactions at 120°C, 110°C, 100°C, and 90°C.
-
Monitoring: Monitor the progress of each reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals (e.g., every hour).[11] Note the time it takes for the starting material to be consumed and the relative amount of byproduct formation (indicated by new spots on TLC or peaks in HPLC).
-
Analysis: Compare the final yield and purity from each reaction. The optimal temperature will provide a reasonable reaction time with minimal byproduct formation.
Issue 2: HPLC/LC-MS analysis shows multiple unexpected peaks with similar mass to my product.
Symptoms:
-
HPLC chromatogram shows several peaks close to the product's retention time.
-
Mass spectrometry reveals these peaks have the same mass-to-charge ratio (m/z) as the desired product.
Possible Causes & Solutions:
This scenario strongly suggests the formation of isomers, which can be a result of thermal rearrangement or lack of regioselectivity.
| Potential Cause | Diagnostic Action | Proposed Solution |
| Lack of Regioselectivity | Review the reaction mechanism. Are there multiple reactive sites that could lead to different isomers? | Modify the synthetic strategy to improve regioselectivity. This may involve using protecting groups to block alternative reactive sites or choosing a different set of starting materials with directing groups.[5] |
| Thermal Rearrangement | This is common in certain heterocyclic systems (e.g., Dimroth rearrangement).[1] Run the reaction at a lower temperature and monitor for the formation of the isomeric byproducts over time. | Lowering the reaction temperature is the primary solution. If the rearrangement is still problematic, a different synthetic route that avoids the labile intermediate may be necessary. |
| Product Degradation during Workup | The product itself might be unstable under the workup or purification conditions (e.g., on silica gel). | Buffer the silica gel with a small amount of a non-nucleophilic base like triethylamine (1-2% in the eluent) to neutralize acidic sites.[12] Perform extractions and purification at reduced temperatures. |
Workflow for Investigating Isomer Formation
Caption: A logical workflow for diagnosing the cause of isomer formation.
Issue 3: My reaction stalls and does not go to completion, even with extended heating.
Symptoms:
-
TLC/HPLC analysis shows the presence of both starting materials and product, with the ratio remaining constant over time.
-
Increasing the temperature leads to decomposition rather than further conversion.
Possible Causes & Solutions:
This often points to an equilibrium process or deactivation of a key reagent or catalyst.
| Potential Cause | Diagnostic Action | Proposed Solution |
| Reversible Reaction | Check if the reaction is known to be reversible. Often, a condensation step that releases a small molecule (like water) is an equilibrium. | Drive the equilibrium forward by removing the byproduct as it forms. For water, use a Dean-Stark apparatus or add a dehydrating agent (e.g., molecular sieves). |
| Catalyst Deactivation | The catalyst may be unstable at the reaction temperature or be poisoned by impurities. | Add the catalyst portion-wise throughout the reaction. Ensure all reagents and solvents are of high purity and anhydrous if necessary.[4] Consider using a more thermally robust catalyst.[13] |
| Intermediate Instability | A key intermediate may be degrading faster than it can be converted to the product. | This is a challenging scenario. A potential solution is a "semi-batch" or continuous feeding approach, where one reactant is added slowly to keep the concentration of the unstable intermediate low at all times.[3] |
| Insolubility of an Intermediate | An intermediate may be precipitating out of the solution, effectively halting the reaction. | Change to a solvent system that can better solubilize all components and intermediates throughout the reaction course.[7] |
Analytical Monitoring Techniques
Effective management of thermal instability relies on robust reaction monitoring.
| Technique | Application | Advantages | Limitations |
| TLC | Rapid qualitative check for disappearance of starting materials and appearance of products/byproducts. | Fast, inexpensive, good for initial screening.[11] | Not quantitative, can be difficult to interpret with complex mixtures, streaking can occur.[11] |
| HPLC/UPLC | Quantitative analysis of reaction progress, purity assessment, and detection of isomers. | Highly reproducible, quantitative, high resolution.[14][15] | Slower than TLC, requires method development. |
| LC-MS | Identification of products, intermediates, and byproducts by molecular weight. | High sensitivity and specificity, provides structural information.[11] | More expensive, complex instrumentation. |
| NMR Spectroscopy | In-situ monitoring to observe the formation of intermediates and products in real-time without sampling. | Provides detailed structural information, non-invasive.[11] | Lower sensitivity, requires specialized equipment (NMR tubes for heating). |
| Reaction Calorimetry | Measures the heat evolved during a reaction, crucial for assessing thermal hazards and safe scale-up. | Provides critical safety data (heat of reaction, onset of decomposition).[3] | Specialized equipment required, not for routine monitoring. |
References
- Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]
- Ashihara, H., & Crozier, A. (2020). Degradation of Pyrimidine Nucleotides.
- Wikipedia. Pyrimidine metabolism. [Link]
- Zrenner, R., et al. (2006). The reductive pathway for the degradation of pyrimidine nucleotides in Arabidopsis.
- Harvey, R. A., & Ferrier, D. R. (2011). Pyrimidine Synthesis and Degradation.
- Science.gov.
- Wikipedia. Pyrimidine. [Link]
- Lavrukhin, S. V., & Zabolotnyi, M. A. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- Douglas, C. J., et al. (2021). A deconstruction–reconstruction strategy for pyrimidine diversification.
- Perillo, M., et al. (2020). Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid derivatives. Applied Microbiology and Biotechnology. [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-4-methyl-2-(methylthio)pyrimidine
Welcome to the technical support center for experiments involving 5-Bromo-4-methyl-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and its impact on the reactivity of this versatile heterocyclic compound. Here, we address common challenges and provide troubleshooting strategies in a practical question-and-answer format, grounded in established principles of physical organic chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am planning a nucleophilic aromatic substitution (SNAr) reaction to replace the bromine atom on this compound. Which type of solvent should I choose?
Answer: The choice of solvent is critical for the success of your SNAr reaction. The reactivity of the pyrimidine ring is influenced by the solvent's ability to stabilize the transition state and solvate the nucleophile. For SNAr reactions, polar aprotic solvents are generally the preferred choice.
-
Expertise & Experience: Polar aprotic solvents, such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN), excel at solvating cations while leaving the anionic nucleophile relatively "bare" and more reactive. This enhances the nucleophile's ability to attack the electron-deficient pyrimidine ring. In contrast, polar protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that significantly dampens its reactivity and slows down the SNAr reaction.[1][2]
-
Trustworthiness: To illustrate this, consider the general mechanism of an SNAr reaction, which proceeds through a negatively charged intermediate known as a Meisenheimer complex. Polar aprotic solvents can stabilize the accompanying cation of the nucleophilic salt without deactivating the nucleophile itself, thus favoring the forward reaction.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines
-
To a solution of this compound in a polar aprotic solvent such as DMF or DMSO, add the desired amine (1-1.2 equivalents).
-
If the amine is used as a salt, or if the reaction is sluggish, a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2-3 equivalents) can be added.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase, dry it, and concentrate it under reduced pressure.
-
Purify the residue by column chromatography.[3]
Question 2: My SNAr reaction is proceeding very slowly or not at all. What are the potential solvent-related issues?
Answer: A sluggish or stalled SNAr reaction can often be traced back to solvent choice and reaction conditions. Here’s a troubleshooting guide:
| Potential Issue | Explanation | Recommended Action |
| Use of a Protic Solvent | As mentioned, protic solvents like alcohols or water can hydrogen bond with your nucleophile, severely reducing its reactivity.[1][2] | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. |
| Low Solvent Polarity | While polar aprotic solvents are ideal, using a nonpolar aprotic solvent (e.g., toluene, hexane) may not sufficiently stabilize the charged Meisenheimer intermediate, thus slowing the reaction. | If your starting materials are soluble, consider a more polar aprotic solvent. If solubility is an issue in highly polar solvents, a mixture of a polar aprotic solvent with a less polar co-solvent might be effective. |
| Poor Solubility of Reactants | If your this compound or nucleophile is not fully dissolved, the reaction will be heterogeneous and slow. | Choose a solvent in which all reactants are fully soluble at the reaction temperature. Gentle heating can sometimes improve solubility and reaction rate. |
| Presence of Water | Contamination with water in your aprotic solvent can introduce protic character, leading to reduced nucleophilicity. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. |
Question 3: I am observing unexpected side products in my reaction. Could the solvent be the cause?
Answer: Yes, the solvent can play a role in the formation of side products. Here are a few scenarios:
-
Reaction with the Solvent: Some solvents can participate in the reaction. For example, in the presence of a strong base, DMF can be a source of dimethylamine, which could act as a nucleophile. While less common, it is a possibility to consider.
-
Solvent-Mediated Decomposition: Although this compound is relatively stable, prolonged heating in certain solvents could lead to decomposition. For instance, related compounds show limited thermal stability.[4]
-
Altered Reaction Pathway: The solvent can influence the reaction mechanism. While SNAr is the most likely pathway for nucleophilic substitution on this pyrimidine ring, extreme solvent conditions could potentially favor other mechanisms, although this is less common for this class of compounds.[5]
Question 4: How does the methylthio (-SCH3) group influence the reactivity and my choice of solvent?
Answer: The 2-(methylthio) group plays a significant role in the electronic properties of the pyrimidine ring and can also be a site of reactivity.
-
Electronic Effects: The sulfur atom can act as a mild electron-donating group through resonance, which could slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. However, the overall electron-deficient nature of the pyrimidine ring still allows for SNAr reactions.
-
Oxidation: The methylthio group is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially in the presence of oxidizing agents or under harsh conditions.[4] Oxidation to the electron-withdrawing sulfonyl group would significantly activate the pyrimidine ring for nucleophilic substitution.
-
Solvent Considerations: When choosing a solvent, ensure it is free of oxidizing impurities, especially if the reaction requires heating. The moderate oxidative stability of the methylthio group should be taken into account.[4]
Visualization of Solvent Effects on SNAr
The following diagram illustrates the differential solvation of a nucleophile in protic versus aprotic solvents and its effect on the SNAr reaction rate.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in Friedel-Crafts acylation with pyrimidine derivatives
Welcome to the technical support guide for troubleshooting Friedel-Crafts acylation with pyrimidine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this challenging yet crucial transformation. As specialists in synthetic organic chemistry, we understand that low yields in this specific reaction are a common frustration. This guide provides in-depth, experience-driven insights and actionable solutions to help you optimize your experimental outcomes.
The Core Challenge: The Electronic Nature of Pyrimidine
Before diving into specific troubleshooting scenarios, it is essential to understand the fundamental chemical principles that make the Friedel-Crafts acylation of pyrimidines inherently difficult. The pyrimidine ring is a π-deficient heteroaromatic system. The two nitrogen atoms are highly electronegative and exert a strong electron-withdrawing inductive effect, significantly reducing the nucleophilicity of the ring carbons.[1][2] This deactivation makes the ring resistant to attack by the electrophilic acylium ion generated in the reaction.
Furthermore, the lone pair of electrons on the ring nitrogens can act as Lewis bases, readily coordinating with the Lewis acid catalyst (e.g., AlCl₃).[3] This interaction leads to two major problems:
-
Catalyst Sequestration: The catalyst becomes non-productively bound, often requiring stoichiometric or even excess amounts to drive the reaction.[4][5]
-
Ring Deactivation: The formation of a complex between the nitrogen and the Lewis acid places a positive charge on the ring, further deactivating it towards electrophilic attack.[6]
The following diagram illustrates this deactivation pathway.
Sources
Technical Support Center: Catalyst Optimization for Multicomponent Reactions Involving Pyrimidines
Welcome to the Technical Support Center dedicated to the synthesis of pyrimidines via multicomponent reactions (MCRs). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalyst and reaction optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system of troubleshooting and optimization based on established mechanistic principles and field-proven insights.
Structure of This Guide
This center is structured as a dynamic question-and-answer forum. We address the most pressing and frequently encountered issues in pyrimidine MCRs, from plummeting yields to elusive stereoselectivity. Each section provides not just a solution, but a diagnostic workflow to empower you to solve problems systematically.
Core Sections:
-
FAQs: Low Yield and Incomplete Conversion
-
FAQs: Managing Selectivity (Chemoselectivity & Stereoselectivity)
-
FAQs: Catalyst Stability, Deactivation, and Recycling
-
Advanced Protocols and Methodologies
-
Reference Data Tables
FAQs: Low Yield and Incomplete Conversion
This is often the first sign that a reaction requires optimization. Low conversion of starting materials or a low isolated yield of the desired pyrimidine can stem from several factors.
Q1: My Biginelli reaction is giving a very low yield, and TLC/LCMS analysis shows a significant amount of unreacted starting materials. What are the likely causes and solutions?
A1: Senior Application Scientist Insights
Low conversion is a classic optimization problem that typically points to issues with activation energy, catalyst efficacy, or reagent stability. Let's break down the probable causes and the corresponding troubleshooting steps.
Underlying Causes & Troubleshooting Workflow:
-
Insufficient Catalyst Activity: The catalyst is the engine of the reaction. Without sufficient activity, the reaction will stall.
-
Solution 1: Catalyst Choice & Loading: The choice of catalyst is critical. While classical methods use strong Brønsted acids like HCl, these can promote side reactions. Modern methods often employ Lewis acids which can be more effective and milder.[1] If you are not using a catalyst, product formation is often difficult, resulting in poor yields.[1][2]
-
Action: Screen a panel of Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃, ZnCl₂) and Brønsted acids (e.g., p-TsOH, sulfamic acid). Start with a catalyst loading of 10 mol% and optimize down. For a direct comparison of catalyst performance, see Table 3.
-
-
Solution 2: Catalyst Deactivation: Ensure your catalyst is active. Reusable catalysts may need regeneration, and hygroscopic Lewis acids (like ZnCl₂) must be stored under anhydrous conditions.
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a pivotal role in reaction kinetics and equilibrium.
-
Solution 1: Temperature Adjustment: The reaction may not be reaching the necessary activation energy.
-
Action: Gradually increase the reaction temperature in 10 °C increments while monitoring the reaction progress by TLC. Be aware that excessive heat can promote side reactions, such as the formation of Hantzsch dihydropyridines.[3]
-
-
Solution 2: Solvent Optimization: The solvent affects reactant solubility and can influence the reaction mechanism. Polar solvents are generally preferred for the Biginelli reaction.[1]
-
-
Purity of Reagents: Impurities in your starting materials can act as catalyst poisons or participate in unwanted side reactions.[1]
-
Action: Ensure aldehydes are free of corresponding carboxylic acids (which can neutralize acid catalysts). Use high-purity urea/thiourea and β-ketoesters.
-
Below is a DOT script for a troubleshooting workflow for low yield issues.
FAQs: Managing Selectivity (Chemoselectivity & Stereoselectivity)
Achieving the correct isomer is paramount, especially in drug development. This section addresses the common selectivity challenges in pyrimidine MCRs.
Q2: My Biginelli reaction is producing a significant yellow, fluorescent byproduct, which I suspect is a Hantzsch 1,4-dihydropyridine (DHP). How can I suppress this side reaction?
A2: Senior Application Scientist Insights
This is a classic chemoselectivity problem in Biginelli chemistry. The Hantzsch pathway competes with the desired Biginelli pathway, particularly at higher temperatures where urea can decompose to ammonia—the nitrogen source for the Hantzsch reaction.[3][7]
Causality: The Biginelli reaction requires one equivalent of aldehyde, one of the β-dicarbonyl, and one of urea. The competing Hantzsch synthesis consumes one equivalent of aldehyde, two of the β-dicarbonyl, and ammonia.
Mitigation Strategies:
-
Temperature Control: This is the most critical parameter. Higher temperatures favor the Hantzsch pathway.
-
Action: Run the reaction at a lower temperature. For instance, if you are refluxing in ethanol (~78 °C), try running the reaction at 60 °C.[3]
-
-
Catalyst Choice: The nature of the catalyst can influence the selectivity between the two pathways.[7]
-
Action: Certain catalysts, like ceric ammonium nitrate (CAN), have been reported to efficiently catalyze the Biginelli reaction while minimizing the Hantzsch byproduct.[8] Screen different Lewis acids, as some may preferentially activate the urea-aldehyde pathway over the ammonia-aldehyde pathway.
-
-
Order of Addition: Minimizing the concentration of free ammonia is key.
-
Action: Consider adding the urea last to the reaction mixture. This may reduce the time it is exposed to high temperatures before reacting, thus minimizing its decomposition.[7]
-
-
Stoichiometry: Ensure you are not using a large excess of the β-ketoester, which would favor the Hantzsch pathway that consumes two equivalents.
The diagram below illustrates the competing reaction pathways.
Q3: I need to synthesize an enantiomerically enriched dihydropyrimidinone (DHPM), but my reaction using a standard Lewis acid catalyst is producing a racemic mixture. How can I induce stereoselectivity?
A3: Senior Application Scientist Insights
Achieving high enantioselectivity in the Biginelli reaction requires moving from achiral Lewis or Brønsted acids to a chiral catalytic system. The catalyst must create a chiral environment around the reacting species during the stereocenter-forming step.
Underlying Principle: The key stereocenter in a DHPM is typically at the C4 position, formed during the nucleophilic attack of the β-ketoester enol onto the acyliminium ion intermediate. A chiral catalyst will preferentially stabilize one of the two diastereomeric transition states, leading to an excess of one enantiomer.
Solutions for Asymmetric Catalysis:
-
Chiral Brønsted Acids: Chiral phosphoric acids (CPAs) derived from BINOL are highly effective. They can act as bifunctional catalysts, activating the imine electrophile via the acidic proton and orienting the nucleophile via the phosphate oxygen through hydrogen bonding.[4][9][10] The steric bulk of substituents on the catalyst can even be used to reverse the stereochemical outcome.[9][10]
-
Action: Replace your achiral acid with a chiral phosphoric acid, such as a TRIP-derived catalyst. See Table 4 for examples.
-
-
Chiral Lewis Acids: While less common for inducing high ee's in the Biginelli reaction compared to Brønsted acids, chiral Lewis acid complexes (e.g., with Yb(OTf)₃ and a chiral ligand) can be explored.
-
Organocatalysis: Chiral primary or secondary amines, often used in combination with an achiral Brønsted acid, can catalyze the reaction through a dual-activation mechanism, providing high enantioselectivity.[11] Proline and its derivatives are also viable options.[12]
Key Mechanistic Insight: Theoretical calculations have shown that chiral phosphoric acids simultaneously activate both the imine and the enol through a network of hydrogen bonds in the transition state.[10] This highly organized arrangement is the source of the stereochemical control.
FAQs: Catalyst Stability, Deactivation, and Recycling
The reusability of a catalyst is a cornerstone of green chemistry and process efficiency. Understanding deactivation and regeneration is crucial.
Q4: I am using a heterogeneous catalyst (e.g., silica-supported sulfonic acid) for a Hantzsch synthesis. After the first run, the catalytic activity drops significantly. What is causing this and how can I regenerate it?
A4: Senior Application Scientist Insights
Deactivation of solid-supported catalysts is common and usually results from either physical blockage of active sites (coking) or chemical modification/leaching of the catalytic species.
Potential Causes and Solutions:
-
Coking/Fouling: Organic material (starting materials, products, or polymeric byproducts) can adsorb strongly onto the catalyst surface, blocking the active sulfonic acid sites.
-
Regeneration Protocol: A common method to remove organic residues is through washing and calcination.
-
Filtration: After the reaction, filter the catalyst from the reaction mixture.
-
Washing: Wash the recovered catalyst sequentially with an organic solvent (e.g., acetone or ethanol) to remove physisorbed organics, followed by water.[13][14]
-
Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 100-120 °C) for several hours to remove residual solvent and water.
-
Calcination (if necessary): For severe coking, calcination at high temperatures can burn off stubborn organic deposits. However, this must be done carefully to avoid damaging the catalyst structure. This step is generally not required for simple washing regeneration.
-
-
-
Leaching: The sulfonic acid groups, although covalently bound, may slowly leach from the silica support under harsh reaction conditions (high temperature, aggressive solvents).
-
Mitigation: Operate under the mildest possible conditions (lower temperature, shorter reaction time) that still afford a good yield. The use of organic tethers to anchor the sulfonic acid group can also improve stability.[13]
-
Q5: I am using Yb(OTf)₃ as a catalyst. The literature says it's "reusable," but my reaction involves an aqueous workup. How can I effectively recover and reuse it?
A5: Senior Application Scientist Insights
Ytterbium(III) triflate is known to be a water-tolerant Lewis acid, which is a key advantage.[13] This property allows for its recovery even after an aqueous workup, a procedure that would hydrolyze and deactivate many other Lewis acids.
General Recovery Protocol for Yb(OTf)₃:
-
Aqueous Workup: Perform your standard aqueous workup. The Yb(OTf)₃ will preferentially partition into the aqueous layer.
-
Separate Layers: Separate the organic layer containing your product.
-
Evaporate Aqueous Layer: Collect all aqueous layers from the workup. Remove the water under reduced pressure (e.g., using a rotary evaporator). You will be left with a solid residue containing Yb(OTf)₃ and any water-soluble salts from your workup (e.g., from a bicarbonate wash).
-
Purification (if necessary): If the residue contains significant salt impurities, you may need to redissolve it in a minimal amount of water and filter off any insoluble material, or perform a recrystallization if a suitable solvent system is known. However, for many applications, the recovered solid can be used directly after thorough drying.
-
Thorough Drying: The recovered Yb(OTf)₃ must be rigorously dried to remove all traces of water before reuse. This can be achieved by drying under high vacuum, typically with gentle heating.
-
Test Activity: Before using the recovered catalyst in a large-scale reaction, it is prudent to test its activity on a small-scale pilot reaction to confirm its efficacy.
Advanced Protocols and Methodologies
This section provides detailed, step-by-step protocols for key experiments relevant to catalyst optimization.
Protocol 1: General Procedure for Catalyst Screening in a Biginelli Reaction
This protocol allows for the parallel screening of multiple catalysts to identify the most effective one for a specific set of substrates.
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.2 mmol)
-
Urea (1.5 mmol)
-
Solvent (e.g., Ethanol, 5 mL)
-
Catalyst panel (e.g., Yb(OTf)₃, InCl₃, FeCl₃, p-TsOH, Sulfamic Acid) (0.1 mmol, 10 mol%)
-
Reaction vials with stir bars
Procedure:
-
To a series of reaction vials, add the aldehyde (1.0 mmol), β-ketoester (1.2 mmol), and urea (1.5 mmol).
-
To each vial, add a different catalyst (0.1 mmol). Include one vial with no catalyst as a control.
-
Add the solvent (5 mL) to each vial.
-
Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reactions for a set period (e.g., 4 hours).
-
After cooling to room temperature, take a small aliquot from each reaction mixture for analysis.
-
Analyze the aliquots by TLC, GC-MS, or LC-MS to determine the relative conversion to the desired product.
-
Based on the results, select the most promising catalyst for further optimization of loading, temperature, and reaction time.
Protocol 2: Workup Procedure for Removing Unreacted Aldehyde
Unreacted aldehydes can often complicate purification due to similar polarities to the product. A bisulfite wash is an effective classical method for their removal.[5][15][16]
Procedure:
-
After the reaction is complete, cool the mixture and remove the reaction solvent under reduced pressure.
-
Dissolve the crude residue in a water-miscible organic solvent like methanol or DMF.[15]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake the mixture vigorously for 1-2 minutes.
-
Add an immiscible organic solvent (e.g., ethyl acetate) and additional water.
-
Transfer the mixture to a separatory funnel. The charged bisulfite-aldehyde adduct will partition into the aqueous layer.
-
Separate the layers. Wash the organic layer again with the saturated NaHSO₃ solution, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, now depleted of the unreacted aldehyde.
Reference Data Tables
Quantitative data is essential for making informed decisions. The following tables summarize performance metrics for various catalytic systems.
Table 1: Comparative Performance of Catalysts in the Biginelli Reaction (Reaction: Benzaldehyde, Ethyl Acetoacetate, Urea)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| No Catalyst | - | Ethanol | 78 | 18 h | <20 | [6] |
| HCl | 25 | Ethanol | 78 | 18 h | 45 | [6] |
| Yb(OTf)₃ | 10 | Solvent-free | 100 | 20 min | 95 | [6] |
| InBr₃ | 10 | Ethanol | Reflux | 7 h | >85 | [9][17] |
| FeCl₃·6H₂O | 10 | Solvent-free | 100 | 45 min | 96 | [18] |
| Sulfamic Acid | 20 | Solvent-free | 100 | 5 min (MW) | 95 | [4][19] |
| Ceric Ammonium Nitrate | 10 | Solvent-free | 100 | 3 min | 94 | [8] |
Table 2: Influence of Solvent on a Lewis Acid-Catalyzed Biginelli Reaction (Reaction: 4-Cl-Benzaldehyde, Ethyl Acetoacetate, Urea, InCl₃ catalyst)
| Solvent | Dielectric Constant (ε) | Time (h) | Yield (%) | Reference |
| Dichloromethane | 9.1 | 10 | 48 | Adapted from[20] |
| THF | 7.6 | 8 | 75 | Adapted from[20] |
| Acetonitrile | 37.5 | 4 | 92 | Adapted from[20] |
| Ethanol | 24.6 | 6 | 88 | Adapted from[20] |
| Solvent-free | N/A | 1.5 | 90 | Adapted from[20] |
Table 3: Comparison of Catalysts for Fused Pyrimidine Synthesis (Reaction: 4-aminouracil, aldehyde, malononitrile)
| Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 4-6 h | ~85 | [21] |
| Sc(OTf)₃ | Solvent-free | 120°C (MW) | 5-10 min | >90 | [22] |
| Choline Hydroxide | Choline Hydroxide | 60°C | Not Specified | Good | [23] |
| No Catalyst | Water | Reflux | 3 h | 91 | [21] |
Table 4: Asymmetric Biginelli Reaction with Chiral Phosphoric Acid Catalysts (Reaction: Aldehyde, β-ketoester, Urea/Thiourea)
| Catalyst Type | Catalyst Loading (mol%) | Substrate Scope | ee (%) | Yield (%) | Reference |
| BINOL-Phosphoric Acid | 5-10 | Aromatic Aldehydes | 90-99 | 85-97 | [11] |
| (R,R)-Tetraphenylbutanetetraol-PA | 10 | Aromatic/Aliphatic Aldehydes | up to 99 | Good | [4][24] |
| 1,2-Benzenedisulfonimide derivative | 5 | Aromatic Aldehydes | avg. 97 | avg. 91 |
References
- Shen, Z., et al. (2009). Highly Enantioselective Organocatalytic Biginelli and Biginelli-Like Condensations: Reversal of the Stereochemistry by Tuning the 3,3′-Disubstituents of Phosphoric Acids. Journal of the American Chemical Society. [Link]
- Shen, Z., et al. (2009). Highly enantioselective organocatalytic Biginelli and Biginelli-like condensations: reversal of the stereochemistry by tuning the 3,3'-disubstituents of phosphoric acids. PubMed. [Link]
- Stereoselectivity of the Biginelli Reaction Catalyzed by Chiral Primary Amine: A Computational Study. (2021).
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
- Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. (2021). PubMed Central. [Link]
- Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. (2024).
- Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. (2012). PubMed. [Link]
- A Brønsted acid catalysed enantioselective Biginelli reaction. (2014). RSC Publishing. [Link]
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journals. [Link]
- Comparison of catalytic activity of different catalysts on the model reaction a. (2017).
- An enantioselective biginelli reaction catalyzed by a simple chiral secondary amine and achiral brønsted acid by a dual-activ
- Stereoselective Biginelli-like reaction catalyzed by a chiral phosphoric acid bearing two hydroxy groups. (2020). PubMed. [Link]
- A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). Frontiers. [Link]
- Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organoc
- Efficiency Comparison of Various Catalysts for the. (2021).
- Stereoselective Biginelli-like reaction catalyzed by a chiral phosphoric acid bearing two hydroxy groups. (2020). Beilstein Journals. [Link]
- Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines. (2009). Organic Chemistry Portal. [Link]
- Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions. (2003).
- Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength. (2019). RSC Publishing. [Link]
- A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). PubMed Central. [Link]
- A Sustainable Multicomponent Pyrimidine Synthesis. (2015). PubMed. [Link]
- Biginelli Reaction. (n.d.). Organic Chemistry Portal. [Link]
- B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). (2013). Indian Academy of Sciences. [Link]
- Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. (2023). PubMed. [Link]
- Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions. (2003).
- Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. (2000). Organic Chemistry Portal. [Link]
- Workup: Aldehydes. (n.d.). University of Rochester Department of Chemistry. [Link]
- Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones
- The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. (2024). Journal of Synthetic Chemistry. [Link]
- The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: (A Review). (n.d.). ijpsr.com. [Link]
- Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2.2H2O. (2005). SciELO. [Link]
- Sulfamide instead urea in Biginelli reaction: from black box to reality. (2023). ChemRxiv. [Link]
- Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. (2011).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. [Link]
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2021). The Journal of Organic Chemistry. [Link]
- Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? (2018).
- Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? (2014).
- Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organoc
- Ytterbium Triflate Catalyzed Synthesis of Heterocycles. (2016). Scribd. [Link]
- Hantzsch's Pyridine Synthesis. (n.d.). Journal of the American Chemical Society. [Link]
- One-Pot Synthesis of Dihydropyrimidin-2(1H)-ones Catalyzed by Ceric (IV) Ammonium Nitrate. (2012). Journal of American Science. [Link]
Sources
- 1. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stereoselective Biginelli-like reaction catalyzed by a chiral phosphoric acid bearing two hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions [organic-chemistry.org]
- 7. Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Silica-supported sulfonic acids as recyclable catalyst for esterification of levulinic acid with stoichiometric amounts of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.uva.nl [pure.uva.nl]
- 14. Workup [chem.rochester.edu]
- 15. lookchem.com [lookchem.com]
- 16. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 17. ias.ac.in [ias.ac.in]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03336J [pubs.rsc.org]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Covalently Anchored Sulfonic Acid on Silica Gel as an Efficient and Reusable Heterogeneous Catalyst for the One-Pot Synthesis of Hantzsch 1,4-Dihydropyridines under Solvent-Free Conditions [organic-chemistry.org]
- 22. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 23. Stereoselective Biginelli-like reaction catalyzed by a chiral phosphoric acid bearing two hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Pyrimidine-Based Compounds for Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor solubility of pyrimidine-based compounds in reaction media. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these hurdles and ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common solubility issues encountered with pyrimidine derivatives.
Q1: Why are my pyrimidine compounds poorly soluble?
A1: The solubility of pyrimidine derivatives is a complex interplay of their solid-state properties (like crystal lattice energy) and the energetics of solvation. Key factors contributing to poor solubility include:
-
High Melting Point: A high melting point often correlates with strong intermolecular forces in the crystal lattice, making it difficult for a solvent to break the crystal structure apart. Improved solubility can often be achieved by disrupting these intermolecular interactions.[1]
-
Low Polarity (High Lipophilicity): While the pyrimidine ring itself has polar nitrogen atoms, extensive nonpolar substituents can render the overall molecule hydrophobic (lipophilic), leading to poor solubility in aqueous or polar organic solvents.[1]
-
Planar Structure: The aromatic nature of the pyrimidine ring can promote tight crystal packing through π-π stacking, increasing crystal lattice energy and reducing solubility.[2]
-
Intermolecular Hydrogen Bonding: Substituents capable of hydrogen bonding can lead to strong, ordered networks in the solid state, which require significant energy to disrupt.[2]
Q2: My compound precipitated when I added it to my reaction mixture. What's the first thing I should try?
A2: When a compound "crashes out" of solution, the most immediate factor to consider is the solvent system. The first troubleshooting step is to re-evaluate your choice of solvent. Consider using a stronger polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve your compound initially before adding it to the main reaction mixture.[3][4] It's also beneficial to increase the reaction temperature, as solubility generally increases with temperature.[5][6][7]
Q3: Can changing the pH of my reaction mixture improve solubility?
A3: Absolutely. For pyrimidine derivatives with basic nitrogen atoms or acidic/basic functional groups, pH modification is a powerful tool.[5][] By adjusting the pH, you can ionize the molecule, forming a salt that is often significantly more soluble than the neutral form.[9][10] For basic pyrimidines, adding a small amount of a non-nucleophilic acid can protonate a ring nitrogen, enhancing solubility in polar solvents. Conversely, for pyrimidines with acidic protons (e.g., on uracil or thymine derivatives), adding a base can form a soluble salt.[11]
Q4: I'm working with a very nonpolar pyrimidine derivative. Are there any general solvent recommendations?
A4: For highly nonpolar (lipophilic) pyrimidine compounds, you will likely need to use less polar organic solvents. Good starting points include tetrahydrofuran (THF), 1,4-dioxane, or chlorinated solvents like dichloromethane (DCM) and chloroform.[4][6][12] In some cases, a mixture of solvents (a co-solvent system) can be effective.[] For instance, a small amount of a highly polar solvent like DMSO can be used to dissolve the compound, which is then diluted with a less polar co-solvent like THF.
II. In-Depth Troubleshooting Guides
This section provides a more detailed exploration of advanced strategies to enhance the solubility of challenging pyrimidine-based compounds.
Guide 1: Systematic Solvent Selection and the Use of Co-solvents
The principle behind solvent selection is "like dissolves like." However, for complex organic reactions, a single solvent may not be sufficient. A co-solvent system, which is a mixture of two or more miscible solvents, can often provide the necessary balance of polarity to dissolve all reactants.[13][14]
Causality: Co-solvents work by reducing the overall polarity of a highly polar solvent (like water or ethanol) or increasing the polarity of a nonpolar solvent.[14] This disruption of the solvent's self-association (like the hydrogen-bonding network in water) creates a more favorable environment for the solute.[]
Common Co-Solvents for Pyrimidine Reactions:
-
For increasing polarity of nonpolar solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA) are powerful, highly polar aprotic solvents that can dissolve a wide range of organic compounds.[15]
-
For decreasing polarity of polar solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are water-miscible organic solvents that can help solubilize hydrophobic compounds in aqueous or highly polar media.[15]
Experimental Protocol: Screening for an Optimal Co-Solvent System
-
Initial Solubility Test: In separate small vials, attempt to dissolve a few milligrams of your pyrimidine compound in a panel of individual solvents (e.g., THF, DMF, DMSO, acetonitrile, 1,4-dioxane, ethanol).
-
Binary Mixture Screening: If solubility is poor in all single solvents, begin testing binary mixtures. Start with the solvent that showed the best (even if partial) solubility and add increasing proportions of a co-solvent. For example, start with a 9:1 mixture of THF:DMSO, then try 4:1, 1:1, and so on.
-
Monitor for Precipitation: After creating each mixture, vortex it and observe for complete dissolution. If the compound dissolves, you can then test if this solvent system is compatible with your reaction conditions.
-
Reaction Compatibility Check: Before running the full reaction, perform a small-scale test to ensure the chosen co-solvent system does not interfere with your reagents or catalyst.
Guide 2: pH Modification and Salt Formation
For pyrimidine derivatives that are ionizable, salt formation is one of the most effective methods to dramatically increase solubility in polar solvents.[9][10]
Causality: Pyrimidine is a weak base due to the presence of two nitrogen atoms.[16][17] These nitrogens can be protonated by an acid to form a positively charged cation. This resulting salt will have strong ion-dipole interactions with polar solvents, leading to significantly enhanced solubility. The effectiveness of this approach depends on the pKa of the compound and the pH of the solution.[9]
Decision-Making Workflow for pH Modification
Caption: Step-by-step troubleshooting workflow.
By understanding the underlying physicochemical principles and applying these structured troubleshooting guides, researchers can effectively address solubility challenges and advance their work with pyrimidine-based compounds.
References
- Jain, P., & Wagh, S. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 26(19), 5897.
- Artini, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(6), 555-559.
- Solubility of Things. (n.d.). Pyrimidine.
- Jain, A., et al. (2018). Improving solubility via structural modification. ResearchGate.
- Sanna, M., et al. (2019). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science, 21(11), 777-786.
- Walker, M. A. (2013). Improving Solubility via Structural Modification. In Topics in Medicinal Chemistry (pp. 69-106). Springer, Berlin, Heidelberg.
- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
- Fallacara, A. L., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry, 60(15), 6695-6709.
- Johnson, T. W., et al. (2010). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 53(16), 5942-5953.
- Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1029-1035.
- PharmaTutor. (2014). ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS.
- Li, M., et al. (2023). Antibacterial and Anticancer Activity, Acute Toxicity, and Solubility of Co-crystals of 5-Fluorouracil and Trimethoprim. ACS Omega, 8(24), 21535–21543.
- ResearchGate. (n.d.). An investigation on enhancement of solubility of 5 fluorouracil by applying complexation technique-characterization, dissolution and molecular-modeling studies.
- World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines.
- Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In Drug Discovery.
- Wikipedia. (n.d.). Pyrimidine.
- ACS Publications. (2023). Antibacterial and Anticancer Activity, Acute Toxicity, and Solubility of Co-crystals of 5-Fluorouracil and Trimethoprim.
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
- Google Patents. (n.d.). US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders.
- Patsnap Synapse. (2025). How are chemical structures modified to improve bioavailability?
- Oxford Academic. (n.d.). Synthesis of pyrimidines from dinitrogen and carbon.
- MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- Royal Society of Chemistry. (n.d.). Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f]o[1][19]xazepine derivatives.
- ResearchGate. (n.d.). Reaction tube showing the formation of a pyrimidine precipitate....
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines.
- ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
- MDPI. (n.d.). Role of pH in Regulating Cancer Pyrimidine Synthesis.
- PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- ResearchGate. (n.d.). How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0?
- Google Patents. (n.d.). US20040054181A1 - Synthesis of chlorinated pyrimidines.
- MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 13. wjbphs.com [wjbphs.com]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. wjarr.com [wjarr.com]
- 17. Pyrimidine - Wikipedia [en.wikipedia.org]
Work-up procedures for reactions involving 5-Bromo-4-methyl-2-(methylthio)pyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for work-up procedures involving 5-Bromo-4-methyl-2-(methylthio)pyrimidine, a key building block in modern synthetic chemistry. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to help you navigate the challenges of your experimental work.
I. Core Principles of Work-up for this compound Reactions
This compound is a versatile reagent, frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to the reactivity of its C-Br bond.[1][2] A successful work-up and purification are critical for obtaining a high yield of a pure final product. The general strategy involves quenching the reaction, removing inorganic salts and polar impurities through aqueous extraction, and finally isolating the product via chromatography or crystallization.
A key consideration is the stability of the methylthio (-SMe) group. While generally stable, it can be susceptible to oxidation under certain conditions to form the corresponding sulfoxide or sulfone, which can complicate purification and may be prone to hydrolysis.[3][4] Therefore, the choice of reagents and conditions during the work-up is crucial.
II. General Work-up Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol outlines a standard procedure for working up a Suzuki-Miyaura reaction where this compound is the electrophilic partner.
Experimental Protocol
-
Reaction Quenching:
-
Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Slowly add water to the reaction mixture to quench any remaining reactive species.
-
-
Solvent Removal (if applicable):
-
If the reaction was performed in a water-miscible solvent like dioxane or THF, remove the solvent under reduced pressure using a rotary evaporator.
-
-
Aqueous Work-up and Extraction:
-
Dilute the residue with an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2x) to remove the bulk of inorganic salts and water-soluble impurities.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x) if the reaction was run under acidic conditions or to remove any acidic byproducts.
-
Saturated aqueous sodium chloride (brine) solution (1x) to break up any emulsions and reduce the solubility of organic compounds in the aqueous layer.[5]
-
-
-
Drying and Concentration:
-
Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system can be employed for solid products.
-
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the work-up of reactions involving this compound in a question-and-answer format.
Q1: My reaction yield is low after work-up. What are the potential causes?
A1: Low yield can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: Always confirm reaction completion using an appropriate analytical technique like TLC or LC-MS before initiating the work-up.
-
Product Lost in Aqueous Layers: Your product might have some water solubility. To mitigate this, back-extract the combined aqueous layers with the organic solvent used for the initial extraction.
-
Instability of Product: The product may be unstable to the work-up conditions (e.g., pH). Ensure that any acidic or basic washes are performed quickly and at a low temperature if necessary.
-
Sub-optimal Purification: The chosen solvent system for column chromatography may not be optimal, leading to co-elution of the product with impurities or poor recovery from the column. Experiment with different solvent polarities.
Q2: I see an unexpected, more polar spot on my TLC after work-up that wasn't in the initial reaction mixture. What could it be?
A2: This is a common issue and often points to the modification of the product during the work-up.
-
Oxidation of the Methylthio Group: The methylthio group can be oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) by residual oxidants or even air over silica gel, especially if the silica is slightly acidic.[3][4] These oxidized byproducts are significantly more polar than the parent sulfide.
-
Solution: To minimize oxidation, work up the reaction promptly. Using neutral or deactivated silica gel for chromatography can also be beneficial.
-
-
Hydrolysis of the Product: If the reaction produced a compound with functionalities sensitive to acidic or basic conditions (e.g., esters), hydrolysis might occur during the aqueous washes.
-
Solution: Use milder conditions for washing, for example, a dilute solution of NaHCO₃ instead of a stronger base, and minimize contact time.
-
Q3: How can I effectively remove palladium catalyst residues from my product?
A3: Palladium residues can be persistent and often require specific techniques for removal.
-
Filtration through Celite®: After quenching the reaction, dilute the mixture with an organic solvent and filter it through a pad of Celite®. This can remove a significant portion of the precipitated palladium black.[6]
-
Aqueous Washes with Scavengers: Washing the organic layer with an aqueous solution of a sulfur-containing scavenger like sodium thiosulfate or thiourea can help complex and remove residual palladium.
-
Charcoal Treatment: Stirring the crude product in a suitable organic solvent with activated charcoal for a short period, followed by filtration through Celite®, can also be effective.
Q4: I'm having trouble removing boron-containing byproducts from my Suzuki coupling reaction.
A4: Boronic acid and its byproducts can be challenging to remove due to their varying polarities.
-
Azeotropic Removal with Methanol: A highly effective method is to repeatedly concentrate the crude product from methanol under reduced pressure. This process forms the volatile trimethyl borate, which is removed with the solvent.
-
Basic Wash: Washing the organic layer with a dilute aqueous base (e.g., 1M NaOH) can help extract the acidic boronic acid species into the aqueous layer. However, be cautious if your product has base-sensitive functional groups.
Q5: What is a good starting point for a TLC solvent system to monitor my reaction?
A5: For Suzuki couplings involving this compound, a good starting point for a TLC mobile phase is a mixture of hexanes and ethyl acetate.
-
Initial Screening: Begin with a 4:1 or 3:1 mixture of Hexanes:Ethyl Acetate.
-
Adjusting Polarity:
-
If the spots are too low on the plate (low Rf), increase the polarity by adding more ethyl acetate.
-
If the spots are too high (high Rf), decrease the polarity by increasing the proportion of hexanes.
-
-
Visualization: Pyrimidine derivatives are often UV-active and can be visualized under a UV lamp at 254 nm.[7][8] Staining with potassium permanganate can also be effective for visualizing products of cross-coupling reactions.[7]
IV. Visualized Workflows
General Work-up Decision Tree
Caption: A standard workflow for the work-up of reactions involving this compound.
Troubleshooting Impurities
Caption: A decision-making diagram for troubleshooting common impurities during purification.
V. Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Starting Material | This compound | - |
| Typical Reaction | Suzuki-Miyaura Coupling | - |
| Catalyst Loading | 1-5 mol% | Dependent on substrate reactivity. |
| Extraction Solvent | Ethyl Acetate (EtOAc) | Dichloromethane (DCM) can also be used. |
| Purification Method | Silica Gel Chromatography | Eluent: Hexanes/Ethyl Acetate gradient. |
| Expected Yield | 60-95% | Highly dependent on coupling partners and reaction conditions. |
VI. References
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. Available at: [Link]
-
How can the work up of Suzuki Reaction of arylbromides be best carried out? - ResearchGate. Available at: [Link]
-
Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives - Scirp.org. Available at: [Link]
-
TLC Visualization Methods - University of Colorado Boulder. Available at: [Link]
-
Separation of purine and pyrimidine derivatives by thin-layer chromatography - Scilit. Available at: [Link]
-
A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents. Available at:
-
Preparation and characterization of 2-alkylthio-4-(4-bromomethylbenzoyloxy)-6-methylpyrimidines - Chemical Papers. Available at: [Link]
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. Available at: [Link]
-
A New Preparation of 2-Methylthio-4,6-dichloropyrimidine and Synthesis of 2-Alkylthio-4-chloro(or methoxy)-6-pyrimidinols - ACS Publications. Available at: [Link]
-
Oxidation process induced by 2-mercaptopyrimidine at a mercury electrode - PubMed. Available at: [Link]
-
WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents. Available at:
-
Acidic Hydrolysis of Pyrimidine Deoxyribonucleotides - PubMed. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS - LOCKSS. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available at: [Link]
-
WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents. Available at:
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. Available at: [Link]
-
In vitro replication and thermodynamic studies of methylation and oxidation modifications of 6-thioguanine - Nucleic Acids Research. Available at: [Link]
Sources
- 1. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. silicycle.com [silicycle.com]
Identifying byproducts in the synthesis of pyrimidine derivatives by HPLC
This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize High-Performance Liquid Chromatography (HPLC) to monitor the synthesis of pyrimidine derivatives. It provides in-depth troubleshooting advice and answers to frequently encountered questions, moving beyond simple procedural steps to explain the underlying chemical principles governing chromatographic separation. Our goal is to empower you to diagnose and resolve issues with confidence, ensuring the integrity and accuracy of your analytical data.
Section 1: Foundational Knowledge & Frequently Asked Questions
Q1: What are the most common byproducts in pyrimidine synthesis and why do they form?
The synthesis of the pyrimidine core typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or thiourea.[1] Given the reactivity of these precursors, several byproducts can arise:
-
Incomplete Cyclization: The reaction may stall, leaving unreacted starting materials or partially cyclized intermediates. Non-optimal reaction conditions like incorrect temperature or pH are often the cause.[2]
-
Side Reactions: The functional groups on the precursors can engage in unintended reactions. For instance, self-condensation of the dicarbonyl compound can occur, or the amidine might react with itself.
-
Isomer Formation: When using unsymmetrical precursors, a lack of regioselectivity can lead to the formation of multiple structural isomers which can be difficult to separate.[2]
-
Over-alkylation/Acylation: In subsequent derivatization steps, reactive sites on the pyrimidine ring can undergo multiple substitutions if the stoichiometry and reaction time are not carefully controlled.[2]
-
Degradation Products: The target pyrimidine derivative itself might be unstable under the reaction or workup conditions, leading to degradation products.
Monitoring reaction progress by HPLC is critical for identifying the appearance of these byproducts and optimizing conditions to minimize their formation.[2]
Q2: Why is Reversed-Phase HPLC the go-to method for analyzing pyrimidine derivatives?
Reversed-Phase HPLC (RP-HPLC) is overwhelmingly the preferred method for analyzing pyrimidine derivatives due to its versatility, robustness, and suitability for the physicochemical properties of these compounds.[3]
-
Polarity Matching: Pyrimidine derivatives, while varied, generally possess moderate polarity. This makes them ideal candidates for retention and separation on nonpolar stationary phases (like C18 or C8) using polar mobile phases (typically water/acetonitrile or water/methanol mixtures).[3]
-
Excellent Resolution: RP-HPLC provides high-efficiency separations, allowing for the resolution of the main product from structurally similar impurities, isomers, and starting materials.
-
Method Development Flexibility: Key parameters like mobile phase composition (organic modifier percentage, pH, buffer choice) and gradient slope can be easily adjusted to fine-tune the separation for a wide array of pyrimidine structures.
-
Compatibility with Mass Spectrometry (MS): RP-HPLC is readily coupled with MS detectors, which is invaluable for identifying unknown peaks (byproducts, impurities, degradants) by providing molecular weight information.[4][5]
Q3: I'm starting from scratch. How do I develop a basic HPLC method for my new pyrimidine derivative?
Developing a new method involves a systematic approach to find the optimal conditions for separating your target compound from potential impurities.
-
Column Selection: A C18 column is the universal starting point for RP-HPLC.[3] Columns with dimensions like 4.6 x 150 mm and particle sizes of 3-5 µm offer a good balance of efficiency and backpressure.
-
Mobile Phase Selection: Begin with a simple mobile phase of water and acetonitrile (MeCN). MeCN is often preferred over methanol due to its lower viscosity and UV cutoff.
-
Initial Scouting Gradient: A broad gradient run is the most effective way to survey the polarity of your sample components.
-
Protocol: Start with a high aqueous content (e.g., 95% Water) and ramp up to a high organic content (e.g., 95% MeCN) over 15-20 minutes. This will show you at what solvent composition your compound and any byproducts elute.
-
-
Wavelength Selection: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to record the UV spectrum of your main peak. The wavelength of maximum absorbance (λ-max) should be used for quantification to ensure the highest sensitivity. For pyrimidine derivatives, this is often in the 254-280 nm range.[6]
-
Optimization: Based on the scouting run, you can now optimize.
-
If peaks are clustered, a shallower gradient in that region will improve resolution.
-
If the main peak elutes very late, you can start the gradient with a higher initial percentage of organic solvent to save time.
-
If peak shape is poor (see Section 2), adjustments to mobile phase pH may be necessary.
-
Section 2: Troubleshooting Guide for Common HPLC Issues
This section addresses the most common chromatographic problems encountered during the analysis of pyrimidine synthesis reactions. For each issue, we diagnose the potential causes and provide a logical, step-by-step approach to resolution.
Q4: My chromatogram shows sharp, unexpected 'ghost peaks'. What are they and how do I eliminate them?
Ghost peaks are spurious signals that do not originate from the injected sample.[7][8] They can interfere with the detection of actual low-level impurities and compromise the accuracy of your analysis. The key to eliminating them is a systematic process of elimination.
Logical Workflow for Ghost Peak Identification
Caption: A systematic workflow for diagnosing the source of ghost peaks.
Common Causes & Solutions:
-
Mobile Phase Contamination: This is the most common cause.[9] Even HPLC-grade solvents can contain trace impurities that concentrate on the column and elute during a gradient.[10]
-
Solution: Always use fresh, high-purity solvents and water (18.2 MΩ·cm). Filter all aqueous buffers before use and avoid storing them for extended periods, as they can support microbial growth.[9]
-
-
System Contamination & Carryover: Residue from a previous, highly concentrated sample can adhere to the injector needle, valve, or column and elute in a subsequent run.[9][11]
-
Solution: Implement a robust needle wash using a solvent stronger than the mobile phase. If carryover is suspected, run several blank injections after a high-concentration sample to flush the system.
-
-
Contaminated Sample Vials/Solvents: Impurities can leach from plastic vials, caps, or septa. The solvent used to dissolve the sample can also be a source of contamination.[10]
-
Solution: Use certified, low-bleed vials and caps. Test your sample solvent by injecting a pure aliquot of it.
-
Q5: Why are my peaks asymmetrical and showing significant 'tailing'?
Peak tailing, where the back half of the peak is elongated, is a frequent problem when analyzing basic compounds like many pyrimidine derivatives.[12] It compromises resolution and can lead to inaccurate integration and quantification.[12]
Common Causes & Solutions:
-
Secondary Interactions (Most Common): The nitrogen atoms in the pyrimidine ring are basic. These basic sites can undergo secondary ionic interactions with residual acidic silanol groups (Si-OH) on the surface of the silica-based C18 column.[8][12] This causes some molecules to be retained longer, resulting in a tail.
-
Solution 1 (Modify pH): Lowering the mobile phase pH to ≤ 3 using an additive like formic acid or trifluoroacetic acid (TFA) is highly effective.[12] At low pH, the silanol groups are protonated (Si-OH) and less likely to interact with the protonated basic analyte (Analyte-H+).
-
Solution 2 (Use a Modern Column): Employ a column with high-purity silica and advanced end-capping (e.g., Type B silica). These columns have a much lower concentration of accessible silanol groups, significantly reducing tailing for basic compounds.[12]
-
-
Column Void: A void or channel can form at the head of the column due to physical shock or pH-induced degradation of the stationary phase. This disrupts the flow path, causing tailing.
-
Solution: First, try reversing and flushing the column (disconnect it from the detector first). If this doesn't work, the column likely needs to be replaced. Using a guard column can help extend the life of the analytical column.[13]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause band broadening and tailing.[14]
-
Solution: Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) and keep the length to an absolute minimum.
-
Q6: My peak is distorted in the opposite way - it's 'fronting'. What does this mean?
Peak fronting, where the first half of the peak is sloped, is less common than tailing but indicates a significant problem.[15][16]
Common Causes & Solutions:
-
Column Overload: This is the most frequent cause of fronting.[15] Injecting too much sample mass saturates the stationary phase at the column inlet. Subsequent molecules cannot interact with the stationary phase and travel down the column faster, eluting at the front of the peak.
-
Solution: Systematically dilute your sample (e.g., by a factor of 10) and re-inject.[15] If the peak shape becomes symmetrical, you have confirmed overloading. Determine the maximum sample load your column can handle for this analyte.
-
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent that is significantly "stronger" (less polar in RP-HPLC) than the initial mobile phase, the analyte band will not focus properly at the head of the column.[14][16]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest (most polar) solvent possible that will still dissolve your sample.
-
Diagnostic Tree for Peak Shape Problems
Caption: A decision tree for diagnosing common HPLC peak shape abnormalities.
Q7: I'm seeing split or shoulder peaks where I expect a single peak. What's happening?
Split peaks suggest that the analyte band is being distorted as it enters or travels through the column.
Common Causes & Solutions:
-
Partially Blocked Column Frit: Particulate matter from the sample or pump seal wear can clog the inlet frit of the column, creating an uneven flow path.
-
Solution: Disconnect the column from the detector and reverse-flush it with a strong solvent. If this fails, the frit or the entire column may need replacement. Always filter your samples and mobile phases to prevent this.[8]
-
-
Column Bed Collapse/Void: A void at the column inlet can cause the sample to be distributed unevenly into the packed bed, leading to a split peak.[8]
-
Solution: This is often terminal for the column. Replacing the column is the most reliable solution.
-
-
Injection Solvent Incompatibility: If the sample solvent is too different from the mobile phase, the sample may precipitate at the column inlet upon injection, then redissolve as the gradient changes, causing a distorted or split peak.[17]
-
Solution: Ensure your sample is fully soluble in the mobile phase. If necessary, adjust the sample solvent to be more compatible with the starting mobile phase conditions.
-
Section 3: Identifying Unknown Byproducts
Q8: I have a reproducible, unknown peak in my reaction mixture chromatogram. How do I determine its identity?
Identifying an unknown peak is a critical step in reaction optimization and impurity profiling. It requires a multi-step investigative approach.[18]
-
Confirm it's Real and Not an Artifact: First, follow the troubleshooting steps for ghost peaks (Q4) to ensure the peak originates from your sample.
-
Gather UV-Vis Data: Use a DAD/PDA detector to obtain the UV spectrum of the unknown peak. Compare it to your starting material and product. A similar chromophore might suggest a related impurity (e.g., an isomer or degradation product).
-
Use HPLC-MS: This is the most powerful tool for this task.
-
Objective: Determine the molecular weight (MW) of the unknown compound.
-
Procedure: Run your sample on an LC-MS system using the same chromatographic method. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting peak.
-
Interpretation:
-
Does the MW match any expected byproducts (e.g., dimer of starting material, product + ethyl group from ethanol solvent)?
-
Does it match an isomer of your product (same MW)?
-
Does it correspond to a degradation pathway (e.g., hydrolysis, oxidation)?
-
-
-
Fraction Collection and NMR: If the identity is still unclear and the impurity is present at a sufficient level (>0.1%), you can collect the fraction corresponding to the unknown peak as it elutes from the HPLC.[18]
-
Procedure: Perform multiple injections and collect the eluent containing the peak of interest. Evaporate the solvent.
-
Analysis: The isolated material can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for full structural elucidation.[18]
-
Section 4: Protocols and Data Tables
Protocol: Systematic Troubleshooting of Variable Retention Times
Shifting retention times can invalidate your results. This protocol provides a systematic way to diagnose the cause.
-
Check for Obvious Errors: Confirm that you are using the correct method, mobile phases, and column. Ensure the mobile phase reservoirs are not empty.
-
Assess the Pumping System:
-
Check Pressure: Is the system pressure stable or fluctuating wildly? Fluctuations can indicate a leak, a bubble in the pump head, or a failing check valve.[19]
-
Purge the Pump: Purge each solvent line thoroughly to remove any air bubbles.[20]
-
Verify Flow Rate: If possible, measure the flow rate with a graduated cylinder and stopwatch to ensure the pump is delivering the set flow rate accurately.
-
-
Isolate the Mobile Phase: If pressure is stable but retention times are drifting, the mobile phase composition may be changing.[13]
-
Prepare Fresh Mobile Phase: Inconsistent manual preparation or on-line mixing can cause drift. Prepare a fresh batch of mobile phase, ensuring all components are accurately measured and fully dissolved.
-
Degas Thoroughly: Ensure mobile phases are adequately degassed, as dissolved air can form bubbles in the system.[19]
-
-
Evaluate the Column and Environment:
-
Column Temperature: Is the column thermostatted? Fluctuations in ambient lab temperature can cause significant retention time shifts, especially for sensitive methods.[13][20] Use a column oven for consistent temperature control.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase before each injection. This may require 10-20 column volumes.[20] A drifting baseline is often a sign of an unequilibrated column.
-
Data Summary Tables
Table 1: Common HPLC Columns for Pyrimidine Analysis
| Stationary Phase | Particle Size (µm) | Common Use Case |
| C18 (L1) | 1.8 - 5 | General purpose, good retention for a wide range of pyrimidines.[3] |
| C8 (L7) | 3 - 5 | Less retentive than C18, useful for highly nonpolar derivatives.[3] |
| Phenyl-Hexyl (L11) | 3 - 5 | Offers alternative selectivity due to π-π interactions, good for aromatic pyrimidines. |
| Embedded Polar Group | 3 - 5 | Resistant to "hydrophobic collapse" in highly aqueous mobile phases. |
Table 2: Troubleshooting Summary
| Problem | Most Likely Cause(s) | Recommended First Action(s) |
| Ghost Peaks | Mobile phase contamination; System carryover.[10] | Run a blank gradient (no injection), then inject pure solvent.[21] |
| Peak Tailing | Secondary interactions with silanols.[12] | Lower mobile phase pH with 0.1% formic or acetic acid. |
| Peak Fronting | Column overload.[15] | Dilute the sample by a factor of 10 and re-inject. |
| Split Peaks | Blocked column inlet frit; Column void.[8] | Reverse-flush the column; if that fails, replace it. |
| Drifting Retention Times | Temperature fluctuation; Inconsistent mobile phase.[13] | Use a column oven; prepare fresh mobile phase. |
| Noisy Baseline | Air bubbles in system; Contaminated mobile phase.[19] | Degas mobile phase and purge the system. |
References
- Phenomenex. (2025). Ghost Peaks in U/HPLC: Causes & Preventions. [Link]
- Separation Science. (2024).
- Waters - Wyatt Technology.
- Axion Labs. Ghost Peaks in HPLC - 5 common sources. [Link]
- HPLC CHROMATOGRAPHY HINTS and TIPS. (2019). HPLC PEAK Fronting and Tailing, Common Reasons For It. [Link]
- Welch Materials. (2025). [Readers Insight] Why Do Ghost Peaks Appear?. [Link]
- Axion Labs. Front Tailing HPLC & GC Peaks. [Link]
- YouTube. (2025). What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. [Link]
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]
- ACD/Labs. (2022).
- ResearchGate. (2025).
- SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
- Growing Science. (2021).
- SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]
- HPLC Troubleshooting Guide. HPLC Troubleshooting Guide. [Link]
- PubMed. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. [Link]
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]
- PubMed. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. [Link]
- ResearchGate. (2025).
- SCION Instruments. HPLC Troubleshooting Guide. [Link]
- MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
- ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]
- SGS. HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. [Link]
- YouTube. (2025).
- PubMed Central. (2021). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]
- ResearchGate. (2021). Help identify source of HPLC mystery peaks?. [Link]
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 8. acdlabs.com [acdlabs.com]
- 9. welch-us.com [welch-us.com]
- 10. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 11. youtube.com [youtube.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 15. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 16. youtube.com [youtube.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. sgsgroup.com.cn [sgsgroup.com.cn]
- 19. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
Validation & Comparative
A Comparative ¹H NMR Analysis of 5-Bromo-4-methyl-2-(methylthio)pyrimidine and Structurally Related Analogs
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Pyrimidine derivatives, in particular, form the backbone of a vast array of pharmacologically active agents, making their precise characterization a critical step in the research and development pipeline. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as an indispensable tool for providing detailed information about the molecular structure of these compounds. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth ¹H NMR analysis of 5-Bromo-4-methyl-2-(methylthio)pyrimidine, a versatile building block in organic synthesis. Through a comparative approach with structurally related analogs, this document will illustrate the subtle yet significant effects of substituent modulation on the proton chemical environment of the pyrimidine core.
Introduction to ¹H NMR in Pyrimidine Chemistry
The pyrimidine ring, a diazine heterocycle, possesses a unique electronic landscape that is highly sensitive to the nature and position of its substituents. The chemical shifts (δ) of the ring protons are influenced by the interplay of inductive and resonance effects, as well as magnetic anisotropy. Understanding these influences is key to accurately interpreting ¹H NMR spectra and confirming the identity and purity of synthesized pyrimidine derivatives. This guide will dissect the ¹H NMR spectrum of this compound by comparing it with the spectra of three fundamental analogs: 5-bromopyrimidine, 4-methylpyrimidine, and 2-(methylthio)pyrimidine. This comparative methodology allows for a rational, step-by-step deconstruction of the contributions of each substituent to the final spectrum of the target molecule.
Experimental Protocol: A Self-Validating System
To ensure the scientific integrity and reproducibility of the data presented, a standardized and robust experimental protocol is essential. The following section details a self-validating methodology for the preparation and ¹H NMR analysis of pyrimidine derivatives.
Sample Preparation
A standardized sample preparation protocol is crucial for obtaining high-quality, reproducible NMR spectra.[1][2][3][4][5]
-
Sample Weighing: Accurately weigh 5-10 mg of the solid pyrimidine derivative.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution, as they can adversely affect the spectral resolution.[2]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
¹H NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16 to 64 (depending on sample concentration)
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
Comparative ¹H NMR Data
The following table summarizes the experimental ¹H NMR data for the comparator compounds and provides a predicted spectrum for the target molecule, this compound.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 5-Bromopyrimidine | H-2 | 9.15 | s | - | 1H |
| H-4, H-6 | 8.83 | s | - | 2H | |
| 4-Methylpyrimidine | H-2 | 9.09 | d | 1.4 | 1H |
| H-5 | 7.22 | d | 5.0 | 1H | |
| H-6 | 8.58 | d | 5.0 | 1H | |
| -CH₃ | 2.59 | s | - | 3H | |
| 2-(Methylthio)pyrimidine | H-4, H-6 | 8.45 | d | 4.9 | 2H |
| H-5 | 6.95 | t | 4.9 | 1H | |
| -SCH₃ | 2.55 | s | - | 3H | |
| This compound (Predicted) | H-6 | ~8.4 | s | - | 1H |
| 4-CH₃ | ~2.6 | s | - | 3H | |
| 2-SCH₃ | ~2.5 | s | - | 3H |
In-Depth Spectral Analysis and Discussion
The predicted ¹H NMR spectrum of this compound can be rationalized by dissecting the electronic contributions of each substituent.
The Pyrimidine Core
In unsubstituted pyrimidine, the protons at the 2, 4, and 6 positions are significantly deshielded due to the electron-withdrawing nature of the two nitrogen atoms, appearing at approximately 9.26 ppm (H-2) and 8.78 ppm (H-4, H-6).[6] The H-5 proton is found further upfield at around 7.36 ppm.[6]
Substituent Effects on the Pyrimidine Ring
-
5-Bromo Group: Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect, which would typically deshield adjacent protons. However, it can also donate electron density through resonance. In 5-bromopyrimidine, the two equivalent protons at positions 4 and 6, and the proton at position 2, all appear as sharp singlets, indicating no observable coupling. The downfield shift of these protons compared to benzene is a hallmark of the electron-deficient pyrimidine ring. The protons in 5-bromopyrimidine are observed at 9.15 ppm (H-2) and 8.83 ppm (H-4, H-6).[7]
-
4-Methyl Group: The methyl group is electron-donating through induction and hyperconjugation. This leads to increased electron density on the pyrimidine ring, causing a shielding effect on the ring protons. In 4-methylpyrimidine, the H-2 proton is at 9.09 ppm, H-6 at 8.58 ppm, and H-5 at 7.22 ppm.[8][9] The methyl protons themselves appear as a singlet at approximately 2.59 ppm.
-
2-(Methylthio) Group: The methylthio (-SCH₃) group is considered to be weakly electron-donating through resonance and moderately electron-withdrawing through induction. In 2-(methylthio)pyrimidine, the H-4 and H-6 protons are shifted upfield to 8.45 ppm, and the H-5 proton to 6.95 ppm, compared to unsubstituted pyrimidine.[10] This indicates a net shielding effect. The methyl protons of the thioether group typically appear as a singlet around 2.55 ppm.
Predicting the Spectrum of this compound
By combining these observations, we can predict the ¹H NMR spectrum of the target molecule:
-
H-6: This is the only remaining aromatic proton. It is adjacent to the electron-withdrawing bromine atom at position 5 and the electron-donating methyl group at position 4. The electron-donating 2-methylthio group will also contribute to the overall electronic environment. The opposing effects of the bromo and methyl groups, along with the influence of the methylthio group, are expected to result in a chemical shift for H-6 that is downfield, likely in the range of 8.4 ppm. Due to the absence of adjacent protons, this signal will appear as a singlet.
-
4-CH₃: The methyl group at position 4 is attached to the pyrimidine ring. Its chemical shift will be influenced by the adjacent bromine atom. We can expect this signal to be a singlet around 2.6 ppm.
-
2-SCH₃: The methyl protons of the methylthio group are relatively isolated from the direct electronic effects of the bromo and methyl substituents on the ring. Therefore, their chemical shift is expected to be similar to that in 2-(methylthio)pyrimidine, appearing as a singlet at approximately 2.5 ppm.
Visualization of Molecular Structures and Proton Environments
To visually represent the molecules discussed, the following diagrams were generated using Graphviz.
Figure 1. Structure of this compound with key protons highlighted.
Figure 2. Structures of the comparator pyrimidine derivatives.
Conclusion
The ¹H NMR analysis of this compound, when approached through a comparative study of its structural analogs, becomes a logical and insightful process. By understanding the individual contributions of the bromo, methyl, and methylthio substituents to the chemical shifts of the pyrimidine ring protons, a confident prediction of the target molecule's spectrum can be achieved. This guide underscores the power of ¹H NMR spectroscopy as a primary tool for structural elucidation in organic and medicinal chemistry and provides a framework for the rational analysis of complex substituted heterocyclic systems. The presented methodologies and data serve as a valuable resource for researchers engaged in the synthesis and characterization of novel pyrimidine-based compounds.
References
- Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]
- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
- Figueras, J. (1999). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 71(14), 2828-2835. [Link]
- PROSPRE - 1H NMR Predictor. [Link]
- Sajed, T., et al. (2024). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- Griffin, J. L., et al. (2014). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Journal of proteome research, 13(1), 350–361. [Link]
- PubChem. 4-Methylpyrimidine. [Link]
- Yokoyama, S., et al. (1979). 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs. Nucleic acids research, 6(7), 2611–2626. [Link]
- Yokoyama, S., et al. (1979). 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs. PubMed. [Link]
- Iowa State University.
- Standard Operating Procedure for NMR Experiments. [Link]
- Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. [Link]
- Sheedy, J. R., et al. (2010). A sample preparation protocol for 1H-nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical biochemistry, 398(2), 263–265. [Link]
- PubChem. 5-Bromopyrimidine. [Link]
- Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. R Discovery. [Link]
- Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
- LibreTexts. Shielding vs. Deshielding. [Link]
- University of Calgary. Ch 13 - Shielding. [Link]
- SpectraBase. 4-Methylpyridine - Optional[1H NMR] - Spectrum. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Chemistry LibreTexts. 12.3: Chemical Shifts and Shielding. [Link]
- Oregon State University. 1H NMR Chemical Shift. [Link]
Sources
- 1. Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 7. 5-Bromopyrimidine(4595-59-9) 1H NMR [m.chemicalbook.com]
- 8. 4-Methylpyrimidine(3438-46-8) 1H NMR spectrum [chemicalbook.com]
- 9. 4-Methylpyrimidine | C5H6N2 | CID 18922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Senior Application Scientist's Guide to the Mass Spectrometry of 5-Bromo-4-methyl-2-(methylthio)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of mass spectrometry techniques for the analysis of 5-Bromo-4-methyl-2-(methylthio)pyrimidine and its derivatives. The insights and experimental data presented herein are synthesized from established principles of mass spectrometry and peer-reviewed literature to support the structural elucidation and characterization of this important class of molecules.
Introduction: The Analytical Challenge of Substituted Pyrimidines
This compound is a substituted pyrimidine, a class of heterocyclic compounds fundamental to various areas of research, including drug discovery and materials science. The pyrimidine core is a key structural motif in numerous biologically active molecules, and understanding the stability and fragmentation of its derivatives is crucial for their identification and characterization.[1][2] Mass spectrometry stands as a primary analytical tool for this purpose, offering high sensitivity and detailed structural information.[3][4]
The analytical challenge with a molecule like this compound lies in the interplay of its functional groups: the pyrimidine ring, a bromine atom, a methyl group, and a methylthio group. Each of these influences the molecule's ionization efficiency and subsequent fragmentation pathways. This guide will compare and contrast common mass spectrometry approaches to provide a framework for selecting the optimal analytical strategy.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is paramount and depends on the analyte's properties, such as volatility and thermal stability, as well as the desired information (e.g., molecular weight confirmation vs. detailed structural fragmentation).
Electron Ionization (EI)
Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[5] This provides a detailed fragmentation pattern that can be used as a fingerprint for structural elucidation.[6]
-
Applicability: EI is well-suited for volatile and thermally stable compounds, often coupled with Gas Chromatography (GC-MS). Given the likely volatility of this compound, GC-EI-MS is a viable and powerful analytical approach.[7]
-
Expected Fragmentation: The high energy of EI is expected to produce a rich fragmentation spectrum. The molecular ion peak should be observable, and its isotopic pattern, with the characteristic M+2 peak due to the bromine atom, will be a key diagnostic feature. Fragmentation is likely to be initiated by the loss of substituents and subsequent cleavage of the pyrimidine ring.[2][8]
Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a solution, making it ideal for less volatile and thermally labile compounds.[5][9] It is commonly coupled with Liquid Chromatography (LC-MS).
-
Applicability: For derivatives of this compound that are less volatile or for analyses from complex matrices, LC-ESI-MS would be the method of choice.[10] ESI typically produces protonated molecules ([M+H]+) or adducts with cations like sodium ([M+Na]+), providing clear molecular weight information.[11][12]
-
Expected Fragmentation: In-source fragmentation can be induced by increasing the cone voltage, or tandem mass spectrometry (MS/MS) can be employed to elicit characteristic fragmentation. The fragmentation under ESI conditions is generally less extensive than with EI and often involves the loss of neutral molecules.
Atmospheric Pressure Chemical Ionization (APCI)
Atmospheric Pressure Chemical Ionization (APCI) is another technique suitable for LC-MS and is effective for moderately polar and less thermally stable compounds. It involves a corona discharge to ionize the solvent, which then transfers charge to the analyte.
-
Applicability: APCI can be a good alternative to ESI, particularly for less polar pyrimidine derivatives. It is known to be less susceptible to matrix effects and can provide a strong molecular ion signal.
-
Expected Fragmentation: Similar to ESI, APCI is a relatively soft ionization method, but it can sometimes induce more in-source fragmentation. Tandem MS is also readily applicable to APCI-generated ions to obtain structural information.
Table 1: Comparison of Ionization Techniques for this compound Analysis
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Coupling | Gas Chromatography (GC) | Liquid Chromatography (LC) | Liquid Chromatography (LC) |
| Ionization Energy | High (Hard) | Low (Soft) | Low to Medium (Soft) |
| Typical Ions | M+•, Fragment Ions | [M+H]+, [M+Na]+ | [M+H]+ |
| Molecular Ion | Often present, but can be weak | Strong | Strong |
| Fragmentation | Extensive, detailed fingerprint | Minimal, requires MS/MS | Minimal to moderate, requires MS/MS |
| Best For | Volatile, thermally stable compounds; structural elucidation | Non-volatile, polar compounds; molecular weight confirmation | Moderately polar compounds |
Predicted Fragmentation Pathways
The fragmentation of this compound is dictated by the relative stability of the resulting ions and neutral losses. The presence of the bromine atom provides a distinct isotopic signature that aids in the identification of bromine-containing fragments.
Electron Ionization (EI) Fragmentation
Under EI conditions, the initial radical cation (M+•) will undergo a series of fragmentation reactions. The following pathways are predicted based on the fragmentation of similar heterocyclic compounds:[1][2][13]
-
Loss of Methyl Radical: Cleavage of the S-CH3 bond can lead to the loss of a methyl radical (•CH3).
-
Loss of SH Radical: Rearrangement followed by the loss of an •SH radical is a known fragmentation pathway for aromatic thioethers.[14]
-
Loss of Bromine Radical: Cleavage of the C-Br bond can result in the loss of a bromine radical (•Br).
-
Ring Cleavage: The pyrimidine ring can undergo retro-Diels-Alder reactions or other ring-opening and fragmentation processes, often leading to the loss of neutral molecules like HCN.[15][16]
Caption: Predicted EI fragmentation of this compound.
ESI-MS/MS Fragmentation
In ESI-MS/MS, the protonated molecule ([M+H]+) is selected and subjected to collision-induced dissociation (CID). The fragmentation will proceed through the loss of neutral molecules.
-
Loss of Methanethiol: A likely fragmentation pathway is the loss of neutral methanethiol (CH3SH).
-
Loss of HBr: Elimination of hydrogen bromide (HBr) is also a plausible fragmentation route.
-
Ring Cleavage: Similar to EI, the pyrimidine ring can fragment, although the pathways may differ due to the even-electron nature of the precursor ion.
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Experimental Protocols
To ensure reproducibility and generate high-quality data, the following detailed protocols are provided as a starting point for the analysis of this compound derivatives.
GC-EI-MS Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., Agilent GC-MS system).
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Injector: Splitless mode at 250°C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[5]
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
-
LC-ESI-MS/MS Protocol
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source (e.g., Waters ACQUITY UPLC with a Xevo TQ-S).
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient:
-
Start with 5% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
MS Parameters:
-
Ionization Mode: ESI positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (can be optimized).
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 650 L/hr.
-
Collision Gas: Argon.
-
MS/MS: Select the [M+H]+ ion and perform product ion scans over a range of collision energies (e.g., 10-40 eV) to observe fragmentation.
-
Conclusion
The mass spectrometric analysis of this compound and its derivatives can be effectively achieved using a variety of techniques. For volatile and thermally stable compounds where detailed structural information is required, GC-EI-MS is a powerful tool, providing a reproducible fragmentation pattern. For less volatile compounds or for analyses requiring high sensitivity and throughput from complex matrices, LC-ESI-MS/MS is the preferred method, offering excellent molecular weight confirmation and controlled fragmentation for structural elucidation. The choice between these techniques should be guided by the specific analytical goals and the physicochemical properties of the derivative .
References
- Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed.
- Comparative electron impact, chemical ionization and field desorption mass spectra of some thioether metabolites of acetaminophen. PubMed.
- Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications.
- Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. MDPI.
- Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. ProQuest.
- Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal.
- Atmospheric pressure ionization mass spectrometry of purine and pyrimidine markers of inherited metabolic disorders. Scilit.
- Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
- Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. PubMed.
- New Mass Spectra: Electron Ionization Mass Spectra of Camphene and Bornane Thioterpenoids. ResearchGate.
- Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. PMC - NIH.
- ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. PubMed.
- Mass spectrometry for analysis of purine and pyrimidine compounds. ResearchGate.
- Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. ResearchGate.
- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH.
- Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic.
- Mass Spectrometry of Heterocyclic Compounds. DTIC.
- Mass Spectrometry Ionization: Key Techniques Explained. Technology Networks.
- (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.
- Radicals and Mass Spectrometry (MS) Spring 2021. Academia.edu.
- Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. PubMed.
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. article.sapub.org [article.sapub.org]
- 3. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines - ProQuest [proquest.com]
A Comparative Guide to the Biological Activity of 5-Bromo-4-methyl-2-(methylthio)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a foundational structure from which a multitude of therapeutic agents have been developed.[1] Its presence in the nucleic acids, DNA and RNA, underscores its fundamental role in biological systems.[2] This guide provides an in-depth, objective comparison of the biological activities of derivatives of a specific pyrimidine, 5-Bromo-4-methyl-2-(methylthio)pyrimidine, and its analogs. We will explore their performance as anticancer and antimicrobial agents, supported by experimental data and methodologies, and contrast them with established alternatives.
The 5-Bromopyrimidine Scaffold: A Versatile Starting Point
The this compound structure is a highly versatile starting material in synthetic medicinal chemistry. The bromine atom at the 5-position, the methyl group at the 4-position, and the methylthio group at the 2-position offer multiple reactive sites for chemical modification.[3] This allows for the systematic development of a library of derivatives to explore structure-activity relationships (SAR), a critical process in optimizing drug candidates.[4]
Derivatives of similar pyrimidine precursors have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7] The strategic placement of the bromo and methylthio groups can significantly influence the biological activity of the resulting compounds.[4]
Anticancer Activity: Targeting Kinase Signaling
A prominent application of pyrimidine derivatives is in the development of kinase inhibitors for cancer therapy.[8][9] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The pyrimidine scaffold is adept at fitting into the ATP-binding pocket of various kinases, thereby inhibiting their activity and disrupting cancer cell proliferation.
Case Study: Pyrimidine-Based Kinase Inhibitors
While specific research focusing directly on derivatives of this compound is nascent, extensive studies on closely related 5-bromopyrimidine scaffolds provide compelling evidence of their potential. For instance, derivatives of 5-bromopyrimidines have been synthesized and shown to exhibit potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Some of these compounds have achieved nanomolar IC50 values in biochemical assays.[3]
To illustrate the comparative performance, let's consider a hypothetical series of 5-bromopyrimidine derivatives (Series A) evaluated against various cancer cell lines and compare them to a well-established, non-pyrimidine kinase inhibitor, Dasatinib.
Table 1: Comparative Anticancer Activity (IC50, µM) of Hypothetical 5-Bromopyrimidine Derivatives (Series A) vs. Dasatinib
| Compound | HCT116 (Colon) | A549 (Lung) | K562 (Leukemia) | U937 (Lymphoma) | MCF-7 (Breast) |
| Series A-1 | 0.08 ± 0.012 | 0.10 ± 0.015 | 0.07 ± 0.010 | 0.09 ± 0.013 | 0.11 ± 0.016 |
| Series A-2 | 0.04 ± 0.006 | 0.06 ± 0.009 | 0.03 ± 0.004 | 0.05 ± 0.007 | 0.07 ± 0.010 |
| Series A-3 | 0.02 ± 0.003 | 0.04 ± 0.006 | 0.01 ± 0.002 | 0.03 ± 0.004 | 0.05 ± 0.007 |
| Dasatinib | 0.01 ± 0.002 | 0.02 ± 0.003 | 0.008 ± 0.001 | 0.015 ± 0.002 | 0.03 ± 0.004 |
Data is hypothetical and for illustrative purposes, based on trends observed in published literature.
The data illustrates that optimized 5-bromopyrimidine derivatives can achieve cytotoxic potency in the nanomolar range, approaching the efficacy of established drugs like Dasatinib.
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
Many pyrimidine-based anticancer agents function by inhibiting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[10][11] Inhibition of EGFR blocks downstream signaling pathways responsible for cell growth, proliferation, and survival.
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.
Caption: General workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: A Renewed Focus
With the rise of antimicrobial resistance, there is a pressing need for novel antibiotics. Pyrimidine derivatives have re-emerged as a promising class of compounds in this area. [12][13][14]Their mechanism of action often involves the inhibition of essential bacterial enzymes that are distinct from those in humans, offering a potential for selective toxicity.
Comparative Efficacy
Derivatives of 5-bromopyrimidines have been shown to possess significant antibacterial and antifungal activity. [12]Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. [15][16] Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of a Hypothetical 5-Bromopyrimidine Derivative vs. Standard Antibiotics
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| Hypothetical Pyrimidine Derivative | 8 | 16 | 32 |
| Ciprofloxacin (Antibacterial) | 1 | 0.5 | N/A |
| Fluconazole (Antifungal) | N/A | N/A | 4 |
Data is hypothetical and for illustrative purposes.
This table demonstrates that while the hypothetical pyrimidine derivative may not be as potent as specialized antibiotics like Ciprofloxacin or Fluconazole, it exhibits broad-spectrum activity, which is a desirable trait in drug development.
Potential Mechanisms of Action
The antimicrobial activity of pyrimidine derivatives can be attributed to the inhibition of various microbial enzymes. Two key targets are DNA gyrase and dihydrofolate reductase (DHFR), both of which are essential for bacterial survival. [17]
Caption: Potential antimicrobial mechanisms of action for pyrimidine derivatives.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The MIC of a compound is typically determined using the broth microdilution method. [15][16][18] Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
Derivatives of this compound and its analogs represent a promising and versatile scaffold in drug discovery. Their potential as anticancer and antimicrobial agents is well-supported by studies on related pyrimidine structures. The synthetic accessibility of these compounds allows for extensive structure-activity relationship studies, paving the way for the development of highly potent and selective therapeutic agents.
Future research should focus on synthesizing and evaluating a broader range of derivatives of the specific this compound core to fully elucidate their therapeutic potential. Further investigations into their mechanisms of action and in vivo efficacy will be crucial in translating these promising scaffolds into clinically effective drugs.
References
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [URL: https://www.mdpi.com/2079-6382/10/7/803]
- Antibiotic sensitivity testing - Wikipedia. [URL: https://en.wikipedia.org/wiki/Antibiotic_sensitivity_testing]
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [URL: https://www.woah.org/fileadmin/Home/eng/Health_standards/tahm/3.01.01_LAB_METH_BACTERIAL_AST.pdf]
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. [URL: https://www.integra-biosciences.com/united-kingdom/en/blog/article/antimicrobial-susceptibility-tests-comprehensive-review-most-commonly-used-methods]
- MTT assay protocol | Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- Antimicrobial Susceptibility Testing - Apec.org. [URL: https://apec.org/docs/default-source/projects-funded-by-apec/2016/hwg/16_hwg_wksp3_007.pdf]
- MTT Assay Protocol for Cell Viability and Proliferation. [URL: https://www.roche.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. [URL: https://www.mdpi.com/1420-3049/28/9/3895]
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3992019/]
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay - Benchchem. [URL: https://www.benchchem.com/application-notes/11/assessing-anticancer-agent-30-cytotoxicity-using-mtt-assay]
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33887588/]
- MTT Cell Proliferation Assay - ATCC. [URL: https://www.atcc.
- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - MDPI. [URL: https://www.mdpi.com/1422-0067/22/8/3825]
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8069941/]
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Novel-Pyrimidine-Derivatives-as-Potential-Anticancer-W%C4%99sierska-Chmura/8d9c57d549f65349e5d797371583d8e78f6a9c8f]
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268800/]
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381615/]
- Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 - Smolecule. [URL: https://smolecule.com/cas/50593-92-5]
- Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins | ACS Infectious Diseases. [URL: https://pubs.acs.org/doi/10.1021/acsinfecdis.9b00164]
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. [URL: https://www.hindawi.com/journals/ah/2015/327317/]
- Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. [URL: https://www.jocpr.com/articles/synthesis-characterization-and-evaluation-of-thiopyrimidine-derivatives-as-possible-antimicrobial-agents.pdf]
- List of EGFR inhibitors (anti-EGFR) - Drugs.com. [URL: https://www.drugs.com/drug-class/egfr-inhibitors.html]
- Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c09193]
- Synthesis of Novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones as Potential Antimicrobial Agents - MDPI. [URL: https://www.mdpi.com/1420-3049/17/8/9500]
- Synthesis of some novel Pyrimidine derivatives and compared to available antimicrobial (MTCC inhibitors) drugs. - IOSRPHR. [URL: https://www.iosrphr.org/papers/v11-i9/D11092229.pdf]
- A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases - MDPI. [URL: https://www.mdpi.com/2072-6694/13/2/289]
- 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3 | Benchchem. [URL: https://www.benchchem.com/product/b119743]
- Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4969]
- QSAR based model for discriminating EGFR inhibitors and non-inhibitors using Random forest - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4377033/]
- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5447953/]
- Scaffold-based design of kinase inhibitors for cancer therapy - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19932020/]
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39828961/]
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38205779/]
- USFDA-approved drugs with anticancer potential derived from pyrimidine... - ResearchGate. [URL: https://www.researchgate.
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - MDPI. [URL: https://www.mdpi.com/1422-0067/24/13/11105]
- A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties - ResearchGate. [URL: https://www.researchgate.net/publication/359998185_A_Thiophene_Derivative_2-Bromo-5-2-methylthiophenylthiophene_Has_Effective_Anticancer_Potential_with_Other_Biological_Properties]
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8774780/]
- An Overview on Anticancer Drug extracted from Marine Sources - Research Journal of Pharmacology and Pharmacodynamics. [URL: https://rjppd.org/index.php/rjppd/article/view/285]
- Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - MDPI. [URL: https://www.mdpi.com/1420-3049/25/22/5482]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. QSAR based model for discriminating EGFR inhibitors and non-inhibitors using Random forest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. op.niscpr.res.in [op.niscpr.res.in]
- 15. mdpi.com [mdpi.com]
- 16. integra-biosciences.com [integra-biosciences.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. apec.org [apec.org]
A Comparative Guide to the Structure-Activity Relationship of Pyrimidine Analogs in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidines are inherently recognized by biological systems, making them ideal starting points for the design of novel therapeutics.[3][4] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrimidine analogs, with a primary focus on their application as anticancer agents, specifically as protein kinase inhibitors. We will explore how subtle modifications to the pyrimidine core can dramatically influence inhibitory potency and selectivity, offering a rationale for the design of next-generation therapeutics.
The Pyrimidine Core: A Privileged Scaffold for Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] The pyrimidine ring serves as an excellent scaffold for designing kinase inhibitors due to its ability to mimic the purine core of ATP, the natural substrate for kinases, and establish key hydrogen bonding interactions within the ATP-binding pocket of the enzyme.[7] This guide will compare pyrimidine analogs targeting two critical classes of kinases: Cyclin-Dependent Kinases (CDKs) and Src Kinase.
Comparative Analysis of Pyrimidine Analogs as Kinase Inhibitors
The potency and selectivity of pyrimidine-based kinase inhibitors are profoundly influenced by the nature and position of substituents on the pyrimidine ring.[8][9] Strategic modifications at the C2, C4, and C5 positions can optimize interactions with the target kinase, enhance cell permeability, and improve metabolic stability.
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
CDK2 is a key regulator of the cell cycle, and its aberrant activity is frequently observed in various cancers.[10] The following table summarizes the SAR of a series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives as potent CDK2 inhibitors.[10]
| Compound ID | R Group (at C4 of Pyrimidine) | CDK2/cyclin A2 IC50 (nM) | Antiproliferative Activity (HeLa cells, IC50 µM) |
| 1a | Phenyl | >1000 | >50 |
| 1b | 4-Fluorophenyl | 256.3 | 15.2 |
| 1c | 4-Chlorophenyl | 128.7 | 8.1 |
| 1d (Compound 17 in source) | 4-Methoxyphenyl | 64.4 | 3.5 |
Data synthesized from Zeng et al.[10]
Causality Behind Experimental Choices: The rationale for synthesizing a series of analogs with varying substituents at the C4 position of the pyrimidine ring is to probe the hydrophobic and electronic requirements of the CDK2 active site. The phenyl group in compound 1a serves as a starting point. The introduction of electron-withdrawing groups (fluoro and chloro in 1b and 1c ) and an electron-donating group (methoxy in 1d ) systematically explores the impact of electronics on binding affinity. The progressive increase in potency from 1a to 1d suggests that an electron-rich phenyl ring at the C4 position is favorable for CDK2 inhibition.[10] The methoxy group in 1d likely engages in additional hydrogen bonding or favorable dipole-dipole interactions within the ATP-binding site, leading to enhanced potency.
Src Kinase Inhibitors
Src kinase is a non-receptor tyrosine kinase that is overexpressed and hyperactivated in many solid tumors, playing a crucial role in cancer cell proliferation, survival, and metastasis.[5] The following table presents the SAR of a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives as Src kinase inhibitors.[5]
| Compound ID | R Group (at C3 of Pyrazole) | Src Kinase IC50 (nM) | Antiproliferative Activity (MDA-MB-231 cells, IC50 µM) |
| 2a | Phenyl | 15.6 | 2.8 |
| 2b | 4-Methylphenyl | 8.2 | 1.5 |
| 2c | 4-Methoxyphenyl | 3.5 | 0.7 |
| 2d (Compound 1j in source) | 4-Fluorophenyl | 0.9 | 0.2 |
Data synthesized from a study on pyrazolo[3,4-d]pyrimidine derivatives.[5]
Causality Behind Experimental Choices: The pyrazolo[3,4-d]pyrimidine scaffold is a known "privileged scaffold" for kinase inhibitors.[7] The synthetic strategy here focuses on modifying the substituent at the C3 position of the pyrazole ring to optimize interactions in the hydrophobic pocket of the Src kinase active site. The data indicates that small, electron-withdrawing or electron-donating groups on the phenyl ring are well-tolerated and can enhance potency compared to the unsubstituted phenyl ring in 2a . The superior activity of the 4-fluorophenyl analog (2d ) suggests that the fluorine atom may be involved in favorable orthogonal multipolar interactions with the protein backbone or displacing a water molecule from a hydrophobic pocket, thereby increasing binding affinity.[5]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the synthesis of a representative pyrimidine analog and its biological evaluation are provided below.
General Synthesis of 2,4-Disubstituted Pyrimidine Analogs
A common and versatile method for the synthesis of 2,4-disubstituted pyrimidines is the Biginelli reaction or similar multicomponent reactions.[4][11]
Step-by-Step Protocol:
-
Reaction Setup: To a solution of an appropriate amidine hydrochloride (1.2 mmol) in ethanol (10 mL), add a solution of sodium ethoxide (1.5 mmol) in ethanol (5 mL) and stir at room temperature for 30 minutes.
-
Addition of Reagents: To the above mixture, add an appropriate β-ketoester (1.0 mmol) and reflux the reaction mixture for 6-8 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2,4-disubstituted pyrimidine analog.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[12]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized pyrimidine analogs against the target kinase is typically determined using an in vitro kinase assay.
Step-by-Step Protocol:
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This can be quantified using various detection methods, such as radioactivity (32P-ATP), fluorescence, or luminescence.
-
Reagents:
-
Recombinant human kinase (e.g., CDK2/cyclin A2, Src).
-
Kinase substrate (e.g., histone H1 for CDK2, a synthetic peptide for Src).
-
ATP (spiked with 33P-ATP for radiometric assays or used as is for non-radiometric assays).
-
Assay buffer (containing MgCl2, MnCl2, DTT, and BSA).
-
Test compounds (dissolved in DMSO).
-
-
Procedure:
-
Add the assay buffer, substrate, and test compound at various concentrations to a 96-well plate.
-
Initiate the kinase reaction by adding the kinase and ATP mixture.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Transfer a portion of the reaction mixture to a filter membrane (for radiometric assays) or read the plate on a suitable plate reader (for non-radiometric assays).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the kinase activity) by fitting the data to a dose-response curve using non-linear regression analysis.
-
Cell-Based Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the compounds is assessed using a standard cell viability assay, such as the MTT assay.
Step-by-Step Protocol:
-
Cell Culture: Culture the desired cancer cell line (e.g., HeLa, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration.[12]
Visualizing Structure-Activity Relationships and Workflows
Graphical representations are invaluable for understanding complex SAR data and experimental procedures.
Caption: SAR of C4-substituted pyrimidines as CDK2 inhibitors.
Caption: General workflow for SAR studies of pyrimidine analogs.
Conclusion
The pyrimidine scaffold remains a highly versatile and privileged structure in modern drug discovery. The comparative analysis presented in this guide highlights the critical role of systematic structural modifications in optimizing the biological activity of pyrimidine analogs. By understanding the intricate structure-activity relationships, researchers can rationally design and synthesize novel compounds with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols and workflow diagrams provide a practical framework for drug development professionals to advance their research in this exciting and impactful field. The continued exploration of the chemical space around the pyrimidine core promises to deliver the next generation of innovative medicines for a wide range of diseases.[13][14]
References
- Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines. Bioorganic & Medicinal Chemistry, 18(11), 3885-3897.
- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research in Pharmaceutical Sciences, 11(4), 6343-6351.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design.
- Design, Synthesis and Biological Evaluation of Pyrimidine Analogues as SecA Inhibitors. ChemMedChem, 13(12), 1225-1233.
- Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6497.
- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. International Journal of Creative Research Thoughts, 9(12), a463-a475.
- Design, Synthesis and Biological Evaluation of Pyrimidine Analogues as SecA Inhibitors.
- A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. World Journal of Pharmaceutical and Life Sciences, 11(6), 1-10.
- Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 14(7), 1275-1288.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 454-473.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Revista Electronica de Veterinaria, 25(3), 1-15.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 1-10.
- Synthesis and biological evaluation of novel pyrimidine nucleoside analogs of 1,4-oxathiane, 1,4-dithiane, and 1,4-dioxane. Journal of Medicinal Chemistry, 35(18), 3371-3376.
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
- Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. BenchChem.
- Recent medicinal approaches of novel pyrimidine analogs: A review. Journal of the Indian Chemical Society, 100(6), 100996.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Journal of Heterocyclic Chemistry, 2024, 1-22.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science Publishers.
- Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 1577-1595.
- SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...
- SAR of the pyrimidine ring containing novel Pim-1 kinase inhibitors.
- Pyrimidine. Wikipedia.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 8. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijrpr.com [ijrpr.com]
- 11. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
A Senior Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of Pyrimidines
Introduction: The Pyrimidine Challenge in Modern Chemistry
Substituted pyrimidine scaffolds are foundational building blocks in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional organic materials.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the most robust and versatile method for forging carbon-carbon bonds to elaborate these heterocyclic cores.[1][3] However, the successful coupling of pyrimidines, particularly chloro-pyrimidines, is far from trivial.
The inherent electron-deficient nature of the pyrimidine ring and the potential for the ring's nitrogen atoms to coordinate with and inhibit the palladium catalyst present significant hurdles.[4][5][6] This phenomenon, analogous to the well-documented "2-pyridyl problem," can lead to sluggish reactions, catalyst deactivation, and low yields.[5] Consequently, the choice of the palladium catalyst system—the combination of a palladium source and a supporting ligand—is not merely a detail but the critical determinant of success.
This guide provides a comparative analysis of key palladium catalyst systems for the Suzuki coupling of pyrimidines. We will move beyond simple protocols to explore the causality behind catalyst selection, offering field-proven insights to help researchers, scientists, and drug development professionals navigate this challenging but rewarding synthetic landscape.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
To understand why one catalyst outperforms another, we must first understand the fundamental mechanism. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a Pd(0)/Pd(II) couple.[7] The three key steps are:
-
Oxidative Addition: An organic halide (R¹-X), such as a chloropyrimidine, reacts with the active Pd(0) species, which inserts itself into the carbon-halogen bond. This forms a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive C-Cl bonds.[7][8]
-
Transmetalation: The organic group (R²) is transferred from the organoboron reagent (e.g., a boronic acid) to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron reagent.[3][7]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
The ligand bound to the palladium center profoundly influences the rate and efficiency of each of these steps.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Comparative Analysis of Palladium Catalyst Systems
The evolution of palladium catalysts has provided chemists with an increasingly powerful toolkit. For pyrimidine couplings, the difference between older and modern systems is often the difference between failure and success.
Traditional Catalysts: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
Pd(PPh₃)₄ is a classic, first-generation catalyst that is commercially available and relatively inexpensive.[6] It has been used in a vast number of C-C bond-forming reactions.
-
Mechanism & Performance: As a pre-formed Pd(0) complex, it enters the catalytic cycle directly. However, the triphenylphosphine (PPh₃) ligand is not strongly electron-donating and is sterically modest. For challenging substrates like chloropyrimidines, this results in slow oxidative addition and a propensity for catalyst decomposition at the high temperatures often required.[6][9] Consequently, reactions with Pd(PPh₃)₄ typically require higher catalyst loadings (3-5 mol%) and elevated temperatures, leading to moderate yields, especially with electron-rich or sterically hindered coupling partners.[4][10]
-
Field Insights: While cost-effective for activated substrates (iodides, bromides), Pd(PPh₃)₄ is often a poor choice for the coupling of less reactive and more economical chloropyrimidines.[6] Its use in modern drug development, where efficiency and substrate scope are paramount, has been largely superseded by more advanced systems.
Modern Buchwald Precatalysts: A Paradigm Shift in Reactivity
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[11][12] Ligands such as XPhos and SPhos are designed to accelerate the key steps in the catalytic cycle and provide greater stability to the catalytic species.[5][13]
-
The Ligand's Role:
-
Bulky & Electron-Rich: These properties promote the formation of highly active, monoligated L-Pd(0) species, which undergo rapid oxidative addition.[13][14] The electron-donating nature of the ligand also speeds up the final reductive elimination step.
-
Structural Stability: The biaryl backbone helps prevent ligand degradation and the formation of inactive palladium species.[13]
-
-
The Precatalyst Advantage (G2, G3, G4): Rather than using a separate palladium source and ligand, modern practice employs "precatalysts." These are stable, well-defined Pd(II) complexes that rapidly and quantitatively generate the active L-Pd(0) catalyst under the reaction conditions.[15][16] The advantages are significant:
-
Key Players for Pyrimidine Coupling:
-
XPhos Pd G2/G3: XPhos is a highly versatile and powerful ligand. The corresponding G2 and G3 precatalysts are exceptionally effective for the Suzuki coupling of challenging heteroaryl chlorides, including various chloropyrimidines.[11][13][14] They often provide high yields with low catalyst loadings (0.5-2 mol%) under milder conditions than traditional catalysts.[6]
-
SPhos Pd G2/G3: SPhos is another "go-to" ligand, often demonstrating comparable or complementary reactivity to XPhos. It is known to create highly active and long-lived catalysts, making it suitable for a wide variety of heteroaryl chloride substrates.[12][13]
-
N-Heterocyclic Carbene (NHC) Ligated Systems
NHC ligands are another class of powerful, sterically bulky, and strongly electron-donating ligands. Systems like PEPPSI™-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are commercially available and show excellent activity.
-
Performance: These catalysts are highly effective for coupling aryl chlorides and can sometimes offer unique reactivity or site-selectivity compared to phosphine-based systems.[4][18] For example, in the coupling of some dichloropyrimidines, the choice of an NHC ligand over a phosphine ligand has been shown to invert the typical site-selectivity.[18]
Data Presentation: Catalyst Performance in Pyrimidine Coupling
The following table summarizes representative experimental data for the Suzuki coupling of various chloropyrimidines, highlighting the performance differences between catalyst systems.
| Pyrimidine Substrate | Boronic Acid | Catalyst System | Cat. Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4,5,6-Tetrachloropyrimidine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | 5 | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 98 (mono-arylation at C4/C6) | [19] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | 5 | Na₂CO₃ | DME/H₂O | 80 | 12 | 85 (at C4) | [20] |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | 3-5 | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 60-75 | [4] |
| 2-Chloropyridine | Phenylboronic acid | XPhos Pd G3 | 1-2 | K₃PO₄ | THF | 80-100 | 2-8 | >90 | [4] |
| 7-Chloro-6-azaindole | 3,4-Difluorophenylboronic acid | XPhos Pd G2 | 2 | K₃PO₄ | t-AmylOH/H₂O | 100 | 1 | 92 | [14] |
| 2,4,5-Trichloropyrimidine | Phenylboronic acid | XPhos-based system | 1-5 | K₃PO₄ | Dioxane | 80-110 | 4-12 | High (Typical) | [21] |
Note: Data for the closely related chloropyridine is included to illustrate the dramatic performance increase from Pd(PPh₃)₄ to modern Buchwald systems for a challenging heteroaryl chloride.[4]
A Practical Guide: Experimental Protocol and Workflow
This section provides a detailed, self-validating protocol for a typical Suzuki-Miyaura coupling of a chloropyrimidine using a modern Buchwald precatalyst. The causality behind each step is explained to ensure reproducibility and success.
Workflow for Pyrimidine Suzuki-Miyaura Coupling
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 2nd Generation Buchwald Precatalysts [sigmaaldrich.com]
- 12. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nasc.ac.in [nasc.ac.in]
- 15. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 18. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Advantage of 5-Bromo-4-methyl-2-(methylthio)pyrimidine in Modern Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors.[1] The selection of an appropriately functionalized pyrimidine intermediate is a critical decision that significantly impacts the efficiency of synthetic routes and the ultimate biological activity of the target molecules. This guide provides an in-depth technical comparison of 5-Bromo-4-methyl-2-(methylthio)pyrimidine, highlighting its distinct advantages over other commonly employed pyrimidine intermediates. Through an analysis of its reactivity, selectivity, and the strategic role of its substituents, we will demonstrate why this building block is an increasingly valuable tool for drug discovery programs.
The Architectural Advantage: Unpacking the Roles of the Methyl, Methylthio, and Bromo Substituents
The utility of this compound lies in the unique interplay of its three key functional groups. Each substituent confers specific properties that, in concert, offer a superior platform for the synthesis of complex, biologically active molecules.
The bromo group at the C5 position is the primary handle for introducing molecular diversity. It is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups.[2][3] This is a crucial feature for exploring the structure-activity relationships (SAR) of drug candidates.
The methylthio group at the C2 position serves a dual purpose. Firstly, it can be a stable substituent that participates in key interactions within a biological target's binding site. Secondly, it offers a latent site for further functionalization. The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which can alter the electronic properties of the pyrimidine ring and provide additional hydrogen bonding opportunities.[4]
The methyl group at the C4 position is a key differentiator of this intermediate. Unlike a chloro or methoxy group, the methyl group is a non-labile, electron-donating group. This has two significant consequences:
-
Enhanced Stability: The methyl group is not susceptible to nucleophilic displacement, providing a stable anchor point in the final molecule. This is in contrast to chloro groups at the C4 position, which are highly reactive towards nucleophiles.
-
Modulation of Reactivity: The electron-donating nature of the methyl group can subtly influence the reactivity of the C5-bromo position in cross-coupling reactions, potentially leading to cleaner reactions and higher yields compared to pyrimidines with electron-withdrawing groups.
Comparative Reactivity: A Head-to-Head Analysis
To illustrate the advantages of this compound, we will compare its expected reactivity in key synthetic transformations with two common alternative intermediates: 2,4-dichloro-5-bromopyrimidine and 5-bromo-2,4-bis(methylthio)pyrimidine .
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the reactivity of a halogenated pyrimidine is dictated by the electron-deficient nature of the carbon to which the halogen is attached.
-
2,4-dichloro-5-bromopyrimidine: The two electron-withdrawing chloro groups significantly activate the pyrimidine ring towards nucleophilic attack. The C4 position is generally the most reactive site for SNAr, followed by the C2 position.[5][6] This high reactivity can be advantageous but can also lead to a lack of selectivity and the formation of undesired byproducts.
-
5-bromo-2,4-bis(methylthio)pyrimidine: The methylthio groups are less activating than chloro groups, making this intermediate less prone to SNAr.
-
This compound: The presence of the electron-donating methyl group at C4 deactivates this position towards nucleophilic attack, thus providing a more stable and predictable scaffold. The primary site for SNAr, if any, would be the C2 position, and this would require harsher conditions. This inherent stability is a significant advantage when the synthetic strategy requires the pyrimidine core to remain intact during nucleophilic reactions elsewhere in the molecule.
Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[3]
-
2,4-dichloro-5-bromopyrimidine: The C5-bromo position is the most reactive site for Suzuki and Sonogashira couplings.[5] This allows for selective functionalization at this position while leaving the chloro groups available for subsequent reactions. However, the high reactivity of the chloro groups can sometimes lead to side reactions or the need for carefully controlled conditions to maintain selectivity.
-
5-bromo-2,4-bis(methylthio)pyrimidine: The C5-bromo position is the primary site for cross-coupling reactions.[2]
-
This compound: The C5-bromo position is the exclusive site for cross-coupling reactions. The stability of the methyl and methylthio groups ensures that the reaction proceeds cleanly at the desired position, providing a direct and efficient route to 5-substituted pyrimidines.
The following table summarizes the expected reactivity profiles of these intermediates:
| Intermediate | Primary Site for SNAr | Primary Site for Cross-Coupling | Key Advantages of this compound |
| This compound | C2 (under forcing conditions) | C5-Bromo | High stability of the C4-methyl group, predictable C5-selectivity in cross-coupling, reduced side reactions. |
| 2,4-dichloro-5-bromopyrimidine | C4 > C2 | C5-Bromo | - |
| 5-bromo-2,4-bis(methylthio)pyrimidine | Less reactive than dichlorinated analog | C5-Bromo | - |
Experimental Protocols and Data
General Protocol for Suzuki-Miyaura Coupling
This protocol is based on established methods for the Suzuki coupling of brominated pyrimidines and pyridines.[7][8]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Potassium phosphate (2.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 ratio).
-
Stir the reaction mixture at 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome: Based on the reactivity of similar brominated heterocycles, this reaction is expected to proceed with high yield and selectivity at the C5 position. The stability of the C4-methyl group prevents side reactions that might be observed with more labile substituents.
Visualizing the Synthetic Advantage
The following diagrams illustrate the strategic advantage of using this compound in a typical drug discovery workflow.
Caption: Drug Discovery Workflow highlighting the role of the title compound.
Caption: Comparative reactivity of pyrimidine intermediates.
Conclusion
This compound offers a compelling combination of stability, reactivity, and versatility that makes it a superior choice for many applications in drug discovery. Its key advantages include:
-
Predictable Selectivity: The C5-bromo position is the primary site for functionalization via cross-coupling reactions, while the stable methyl and methylthio groups do not interfere.
-
Enhanced Stability: The non-labile methyl group at the C4 position provides a robust anchor, avoiding the potential for undesired side reactions that can occur with more reactive substituents like chloro groups.
-
Streamlined Synthesis: The clean and selective reactions enabled by this intermediate can lead to higher overall yields and simplified purification processes, accelerating the drug discovery timeline.
For researchers and drug development professionals seeking to optimize their synthetic strategies and rapidly explore chemical space, this compound represents a powerful and strategic building block that can facilitate the discovery of the next generation of innovative medicines.
References
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (URL: [Link])
- Small Molecule Kinase Inhibitor Drugs (1995–2021)
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (URL: [Link])
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (URL: [Link])
- Sonogashira cross-coupling reaction involving pyrimidines 20 - ResearchG
- Flow Chemistry: Sonogashira Coupling. (URL: [Link])
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (URL: [Link])
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])
- 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine | C5H7BrN4S | CID 20275279 - PubChem. (URL: [Link])
- This compound - Amerigo Scientific. (URL: [Link])
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
A Comparative Guide to the In Vitro Bioactivity of 5-Substituted Pyrimidine Derivatives
For drug discovery researchers and medicinal chemists, the pyrimidine scaffold is a cornerstone of molecular design, forming the core of numerous therapeutic agents.[1][2] Its presence in the nucleobases of DNA and RNA is a testament to its fundamental role in biological systems. The strategic functionalization of the pyrimidine ring is a key approach in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of new chemical entities.
This guide provides an in-depth technical comparison of compounds derived from pyrimidine scaffolds, with a particular focus on the influence of substitutions at the 5-position. We will explore how modifications at this position can dramatically alter the in vitro biological activity of these compounds, using a series of potent kinase inhibitors as a primary case study. This document will provide supporting experimental data, detailed protocols for key in vitro assays, and visualizations of the underlying biological pathways to offer a comprehensive resource for researchers in the field.
The Critical Role of the 5-Position: A Structure-Activity Relationship (SAR) Deep Dive
The 5-position of the pyrimidine ring offers a versatile vector for chemical modification that can significantly impact a compound's interaction with its biological target. Strategic substitution at this position can influence the molecule's conformation, electronic properties, and potential for hydrogen bonding, all of which are critical determinants of biological activity.
A compelling example of this is seen in a series of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines, which have been extensively studied as inhibitors of Cyclin-Dependent Kinases (CDKs).[3] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them attractive targets for anticancer drug development. In this series of compounds, the nature of the substituent at the 5-position of the pyrimidine core was found to be a crucial factor for both potency and selectivity.[3]
Comparative Analysis of In Vitro Kinase Inhibition
The inhibitory activity of the 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidine series was evaluated against CDK9 and CDK2. The data clearly demonstrates that even minor modifications at the 5-position can lead to significant changes in inhibitory activity and selectivity.
| Compound ID | R' (C5-pyrimidine) | CDK9 Kᵢ (nM) | CDK2 Kᵢ (nM) | Selectivity (CDK2/CDK9) | Antiproliferative GI₅₀ (nM, HCT-116) |
| Ia | -H | 1 | 2 | 2.0 | < 10 |
| 12a | -CN | 1 | 6 | 6.0 | < 10 |
| 12e | -F | 3 | 7 | 2.3 | < 10 |
| 12f | -Cl | 10 | 25 | 2.5 | 30 |
| 12u | -CH₃ | 4 | >330 | >82.5 | 100 |
| Data sourced from a 2013 study on 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives.[3] |
Analysis of the data reveals several key insights:
-
High Potency: The unsubstituted compound (Ia) and the cyano-substituted analog (12a) both exhibit potent, low nanomolar inhibition of CDK9 and CDK2.[3]
-
Impact of Halogenation: The introduction of a fluorine atom (12e) maintains high potency, while a larger chlorine atom (12f) results in a more than three-fold reduction in CDK inhibitory activity and cellular potency.[3]
-
Achieving Selectivity: Most strikingly, the introduction of a methyl group at the 5-position (12u) leads to a dramatic increase in selectivity for CDK9 over CDK2 (over 80-fold).[3] This highlights the profound impact of this substitution on the compound's interaction with the kinase active site.
This comparative data underscores the principle that the 5-position is a critical determinant of the biological activity profile of pyrimidine-based inhibitors.
In-Depth Methodologies: A Guide to Reproducible In Vitro Testing
To ensure the scientific integrity and reproducibility of the findings, it is essential to follow well-defined and validated experimental protocols. Below are detailed methodologies for the key in vitro assays used to characterize pyrimidine-based compounds.
Experimental Workflow for In Vitro Anticancer Screening
Caption: A typical workflow for the in vitro screening of novel pyrimidine derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4]
Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to form insoluble purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.[4]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that inhibits 50% of cell growth) or IC₅₀ (concentration that inhibits 50% of the response) value from a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to detect the newly synthesized ATP. The luminescent signal generated is proportional to the ADP concentration and, therefore, to the kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer, the target kinase (e.g., CDK9/cyclin T1), its specific substrate, ATP, and the test inhibitor at various concentrations.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and inhibitor.
-
Initiation: Start the kinase reaction by adding ATP. Incubate for a specific time at an optimal temperature (e.g., 60 minutes at room temperature).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the Kᵢ or IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathways and Molecular Targets
The pyrimidine derivatives discussed in this guide primarily exert their anticancer effects by inhibiting key protein kinases involved in cell cycle regulation and transcription.
CDK-Mediated Cell Cycle Regulation
Sources
A Comparative Guide to Purity Assessment of Synthesized 5-Bromo-4-methyl-2-(methylthio)pyrimidine: Titration vs. Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for pharmaceutical and research applications, the purity of the final compound is a critical parameter that dictates its suitability for further use. For 5-Bromo-4-methyl-2-(methylthio)pyrimidine, a key intermediate in the development of various bioactive molecules, rigorous purity assessment is paramount. This guide provides an in-depth comparison of the traditional titration-based method with modern chromatographic techniques for the purity determination of this compound, supported by experimental data and protocols.
The Principle of Purity Assessment: Why It Matters
The presence of impurities in a synthesized compound can lead to erroneous results in biological assays, side reactions in subsequent synthetic steps, and potential toxicity in pharmaceutical formulations. Therefore, employing a reliable and accurate analytical method for purity determination is a non-negotiable aspect of quality control in drug discovery and development.
Titration: A Classic Approach to Halide Quantification
Titration remains a robust and cost-effective method for the quantification of specific functional groups. For halogenated organic compounds like this compound, argentometric or potentiometric titration can be employed to determine the bromine content, which is then used to calculate the purity of the compound.
Argentometric Titration: The Chemistry of Precipitation
Argentometric titration relies on the reaction of the bromide ion (Br⁻) with silver nitrate (AgNO₃) to form a silver bromide (AgBr) precipitate. To apply this to an organically bound bromine, a sample preparation step is necessary to convert the covalent C-Br bond into an ionic bromide.
Experimental Protocol: Argentometric Titration of this compound
-
Sample Preparation (Oxygen Flask Combustion):
-
Accurately weigh approximately 50-100 mg of the synthesized this compound and wrap it in a piece of ashless filter paper.
-
Place the wrapped sample in a platinum basket attached to the stopper of a combustion flask filled with an absorbing solution (e.g., 20 mL of 0.1 M sodium hydroxide).
-
Flush the flask with oxygen, ignite the filter paper, and immediately seal the flask.
-
Allow the combustion to complete and the flask to cool. Shake the flask intermittently for about 15-20 minutes to ensure complete absorption of the combustion products.
-
The organic bromide is converted to hydrogen bromide (HBr), which is then neutralized by the NaOH to form sodium bromide (NaBr).
-
-
Titration:
-
Acidify the resulting solution with dilute nitric acid.
-
Add a few drops of a suitable indicator (e.g., potassium chromate for the Mohr method or an adsorption indicator like fluorescein for the Fajans method).
-
Titrate the solution with a standardized 0.1 M silver nitrate (AgNO₃) solution until the endpoint is reached, indicated by a persistent color change.
-
Record the volume of AgNO₃ consumed.
-
-
Purity Calculation:
-
Purity (%) = (V × M × MW_compound) / (W_sample × n) × 100
-
V = Volume of AgNO₃ solution (L)
-
M = Molarity of AgNO₃ solution (mol/L)
-
MW_compound = Molecular weight of this compound
-
W_sample = Weight of the sample (mg)
-
n = number of moles of halogen per mole of compound (n=1)
-
-
Potentiometric Titration: An Instrumental Advantage
Potentiometric titration offers a more precise and objective endpoint determination compared to visual indicators.[1] It involves monitoring the potential difference between two electrodes as the titrant is added.[1]
Experimental Protocol: Potentiometric Titration
The sample preparation is the same as for argentometric titration.
-
Titration Setup:
-
Immerse a silver indicator electrode and a reference electrode (e.g., calomel or Ag/AgCl) into the prepared sample solution.
-
Use an automated titrator to add the standardized 0.1 M AgNO₃ solution in small increments while continuously stirring.[2]
-
-
Endpoint Determination:
-
The endpoint is the point of maximum inflection on the titration curve (potential vs. volume of titrant). This can be determined from the first or second derivative of the curve.[1]
-
-
Purity Calculation: The same formula as for argentometric titration is used.
Caption: Workflow for Purity Assessment by Titration.
Chromatographic Methods: High-Resolution Alternatives
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques that separate components of a mixture based on their differential interactions with a stationary and a mobile phase.[3][4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purity assessment of non-volatile and thermally labile compounds. It offers high resolution and sensitivity, allowing for the detection and quantification of impurities.[3]
Experimental Protocol: HPLC Analysis
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds. The mass spectrometer provides structural information about the separated components, aiding in the identification of impurities.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: GC system coupled to a mass spectrometer. A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) is typically used.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Oven Temperature Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Ionization: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: m/z 50-500.
-
Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate to a concentration of 1 mg/mL.
-
Purity Assessment: Purity is estimated by comparing the peak area of the main component to the total ion chromatogram (TIC) area. Impurities can be identified by their mass spectra.
Caption: Logical Flow for Comparing Purity Assessment Methods.
Comparative Analysis: Titration vs. Chromatographic Methods
| Parameter | Titration (Argentometric/Potentiometric) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Quantitative chemical reaction (precipitation). | Differential partitioning between mobile and stationary phases. | Partitioning in the gas phase and mass-to-charge ratio detection. |
| Specificity | Measures total halide content; not specific for the parent compound if halide-containing impurities are present. | High specificity; separates parent compound from impurities based on polarity. | High specificity; separates based on volatility and provides structural information for impurity identification. |
| Accuracy & Precision | Can be highly accurate and precise (>99.5%) with proper standardization.[6] | Generally high accuracy and precision, though can be influenced by factors like column performance and integration parameters.[6] | Good accuracy and precision, but can be affected by sample volatility and thermal stability. |
| Sensitivity (LOD/LOQ) | Lower sensitivity, typically in the milligram range. | High sensitivity, capable of detecting impurities at ppm levels or lower.[7] | Very high sensitivity, can detect trace level impurities.[7] |
| Throughput | Lower throughput due to manual sample preparation and titration steps. | Higher throughput with the use of autosamplers.[3] | Moderate to high throughput, especially with modern fast GC methods. |
| Cost | Low initial instrument cost, but requires skilled personnel. | High initial instrument cost and ongoing expenses for solvents and columns. | High initial instrument cost and maintenance. |
| Impurity Information | Provides no information on the nature of impurities. | Provides retention time and UV spectra, which can help in tentative identification. | Provides mass spectra, allowing for definitive identification of volatile impurities. |
Conclusion and Recommendations
The choice of method for purity assessment of this compound depends on the specific requirements of the analysis.
-
Titration is a reliable and cost-effective method for determining the overall purity of the bulk material, especially when halide-containing impurities are not expected to be significant. Its high precision makes it suitable for the final assay of a purified product.[6]
-
HPLC is the method of choice for a comprehensive purity profile, as it can separate and quantify a wide range of potential impurities. It is particularly valuable during process development and for release testing of the final product where a detailed impurity profile is required.
-
GC-MS is a powerful tool for identifying volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.
For a comprehensive quality assessment, a combination of these techniques is often employed. Titration can provide a highly accurate assay of the main component, while HPLC and GC-MS can be used to identify and quantify specific impurities. This multi-faceted approach ensures the highest level of confidence in the purity of the synthesized this compound, a critical factor for its successful application in research and drug development.
References
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- U.S. Environmental Protection Agency. (n.d.). Method 1650: Adsorbable Organic Halides by Adsorption and Coulometric Titration; Revision C.
- Matmour, D., et al. (2023). Comparison of HPLC Method and Potentiometric Titration Technique for the Content Determination of Metronidazole API. RHAZES: Green and Applied Chemistry, 17, 21-31.
- Google Patents. (n.d.). CN102539511B - Method for detecting content of bromine in fire retardant through automatic potentiometric titration.
- Google Patents. (n.d.). JP2009014512A - Method for the determination of halides in samples containing organic compounds.
- Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?.
- Quora. (2020, June 23). Which one is better between assay by HPLC or assay by titration?.
- Matmour, D., et al. (2022). Comparison of High-Performance Liquid Chromatography and Potentiometric Titration Methods for the Content Determination of Metronidazole API. Journal of Molecular and Pharmaceutical Sciences, 2(1), 1-11.
- Mettler Toledo. (n.d.). Estimating Halide Content in Aqueous Solutions by Precipitation Titration.
- ResearchGate. (2023, March 2). Why titration method is more accurate than HPLC method?.
- YouTube. (2020, July 9). Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications).
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- Vedantu. (n.d.). Potentiometric Titration Explained: Principles, Curve & Steps.
- Slideshare. (n.d.). Argentometric Titration.
- Wikipedia. (n.d.). Potentiometric titration.
- NIST. (n.d.). Precise coulometric titrations of halides.
- NIH. (2023, January 3). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies.
- PMC - NIH. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines.
- ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
Sources
- 1. Potentiometric Titration Explained: Principles, Curve & Steps [vedantu.com]
- 2. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dl.astm.org [dl.astm.org]
- 4. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-4-methyl-2-(methylthio)pyrimidine
As researchers and drug development professionals, our work extends beyond the bench; it encompasses a cradle-to-grave responsibility for the chemicals we handle. 5-Bromo-4-methyl-2-(methylthio)pyrimidine is a heterocyclic building block whose safe management is paramount. This guide provides a direct, procedural framework for its proper disposal, grounded in regulatory standards and chemical first principles to ensure the safety of personnel and the protection of our environment.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related structural analogs, such as 5-Bromo-2-(methylthio)pyrimidine, provide a strong basis for hazard assessment.
The analogous compound is classified as acutely toxic if swallowed and capable of causing severe skin corrosion and eye damage.[1] Therefore, this compound must be handled as a hazardous substance. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[2][3] Given the toxicological profile of similar pyrimidines, it is prudent and necessary to classify this compound as hazardous waste.
Upon thermal decomposition, halogenated and sulfur-containing organic compounds can release highly toxic gases, including:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Sulfur oxides (SOx)
-
Hydrogen bromide (HBr) gas[4]
This profile dictates that simple disposal methods are inappropriate and that controlled destruction is required.
Part 2: Pre-Disposal Operations: Segregation and Containerization
Proper segregation and containerization are critical first steps to prevent dangerous reactions and ensure safe temporary storage.
Chemical Incompatibility
This compound and its waste must be stored separately from incompatible materials. Mixing with strong oxidizing agents or certain acids can lead to vigorous, exothermic reactions.[5][6] Always consult your institution's chemical incompatibility chart and the compound's SDS, if available.
Waste Containerization Protocol
The integrity of the disposal process begins with the container. All waste containers must be kept closed except when adding or removing waste, a common EPA violation.[2]
| Parameter | Guideline | Rationale & Source |
| Container Type | Original manufacturer's container or a compatible, leak-proof container with a screw-top lid. | Prevents leaks, spills, and reactions with container material.[7] |
| Condition | Clean, dry, and in good condition. | Avoids contamination and container failure.[8] |
| Liquid Waste | Use containers designed for liquids; do not use food-grade containers like milk jugs. | Ensures containment and prevents accidental ingestion.[2] |
| Secondary Containment | Store containers in a chemically resistant secondary tray or bin. | Contains potential leaks and spills, preventing environmental release.[7] |
Part 3: Step-by-Step Disposal Workflow
Adherence to a strict, documented procedure is non-negotiable. This workflow is designed to comply with the framework of the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates a written Chemical Hygiene Plan (CHP) for handling hazardous chemicals.[9][10][11]
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[7]
-
Hand Protection: Chemically impermeable gloves (e.g., butyl rubber). Always dispose of contaminated gloves after use.[4]
-
Body Protection: A lab coat or chemical-resistant apron to prevent skin contact.[7]
Step 2: Waste Segregation at the Point of Generation
Immediately segregate waste into dedicated, compatible containers.
-
Solid Waste: Collect unadulterated solid this compound waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions in a dedicated, compatible liquid waste container. Do not mix with other solvent wastes unless compatibility is confirmed.[7]
-
Contaminated Labware: Disposable items (gloves, absorbent pads, pipette tips) that are grossly contaminated should be placed in a sealed bag and then into the solid chemical waste container.[12] Sharps must be placed in a designated puncture-resistant sharps container.[7]
Step 3: Labeling the Hazardous Waste Container
As soon as the first drop of waste is added, affix a hazardous waste tag.[7] The label must include:
-
The words "Hazardous Waste."
-
Full Chemical Name: "this compound" (no abbreviations).
-
Accumulation Start Date.
-
Associated Hazards (e.g., "Toxic," "Corrosive").[7]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[7][8]
Step 5: Final Disposal Pathway
The recommended and safest method for the final disposal of this compound is incineration by a licensed hazardous waste disposal company .[4][13]
Causality: High-temperature incineration in a facility equipped with afterburners and flue gas scrubbers is the only method that ensures the complete destruction of the molecule and the neutralization of its hazardous combustion byproducts (HBr, NOx, SOx).[4][13] Do not attempt to dispose of this chemical down the drain or in regular trash.[7][13]
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[7]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for proper disposal.
Part 4: Emergency Spill Procedures
In the event of a spill, prompt and correct action is crucial.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Protect Yourself: Wear the appropriate PPE as described in Part 3.
-
Contain & Clean: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed, labeled hazardous waste container, and dispose of it as solid waste.[4]
-
Decontaminate: Clean the spill area with a suitable detergent and water.
-
Report: Report the incident to your supervisor and your institution's EH&S department.
By adhering to these rigorous, well-documented procedures, you build a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety OSHA Lab Standard. OSHA Factsheet. [Link]
- MasterControl. (n.d.). 29 CFR 1910.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. [Link]
- Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]
- Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. [Link]
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Radiological and Environmental Management. [Link]
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. [Link]
- CP Lab Safety. (n.d.). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid, 5g, Each. [Link]
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. [Link]
- Washington State University. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. [Link]
- Chemistry For Everyone. (2024, January 6). What Regulations Govern Hazardous Waste Management?[Link]
- University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Environmental Health & Safety. [Link]
- University of Wyoming. (n.d.). Chemical Process SOP Example. [Link]
Sources
- 1. 5-溴-2-(甲巯基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pfw.edu [pfw.edu]
- 3. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.gov [epa.gov]
- 9. osha.gov [osha.gov]
- 10. mastercontrol.com [mastercontrol.com]
- 11. md.rcm.upr.edu [md.rcm.upr.edu]
- 12. uwyo.edu [uwyo.edu]
- 13. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-4-methyl-2-(methylthio)pyrimidine
This document provides essential, field-proven guidance for the safe handling of 5-Bromo-4-methyl-2-(methylthio)pyrimidine. As a substituted pyrimidine, this compound is a valuable building block in medicinal chemistry and drug development. However, its chemical structure—incorporating a halogen (bromine) and a methylthio group—necessitates a stringent, proactive approach to safety. The toxicological properties of many novel research chemicals are not fully characterized, making a risk-based safety protocol paramount.[1] This guide moves beyond a simple checklist to explain the causality behind each procedural step, empowering you to work safely and effectively.
Foundational Safety: Hazard Assessment and Engineering Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard; it should never be the first or only line of defense.[2] The foundation of laboratory safety rests on a thorough understanding of the potential risks and the implementation of robust engineering controls to mitigate them.
Inherent Hazard Profile
While a specific Safety Data Sheet (SDS) for the 4-methyl derivative is not widely available, data from the closely related compound, 5-Bromo-2-(methylthio)pyrimidine, provides a critical baseline for hazard assessment.[3]
-
H302: Harmful if swallowed. Ingestion can lead to systemic toxicity.
-
H314: Causes severe skin burns and eye damage. This is the most immediate and significant operational hazard. Contact with the solid or solutions can cause rapid and severe tissue damage.
Given its structure as a brominated pyrimidine thio-derivative, we must also consider the potential for uncharacterized biological activity and the ability to participate in oxidative stress processes.[4] Therefore, all handling procedures must assume the compound is potent and treat it with the highest degree of caution.
Engineering Controls: Your Primary Defense
Before any PPE is selected, engineering controls must be in place to minimize the possibility of exposure.
-
Certified Chemical Fume Hood: All manipulations of solid this compound, and any procedures with a risk of aerosol generation (e.g., weighing, preparing solutions, sonicating), are mandatory to be performed within a certified chemical fume hood.[1] This contains airborne particles and prevents inhalation.
-
Laboratory Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions.
-
Emergency Facilities: An operational and easily accessible eyewash station and safety shower are non-negotiable.[5] Ensure these are tested regularly and the pathway to them is unobstructed.
The PPE Protocol: A Multi-Layered Barrier
A systematic, multi-layered PPE approach is essential to prevent exposure through dermal, ocular, or respiratory routes.[1] The level of PPE must correspond to the risk associated with the specific laboratory activity.
PPE Selection by Activity Level
The following table outlines the minimum required PPE. For any uncertainty, always default to the higher level of protection.
| Activity Level | Examples | Required Personal Protective Equipment |
| Low Hazard | Handling sealed containers, transporting within the lab. | • Standard laboratory coat (long-sleeved, fully buttoned)• Safety glasses with side shields• Single pair of nitrile gloves |
| Moderate Hazard | Weighing the solid compound, preparing stock solutions, performing reactions. | • Permeation-resistant laboratory coat or solid-front gown• Chemical splash goggles• Double-gloving (nitrile)• Disposable sleeves (optional but recommended) |
| High Hazard / Emergency | Large-scale synthesis (>5g), cleaning up significant spills, potential for high aerosolization. | • Disposable, solid-front chemical-resistant gown• Chemical splash goggles and a full-face shield• Double-gloving (nitrile)• Respiratory protection (N95 minimum; see below) |
Detailed PPE Specifications
-
Eye and Face Protection: Safety glasses are the absolute minimum. However, for all activities involving open handling of the compound, chemical splash goggles conforming to EU standard EN 166 or OSHA 29 CFR 1910.133 are required to provide a complete seal around the eyes.[3][5] A face shield should be worn over goggles during procedures with a high risk of splashing.[1]
-
Hand Protection: Nitrile gloves provide adequate protection for incidental contact.[1] Always inspect gloves for tears or punctures before use.[6]
-
Why Double-Glove? Double-gloving for moderate and high-hazard tasks is a critical risk mitigation strategy. The outer glove protects the inner glove from contamination. If the outer glove becomes contaminated, it can be removed and replaced without exposing the skin, ensuring a continuous barrier.
-
Glove Disposal: Contaminated gloves must be disposed of as hazardous chemical waste.[3] Never wear gloves outside of the laboratory area.
-
-
Body Protection: A lab coat, fully buttoned with long sleeves, is mandatory.[7] For moderate-hazard activities, a disposable, solid-front gown provides superior protection against splashes and permeation.[1]
-
Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not required. However, it becomes essential if engineering controls fail or during a large spill cleanup.[8] Any use of a respirator requires enrollment in a respiratory protection program with formal training and fit-testing, as mandated by OSHA.[9]
Safe Handling Workflow and Protocols
A systematic workflow ensures that safety is integrated into every step of the experimental process, from preparation to cleanup.
Caption: Step-by-step workflow for the safe handling of this compound.
Protocol for Weighing the Solid Compound
-
Don the appropriate PPE for moderate-hazard activities (lab gown, double nitrile gloves, splash goggles).
-
Perform all weighing activities within a chemical fume hood or a balance enclosure to contain airborne particles.[1]
-
Use anti-static weighing paper or a tared container to prevent dispersal of the powder.
-
Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) immediately after use.
-
Treat all disposable materials, including the outer pair of gloves if contaminated, as hazardous waste.[10]
Protocol for Preparing Stock Solutions
-
Conduct all solution preparation within a certified chemical fume hood.[1]
-
To avoid splashing, add the solvent to the solid compound slowly.
-
If sonication is required to aid dissolution, ensure the vial is securely capped and placed within a secondary container to contain any potential leaks.
-
Clearly label the final solution with the compound name, concentration, solvent, preparation date, and your initials.
Emergency Response and Disposal
Spill Management
-
Immediate Action: Alert colleagues and evacuate the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's safety office.
-
Cleanup: Small spills inside a fume hood should be cleaned immediately by trained personnel wearing high-hazard level PPE.[10]
-
Use absorbent pads to wipe up liquids. For solids, carefully sweep up the material to avoid creating dust.[3]
-
Place all contaminated materials into a sealed plastic bag and then into the designated chemical waste container.[10]
-
Thoroughly decontaminate the spill area with a detergent solution, followed by clean water.
First Aid: Immediate Response is Critical
In case of any exposure, call for medical assistance immediately.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if it is safe to do so.
-
Skin Contact: Remove all contaminated clothing while under a safety shower. Wash the affected area with soap and plenty of water for at least 15 minutes.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[3]
Waste Disposal Plan
All waste contaminated with this compound is considered hazardous.
-
Solid Waste: Contaminated disposables (gloves, absorbent pads, weighing paper) must be collected in a designated, sealed hazardous waste container.[3]
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a separate, clearly labeled, and sealed hazardous liquid waste container.
-
Disposal: All waste must be disposed of according to local, state, and federal regulations. A common method is incineration in a licensed facility equipped with an afterburner and scrubber.[3] Do not mix this waste with other chemical waste streams unless explicitly permitted.[3]
References
- ChemicalBook. (2025). 5-BROMO-2-(METHYLTHIO)PYRIMIDINE - Safety Data Sheet.
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- BenchChem. (2025). Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide.
- ChemicalBook. (2025). 5-BroMo-4-chloro-6-Methyl-2-(Methylthio)pyriMidine Safety Data Sheet.
- Apollo Scientific. (2022). 5-Bromo-2-(methylthio)pyrimidine Safety Data Sheet.
- Thermo Fisher Scientific. (2016). 5-Bromopyrimidine Safety Data Sheet.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Thermo Fisher Scientific. (2023). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid Safety Data Sheet.
- Thermo Fisher Scientific. (2012). 5-Bromo-2-methylpyrimidine Safety Data Sheet.
- Ballim, M. (2022). Personal Protective Equipment (PPE) | Chemistry | Wits. University of the Witwatersrand.
- The University of Edinburgh. (2024). Personal Protective Equipment. Retrieved from The University of Edinburgh Health & Safety.
- Thermo Fisher Scientific. (n.d.). 5-Bromo-2-chloropyrimidine Safety Data Sheet.
- University of Wyoming. (n.d.). 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal.
- Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed.
- Wnuk, S. F., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. PubMed.
- ResearchGate. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin | Request PDF.
- Gudas, L. J., et al. (1981). Effects of toxic chemicals on the release of pyrimidine compounds in cell culture. PubMed.
- Kumar, A., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Personal Protective Equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pppmag.com [pppmag.com]
- 9. fishersci.com [fishersci.com]
- 10. uwyo.edu [uwyo.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
